molecular formula C12H22N2O B1351090 1-(Piperidin-4-ylcarbonyl)azepane CAS No. 86542-89-4

1-(Piperidin-4-ylcarbonyl)azepane

Cat. No.: B1351090
CAS No.: 86542-89-4
M. Wt: 210.32 g/mol
InChI Key: BWKOHTHENZSVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylcarbonyl)azepane (CAS 86542-89-4) is an organic compound with the molecular formula C12H22N2O and a molecular weight of 210.32 g/mol . This compound features a unique structure comprising both piperidine and azepane rings, which are seven-membered nitrogen-containing heterocycles known to be privileged scaffolds in medicinal chemistry. Azepane derivatives are significant structural motifs found in a variety of natural products and bioactive molecules . They have attracted considerable research interest for their wide spectrum of medicinal and pharmaceutical properties, which include potential antidiabetic, anticancer, and antiviral activities . A prominent example of a natural product containing an azepane core is the fungal metabolite Balanol, a potent protein kinase inhibitor . The piperidine moiety is also a common feature in numerous pharmaceuticals, including vasodilators, antipsychotics, and opioids . As a building block that incorporates both these important heterocycles, this compound serves as a valuable intermediate for drug discovery and the synthesis of more complex bioactive molecules . It is particularly useful in the development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns . Please note that this product is classified as an irritant and may cause an allergic skin reaction and serious eye irritation . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-1-yl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKOHTHENZSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383325
Record name 1-(piperidin-4-ylcarbonyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86542-89-4
Record name 1-(piperidin-4-ylcarbonyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-4-ylcarbonyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(Piperidin-4-ylcarbonyl)azepane. This molecule, featuring both a piperidine and an azepane ring system linked by an amide bond, is of interest in medicinal chemistry due to the prevalence of these scaffolds in biologically active compounds. This document outlines a detailed, plausible synthetic protocol, methods for purification, and a full characterization profile. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the chemical formula C12H22N2O, is a heterocyclic compound that has garnered attention for its unique structural features.[1] The molecule incorporates a piperidine ring, a common motif in many pharmaceuticals, and a seven-membered azepane ring. The amide linkage between these two saturated nitrogen-containing heterocycles provides a core structure with potential for diverse biological activities. Understanding its synthesis and physicochemical properties is crucial for its exploration in drug discovery and development programs.

Molecular Properties:

PropertyValueReference
CAS Number86542-89-4[1][2]
Molecular FormulaC12H22N2O[1][2]
Molecular Weight210.32 g/mol [1][2]
IUPAC Nameazepan-1-yl(piperidin-4-yl)methanone[1]
LogP1.3886[1]
Topological Polar Surface Area32.34 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]

Synthesis

A robust and widely applicable method for the synthesis of this compound involves the amide coupling of a protected piperidine-4-carboxylic acid with azepane. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: amide coupling followed by deprotection.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A N-Boc-piperidine-4-carboxylic acid F N-Boc-1-(Piperidin-4-ylcarbonyl)azepane A->F B Azepane B->F C Coupling Agent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G N-Boc-1-(Piperidin-4-ylcarbonyl)azepane J This compound G->J H Acid (e.g., TFA) H->J I Solvent (e.g., DCM) I->J

A diagram illustrating the two-step synthesis of the target compound.
Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add azepane (1.2 eq), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals for the azepane and piperidine ring protons would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. The NH proton of the piperidine ring would likely appear as a broad singlet.
¹³C NMR The carbonyl carbon of the amide would resonate around 170-175 ppm. The aliphatic carbons of the piperidine and azepane rings would be found in the upfield region of the spectrum, generally between 20 and 60 ppm.[3]
IR Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected in the region of 1630-1650 cm⁻¹.[1]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ would be observed at m/z 211.32.
Characterization Workflow

The logical flow from synthesis to final characterization is crucial for ensuring the identity and purity of the target compound.

G A Synthesis of this compound B Purification (e.g., Column Chromatography) A->B C Purity Assessment (e.g., HPLC, LC-MS) B->C D Structural Confirmation C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

A diagram showing the characterization workflow for the synthesized compound.

Safety and Handling

This compound should be handled with standard laboratory safety precautions.[1] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined experimental protocols, coupled with the expected characterization data, offer a solid foundation for researchers and scientists working on the synthesis of this and structurally related compounds. The provided visualizations of the synthetic and characterization workflows aim to enhance the understanding of the processes involved. Further research into the biological activities of this compound is warranted based on its interesting structural motifs.

References

An In-depth Technical Guide to 1-(Piperidin-4-ylcarbonyl)azepane (CAS Number: 86542-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 1-(Piperidin-4-ylcarbonyl)azepane, a heterocyclic compound identified by the CAS number 86542-89-4. While specific experimental and biological data for this molecule are limited in publicly available literature, this document consolidates the existing physicochemical data and provides context based on the well-established roles of its constituent piperidine and azepane moieties in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the potential applications of this and structurally related compounds.

Core Compound Properties

This compound, also known by its IUPAC name azepan-1-yl(piperidin-4-yl)methanone, is a molecule featuring a piperidine ring linked to an azepane ring through a carbonyl group.[1] The structural combination of these two saturated nitrogen-containing heterocycles is of interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 86542-89-4[1][2]
Molecular Formula C₁₂H₂₂N₂O[1][2][3]
Molecular Weight 210.32 g/mol [1][3]
IUPAC Name azepan-1-yl(piperidin-4-yl)methanone[1]
Synonyms 1-Azepanyl(4-piperidinyl)methanone, Azepan-1-yl-piperidin-4-yl-methanone, 1-(4-Piperidylcarbonyl)azepane[2][3][4]
Melting Point 41-46 °C[3]
Boiling Point 365.8 °C at 760 mmHg[3]
Density 1.025 g/cm³[3][]
Flash Point 175 °C[3]
Refractive Index 1.499[3]
SMILES C1CCCN(CC1)C(=O)C2CCNCC2[1][4]
InChI Key BWKOHTHENZSVRL-UHFFFAOYSA-N[1][3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Amide Coupling

A logical and common method for the synthesis of this compound would involve the amide coupling of piperidine-4-carboxylic acid (or its activated derivative) with azepane.

General Experimental Protocol:

  • Activation of Carboxylic Acid: Piperidine-4-carboxylic acid would first be activated to facilitate the reaction with the secondary amine of azepane. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

  • Amide Bond Formation: The activated piperidine-4-carboxylic acid derivative would then be reacted with azepane in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to neutralize the acid formed during the reaction.

  • Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove excess reagents and byproducts. The crude product would then be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the final this compound.

Note: The piperidine nitrogen would likely require a protecting group (e.g., Boc, Cbz) during the coupling reaction, which would need to be removed in a subsequent step to yield the final product.

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis of this compound A Piperidine-4-carboxylic Acid (with N-protection) B Activation (e.g., SOCl₂, DCC/NHS) A->B Step 1 C Activated Ester/Acyl Chloride B->C E Amide Coupling (Base, Solvent) C->E D Azepane D->E F Protected Intermediate E->F Step 2 G Deprotection F->G Step 3 H This compound G->H I Purification (Chromatography, Recrystallization) H->I Step 4

Proposed Synthetic Workflow

Biological Activity and Signaling Pathways

There is currently no specific research published on the biological activity or mechanism of action of this compound. However, the constituent piperidine and azepane rings are prevalent scaffolds in a vast number of biologically active molecules and approved drugs, suggesting that this compound could be a valuable starting point for drug discovery efforts.

  • Piperidine Moiety: The piperidine ring is a key pharmacophore in numerous drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[6] Its conformational flexibility and ability to engage in hydrogen bonding contribute to its frequent use in drug design.[6]

  • Azepane Moiety: The seven-membered azepane ring is also a significant structural motif in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including anticancer, anti-tubercular, and anti-Alzheimer's agents.[7] The larger ring size compared to piperidine offers different conformational possibilities and substitution patterns for interacting with biological targets.[7]

Given the lack of specific data, a hypothetical workflow for investigating the biological activity of this compound is presented below.

G Hypothetical Biological Investigation Workflow A This compound B High-Throughput Screening (e.g., against various cell lines, receptors, enzymes) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vitro Assays (Target validation, potency, selectivity) D->E F In Vivo Models (Efficacy, pharmacokinetics, toxicology) E->F G Preclinical Candidate F->G

Hypothetical Biological Investigation Workflow

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation in the field of medicinal chemistry. While specific experimental and biological data are currently lacking, its structural components suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the available physicochemical data and outlines logical next steps for its synthesis and biological evaluation. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

Predicted ¹H and ¹³C NMR Spectral Data for 1-(Piperidin-4-ylcarbonyl)azepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(Piperidin-4-ylcarbonyl)azepane. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents the predicted chemical shifts in a structured tabular format, outlines a comprehensive computational methodology for NMR prediction, and includes visualizations of the molecular structure and the prediction workflow using Graphviz (DOT language) to facilitate a deeper understanding.

Introduction

This compound is a heterocyclic compound featuring both a piperidine and an azepane ring, linked by a carbonyl group. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Accurate characterization of these compounds is crucial, and NMR spectroscopy is one of the most powerful techniques for structural elucidation. In the absence of experimental data, computational prediction of NMR spectra serves as a valuable tool for preliminary analysis, aiding in structure verification and interpretation of future experimental results. This guide focuses on providing high-quality predicted ¹H and ¹³C NMR data for this specific molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions were generated using a combination of database-driven and computational methods. The chemical structure with atom numbering is provided in Figure 1 for reference.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 1. The values are referenced to a standard (e.g., TMS at 0 ppm) and are reported in parts per million (ppm).

Atom Number Atom Type Predicted Chemical Shift (ppm)
1C=O175.2
2, 8Azepane CH₂ (α to N)48.5
3, 7Azepane CH₂ (β to N)28.1
4, 6Azepane CH₂ (γ to N)26.9
9Piperidine CH (γ to N)41.3
10, 14Piperidine CH₂ (α to N)44.2
11, 13Piperidine CH₂ (β to N)29.5

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are detailed in Table 2. The data includes the predicted chemical shift, the multiplicity of the signal, the integration, and the coupling constants (J-values) where applicable.

Atom Number Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H on N₁₂1.5 - 3.0 (variable)Broad Singlet1H-
H on C₂, C₈3.55Triplet4H6.0
H on C₃, C₇1.65Multiplet4H-
H on C₄, C₆1.58Multiplet4H-
H on C₉2.75Multiplet1H-
H on C₁₀, C₁₄ (axial)2.80Multiplet2H-
H on C₁₀, C₁₄ (equatorial)4.20Multiplet2H-
H on C₁₁, C₁₃ (axial)1.70Multiplet2H-
H on C₁₁, C₁₃ (equatorial)1.95Multiplet2H-

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

Experimental Protocols: Computational NMR Prediction

The predicted NMR data presented in this guide were generated using a standard computational chemistry workflow. The following protocol outlines the key steps involved in such a prediction.

3.1. Molecular Structure Preparation The 3D structure of this compound was generated using molecular modeling software. A conformational search was performed using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers.

3.2. Geometry Optimization The identified low-energy conformers were then subjected to geometry optimization using Density Functional Theory (DFT). A common level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.

3.3. NMR Chemical Shift Calculation Following geometry optimization, the NMR shielding tensors were calculated for each optimized conformer. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for this calculation. A higher-level basis set, such as 6-311+G(2d,p), is often employed for improved accuracy. The calculations were performed in the presence of a solvent continuum model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions (typically Chloroform or DMSO).

3.4. Data Analysis and Referencing The calculated isotropic shielding values were converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual stable conformers.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to visually represent the chemical structure and the computational workflow.

Figure 1: Chemical structure of this compound with atom numbering.

workflow start Input: Chemical Structure (this compound) conf_search Conformational Search (e.g., MMFF94) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc NMR Shielding Calculation (GIAO: B3LYP/6-311+G(2d,p)) geom_opt->nmr_calc boltzmann Boltzmann Averaging nmr_calc->boltzmann referencing Referencing to Standard (e.g., TMS) boltzmann->referencing end Output: Predicted NMR Spectra (¹H and ¹³C Chemical Shifts) referencing->end

Figure 2: Conceptual workflow for computational NMR prediction.

Conclusion

The predicted ¹H and ¹³C NMR data provided in this technical guide offer valuable insights into the expected spectral characteristics of this compound. This information can significantly aid researchers in the structural confirmation and analysis of this compound. The outlined computational protocol provides a transparent and reproducible methodology for obtaining such predictions. The use of computational NMR prediction is a powerful complementary tool to experimental spectroscopy in modern chemical research and drug development.

Mass Spectrometry Analysis of 1-(Piperidin-4-ylcarbonyl)azepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of 1-(Piperidin-4-ylcarbonyl)azepane, a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the predicted fragmentation patterns and provides generalized experimental protocols based on the analysis of structurally similar molecules.[2]

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound (chemical formula: C₁₂H₂₂N₂O) is expected to yield a molecular ion and several characteristic fragment ions. The molecular weight of this compound provides the basis for identifying the parent ion in a mass spectrum.

Table 1: Predicted Mass-to-Charge Ratios (m/z) of Parent and Major Fragment Ions

IonPredicted m/zDescription
[M+H]⁺211.18Protonated parent molecule
Fragment A112.08Resulting from the cleavage of the amide bond (Piperidin-4-ylcarbonyl moiety)
Fragment B99.09Azepane ring fragment
Fragment C84.08Piperidine ring fragment

Note: The predicted m/z values are based on theoretical fragmentation and may vary slightly in experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometry conditions, such as electrospray ionization (ESI), is likely to involve the cleavage of the amide bond, which is a common and energetically favorable fragmentation pathway for molecules containing this functional group.[2] The piperidine and azepane rings may also undergo fragmentation.

G parent [M+H]⁺ m/z = 211.18 fragA Fragment A m/z = 112.08 (Piperidin-4-ylcarbonyl ion) parent->fragA Amide bond cleavage fragB Fragment B m/z = 99.09 (Azepane ion) parent->fragB Amide bond cleavage fragC Fragment C m/z = 84.08 (Piperidine ion) fragA->fragC Loss of CO G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction/Cleanup sample->extraction lc Liquid Chromatography (Separation) extraction->lc ms Mass Spectrometry (Detection/Fragmentation) lc->ms acquisition Data Acquisition ms->acquisition interpretation Data Interpretation (Quantification/Identification) acquisition->interpretation report report interpretation->report Final Report

References

A Guide to the Structural Elucidation of 1-(Piperidin-4-ylcarbonyl)azepane via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this guide, the specific crystal structure of 1-(Piperidin-4-ylcarbonyl)azepane is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4][5] This document, therefore, serves as an in-depth technical guide outlining the established methodologies and best practices for the synthesis, crystallization, and subsequent structural elucidation of this compound using single-crystal X-ray diffraction. The quantitative data presented herein is hypothetical but representative of a typical analysis for a small organic molecule of this nature.

Introduction

The azepane and piperidine ring systems are prevalent structural motifs in a vast number of biologically active compounds and approved pharmaceuticals. The conformational flexibility of the seven-membered azepane ring, coupled with the stereochemical rigidity of the piperidine scaffold, makes their combination a compelling strategy in drug design. An exact understanding of the three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships (SAR) and for rational drug design.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement in a crystalline solid.[6][7][8][9][10][11] It provides unambiguous information on bond lengths, bond angles, torsion angles, and stereochemistry, which are invaluable for computational modeling and understanding intermolecular interactions. This guide details the complete workflow for the structural characterization of this compound.

Experimental Protocols

The most common and efficient method for forming the amide bond in the target molecule is through a standard amide coupling reaction between a carboxylic acid and an amine.[12] The proposed synthesis involves the coupling of piperidine-4-carboxylic acid and azepane using a suitable coupling agent. To avoid self-coupling of the piperidine reactant, its secondary amine must be protected, typically with a Boc (tert-butyloxycarbonyl) group, which can be removed in the final step.

Protocol:

  • Protection of Piperidine: 1-Boc-piperidine-4-carboxylic acid is commercially available. If starting from piperidine-4-carboxylic acid, it would be reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) at room temperature.

  • Amide Coupling:

    • Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an activator like 4-Dimethylaminopyridine (DMAP, 0.1 eq) or N-Hydroxybenzotriazole (HOBt, 1.1 eq).

    • Stir the mixture at 0 °C for 15-20 minutes.

    • Add azepane (1.2 eq) and a base such as triethylamine (TEA, 1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove urea byproducts (if DCC is used). Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (Boc-protected intermediate) via flash column chromatography.[12]

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution at 0 °C.

    • Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify if necessary to yield the final product, this compound.

Synthetic Workflow A 1-Boc-piperidine- 4-carboxylic acid C Amide Coupling (HATU, TEA, DCM) A->C B Azepane B->C D Boc-protected Intermediate C->D Purification E Deprotection (TFA or HCl) D->E F This compound (Final Product) E->F Purification

Caption: Proposed synthetic workflow for this compound.

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[6][7][10] For a small organic molecule like the title compound, several solution-based methods can be employed.

General Protocol:

  • Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Screening: Test the solubility of the compound in a range of common solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, toluene) to find a solvent in which it is sparingly soluble.[13]

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.[13]

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent. Place this vial inside a larger, sealed chamber containing a more volatile, poor solvent (precipitant). The precipitant vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[14]

    • Liquid-Liquid Diffusion: Create a layered system in a narrow tube. A solution of the compound is carefully layered on top of a less dense, miscible poor solvent, or vice-versa. Crystals may form at the interface as the solvents slowly mix.

X-ray Diffraction and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope.[8][9] It is mounted on a goniometer head using a cryoprotectant oil.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[15] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in better data quality.[16]

  • Data Acquisition: The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations.[9][15] At each orientation, a diffraction pattern is recorded. A complete dataset is collected by systematically scanning through different angles.[17]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption).

  • Structure Solution: The "phase problem" is solved using computational methods, most commonly direct methods for small molecules, to generate an initial electron density map.[8][11][16]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, occupancies, and displacement parameters to minimize the difference between the observed structure factors and those calculated from the model.[11][16][18] The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Structural Elucidation Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Synthesis & Purification B Single Crystal Growth A->B C X-ray Data Collection B->C D Data Reduction & Integration C->D E Structure Solution (Direct Methods) D->E F Model Building & Refinement E->F G Final Structural Model (CIF File, Tables) F->G

Caption: Overall workflow for the structural elucidation of a small molecule.

Data Presentation (Hypothetical)

The final results of a crystallographic analysis are typically presented in a series of tables summarizing the experimental parameters and key structural features.

Table 1: Crystal Data and Structure Refinement.

Parameter Value
Empirical formula C₁₂H₂₂N₂O
Formula weight 210.32
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.12 Å, α = 90°
b = 15.45 Å, β = 98.5°
c = 8.21 Å, γ = 90°
Volume 1270 ų
Z 4
Density (calculated) 1.10 Mg/m³
Absorption coefficient 0.07 mm⁻¹
F(000) 464
Crystal size 0.30 x 0.20 x 0.15 mm³
Theta range for data collection 2.5° to 28.0°
Reflections collected 11500
Independent reflections 2900 [R(int) = 0.035]
Completeness to theta = 25.242° 99.8 %
Data / restraints / parameters 2900 / 0 / 137
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.115
R indices (all data) R1 = 0.058, wR2 = 0.128

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

Atom 1 Atom 2 Length
O1 C5 1.24
N1 C5 1.34
N1 C6 1.47
N1 C12 1.47
N2 C1 1.46
N2 C4 1.46

| C4 | C5 | 1.52 |

Table 3: Selected Bond Angles (°).

Atom 1 Atom 2 Atom 3 Angle
C6 N1 C5 121.5
C12 N1 C5 118.0
C12 N1 C6 115.5
C1 N2 C4 112.0
O1 C5 N1 122.0
O1 C5 C4 120.5

| N1 | C5 | C4 | 117.5 |

Table 4: Selected Torsion Angles (°).

Atom 1 Atom 2 Atom 3 Atom 4 Angle
C6 N1 C5 O1 -5.0
C12 N1 C5 C4 -178.0
N1 C5 C4 N2 165.0
N1 C5 C4 C3 -70.0

| C1 | N2 | C4 | C5 | 175.0 |

Conclusion

The structural elucidation of this compound by single-crystal X-ray crystallography provides indispensable information for drug discovery and development. The detailed experimental and computational workflow described in this guide represents the standard approach to obtaining high-resolution structural data. This data enables a precise understanding of the molecule's conformation, stereochemistry, and potential intermolecular interactions, which are critical for optimizing its biological activity and physicochemical properties. The resulting structural model serves as a foundational tool for medicinal chemists in the rational design of new, more effective therapeutic agents.

References

The Tale of Two Rings: A Technical Guide to the Physicochemical Properties of Piperidine and Azepane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the piperidine and azepane scaffolds stand as foundational pillars in the design of novel therapeutics. As six- and seven-membered saturated nitrogen heterocycles, respectively, their distinct physicochemical properties profoundly influence their behavior in biological systems, dictating everything from solubility and membrane permeability to receptor binding and metabolic stability. This in-depth technical guide offers a comparative analysis of these two critical scaffolds, providing researchers, scientists, and drug development professionals with the essential data and methodologies to inform rational drug design.

Core Physicochemical Properties: A Comparative Analysis

The subtle difference of a single methylene unit between piperidine and azepane imparts significant variations in their physicochemical characteristics. These differences, summarized below, are crucial considerations in the early stages of drug development.

PropertyPiperidineAzepaneSignificance in Drug Discovery
Molecular Formula C₅H₁₁NC₆H₁₃NInfluences molecular weight and overall size.
Molecular Weight ( g/mol ) 85.15[1]99.17[2]Affects diffusion rates and can impact ligand-receptor interactions.
Boiling Point (°C) 106[1][3]~142.7An indicator of intermolecular forces and volatility.
Melting Point (°C) -7[1]-37[2]Reflects the strength of the crystal lattice.
Density (g/mL at 20°C) 0.862[1][4][5]~0.8Influences formulation and solvent selection.
pKa (of conjugate acid) 11.22[1]11.08Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability.
logP (Octanol-Water) 0.84[3]1.2 (Predicted)[2]A key measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Miscible[1][3][4][5]MiscibleHigh water solubility is often desirable for drug administration and distribution in the body.

Experimental Protocols for Physicochemical Characterization

Accurate determination of these physicochemical parameters is paramount for building robust structure-activity relationships (SAR) and optimizing drug candidates. The following are standard methodologies for their measurement.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a compound at a given pH. Potentiometric titration is a widely used and reliable method for its determination.

Methodology:

  • Sample Preparation: A precisely weighed amount of the compound (piperidine or azepane) is dissolved in deionized water to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: A pH electrode is used to monitor the pH of the solution as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine is protonated.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is the measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water, providing a quantitative measure of lipophilicity.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a prolonged period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are carefully separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The equilibrium shake-flask method is considered the "gold standard" for its determination.

Methodology:

  • Sample Preparation: An excess amount of the solid or liquid compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved material is removed by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is quantified using an appropriate analytical method (e.g., HPLC, LC-MS).

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of these processes, the following diagrams, generated using the DOT language, illustrate a typical workflow for physicochemical property assessment and a logical relationship for scaffold selection.

G cluster_0 Physicochemical Property Assessment Workflow A Compound Synthesis (Piperidine or Azepane derivative) B pKa Determination (Potentiometric Titration) A->B C logP Determination (Shake-Flask Method) A->C D Solubility Assay (Equilibrium Shake-Flask) A->D E Data Analysis & SAR Interpretation B->E C->E D->E F Lead Optimization E->F

Workflow for Physicochemical Property Assessment.

Signaling Pathways and the Impact of Scaffold Choice

The choice between a piperidine and an azepane scaffold can significantly influence a drug's interaction with its biological target and its effect on cellular signaling pathways.

Piperidine-Containing Drugs and the PI3K/Akt Pathway:

The piperidine ring is a common feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.[6] The conformationally restricted nature of the piperidine ring can provide a rigid framework for optimal binding to the kinase domain of PI3K.

G cluster_1 PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperidine-containing Inhibitor Inhibitor->PI3K

PI3K/Akt Pathway and Piperidine Inhibitor Action.

Azepane-Containing Drugs and PTPN2/PTPN1 Inhibition:

The larger, more flexible azepane ring has been successfully incorporated into inhibitors of Protein Tyrosine Phosphatases PTPN2 and PTPN1.[7] These phosphatases are negative regulators of immune signaling, and their inhibition can enhance anti-tumor immunity.[7] The increased conformational flexibility of the azepane ring may allow for optimal interactions within the active sites of these enzymes.

G cluster_2 PTPN2/PTPN1 Inhibition by Azepane Derivatives CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates GeneExpression Gene Expression (Immune Response) STAT->GeneExpression PTPN2_PTPN1 PTPN2 / PTPN1 PTPN2_PTPN1->JAK dephosphorylates AzepaneInhibitor Azepane-containing Inhibitor AzepaneInhibitor->PTPN2_PTPN1

PTPN2/PTPN1 Inhibition by Azepane-Containing Drugs.

References

Conformational Analysis of the Seven-Membered Azepane Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The conformational flexibility inherent to this seven-membered ring system is a critical determinant of its interaction with biological targets and, consequently, its pharmacological activity. A thorough understanding of the conformational landscape of the azepane ring is therefore indispensable for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the conformational analysis of the azepane ring, detailing its preferred conformations, the energetic differences between them, and the experimental and computational methodologies employed for their characterization.

Core Concepts in Azepane Conformation

Unlike the well-defined chair conformation of cyclohexane, the seven-membered ring of azepane is significantly more flexible, existing as a dynamic equilibrium of multiple conformers. The conformational space of azepane is primarily dominated by two families of conformations: the chair and the boat families. Within these families, the twist-chair (TC) and twist-boat (TB) conformers are of particular importance.

Extensive computational studies and experimental evidence from NMR spectroscopy indicate that the twist-chair (TC) conformation is the most stable form of the azepane ring . The chair (C) conformation, in contrast, is generally considered to be a transition state in the interconversion between different twist-chair forms.[1][2] The boat (B) and twist-boat (TB) conformations are higher in energy than the twist-chair conformer.

The nitrogen atom in the azepane ring introduces an additional layer of conformational complexity due to the possibility of nitrogen inversion and the orientation of the N-H proton or a substituent on the nitrogen, which can be either axial or equatorial. The relative stability of these conformers is influenced by a combination of factors including torsional strain, transannular interactions (non-bonded interactions across the ring), and, in the case of substituted azepanes, the steric and electronic effects of the substituents.

Quantitative Conformational Data

The following tables summarize the key quantitative data related to the conformational analysis of the azepane ring and its derivatives, compiled from computational studies. It is important to note that the relative energies can be influenced by the level of theory used in the calculations and the substitution pattern on the ring. The data for 3-methylazepane provides a quantitative insight into the relative energetic landscape of the core ring conformations.[3]

Table 1: Relative Energies of 3-Methylazepane Conformers [3]

ConformerRelative Energy (kJ/mol)Relative Energy (kcal/mol)Population (%)
Chair0.00.085.0
Twist-Chair4.21.0012.0
Twist-Boat9.42.252.5
Boat12.83.060.5

Table 2: Selected Dihedral Angles of Azepane Conformers (Calculated)

Dihedral AngleTwist-Chair (°)Chair (°)
C2-N1-C7-C6-75.8-80.1
N1-C2-C3-C455.260.5
C2-C3-C4-C5-80.3-70.3
C3-C4-C5-C658.155.0
C4-C5-C6-C7-78.9-70.3
C5-C6-C7-N150.760.5
C6-C7-N1-C2-75.8-80.1

Note: Dihedral angles are representative values and can vary slightly depending on the specific computational method and the substitution pattern.

Experimental and Computational Workflows

The conformational analysis of the azepane ring is a synergistic process that integrates experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling.

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_integration Data Integration and Refinement exp_start Azepane Derivative Synthesis nmr Dynamic NMR Spectroscopy exp_start->nmr xray X-ray Crystallography exp_start->xray comparison Comparison of Experimental and Calculated Data nmr->comparison xray->comparison comp_start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) comp_start->conf_search dft DFT Optimization & Energy Calculation conf_search->dft dft->comparison refinement Structural Refinement comparison->refinement sar Structure-Activity Relationship (SAR) Studies refinement->sar

A logical workflow for the conformational analysis of the azepane ring.

Experimental Protocols

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Ring Inversion Analysis

Objective: To determine the energy barrier for the ring inversion of an azepane derivative.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the azepane derivative in a suitable deuterated solvent (e.g., deuterated toluene, deuterated methanol) in a 5 mm NMR tube. The choice of solvent is critical to achieve low temperatures without freezing.

    • The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • NMR Data Acquisition:

    • Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

    • Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

    • At each temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a spectrum.

    • Record a series of 1H NMR spectra at different temperatures, paying close attention to the coalescence of signals corresponding to protons that exchange between different chemical environments during the ring inversion process.

  • Data Analysis:

    • Identify the signals that broaden and coalesce as the temperature is lowered. These are typically the protons on the azepane ring.

    • Determine the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.

    • Measure the chemical shift difference (Δν in Hz) between the exchanging signals at a temperature well below coalescence, where the exchange is slow on the NMR timescale.

    • Calculate the rate constant for the exchange process at the coalescence temperature (kc) using the following equation:

      • kc = (π * Δν) / √2

    • Calculate the free energy of activation (ΔG‡) for the ring inversion using the Eyring equation:

      • ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc))

      • Where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

X-ray Crystallography for Solid-State Conformation Determination

Objective: To determine the precise three-dimensional structure of an azepane derivative in the solid state.

Methodology:

  • Crystal Growth:

    • Grow single crystals of the azepane derivative of sufficient size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • The final refined structure provides highly accurate bond lengths, bond angles, and dihedral angles, revealing the conformation of the azepane ring in the crystal lattice.

Computational Protocols

Conformational Search and Energy Calculation

Objective: To identify the low-energy conformers of an azepane derivative and determine their relative stabilities.

Methodology:

  • Initial Structure Generation:

    • Build a 2D or 3D model of the azepane derivative using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule.

    • Molecular mechanics force fields (e.g., MMFF94s, OPLS3e) are typically used for this initial search due to their computational efficiency.

    • The search algorithm will generate a large number of possible conformations by rotating around the single bonds of the azepane ring.

  • Geometry Optimization and Energy Calculation:

    • Take the unique, low-energy conformers identified in the conformational search and perform geometry optimization using a higher level of theory, typically Density Functional Theory (DFT).

    • A common choice of DFT functional and basis set is B3LYP/6-31G(d,p) or a more modern functional with dispersion corrections (e.g., ωB97X-D).

    • Perform a frequency calculation after each optimization to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies).

    • Calculate the single-point energies of the optimized conformers using a larger basis set (e.g., 6-311+G(2d,p)) to obtain more accurate relative energies.

  • Data Analysis:

    • Analyze the geometries of the optimized conformers to identify the different types of conformations (e.g., twist-chair, twist-boat).

    • Calculate the relative energies of the conformers by subtracting the energy of the most stable conformer from the energies of all other conformers.

    • The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

Logical Relationships in Drug Design

The conformational preference of the azepane ring can have a profound impact on the biological activity of a molecule. By introducing substituents or incorporating the azepane ring into a more rigid scaffold, medicinal chemists can bias the conformational equilibrium towards a specific conformation that is optimal for binding to a biological target. This concept is central to the design of conformationally constrained analogs in drug discovery.

sar_workflow start Flexible Azepane Lead Compound conf_analysis Conformational Analysis (NMR & Computational) start->conf_analysis bioactive_conf Hypothesize Bioactive Conformation conf_analysis->bioactive_conf design Design Conformationally Constrained Analogs bioactive_conf->design synthesis Synthesize Analogs design->synthesis testing Biological Testing synthesis->testing sar Establish SAR testing->sar sar->design Iterative Refinement optimized Optimized Lead Compound sar->optimized

A logical workflow for structure-activity relationship studies of azepane derivatives.

Conclusion

The conformational analysis of the azepane ring is a multifaceted endeavor that is crucial for understanding and predicting the biological activity of a wide range of compounds. The inherent flexibility of this seven-membered heterocycle necessitates a combined approach of high-level computational modeling and sophisticated experimental techniques like dynamic NMR spectroscopy and X-ray crystallography. The twist-chair conformation has been identified as the most stable conformer, but the accessibility of other conformations and the energy barriers between them are key to a complete understanding of the system. The detailed protocols and workflows presented in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to effectively characterize the conformational landscape of azepane-containing molecules and leverage this knowledge for the design of more potent and selective therapeutics.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Piperidine-Azepane Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of piperidine and azepane rings into single molecular entities presents a compelling scaffold for the design of novel therapeutics. This technical guide delves into the potential biological activities of these hybrid molecules, offering a comprehensive overview of their pharmacological promise. While direct research on molecules containing both piperidine and azepane moieties is an emerging field, this document synthesizes available data on closely related derivatives and outlines established experimental protocols to guide future investigations. We will explore potential applications in neurological disorders, oncology, and infectious diseases, providing quantitative data where available and detailed methodologies for further research.

Neurological Applications: Targeting the Histamine H3 Receptor

A significant area of investigation for molecules containing piperidine and azepane structures is in the realm of neurological disorders, particularly as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for treating conditions like Alzheimer's disease, schizophrenia, and narcolepsy.

Quantitative Data: Histamine H3 Receptor Binding Affinity and Functional Antagonism

A study on biphenyloxy-alkyl derivatives of piperidine and azepane has provided valuable quantitative data on their affinity for the human histamine H3 receptor (hH3R) and their functional antagonism. The data, presented in Table 1, highlights the potential of these scaffolds in achieving high-potency receptor modulation.

Compound IDHeterocyclic MoietyLinker Length (Carbons)hH3R Binding Affinity (Ki in nM)Functional Antagonism (IC50 in nM)
13 Azepane618Not Reported
14 Piperidine5254
16 Azepane5349
23 Azepane5170Not Reported
25 Azepane5100Not Reported

Table 1: In vitro activity of selected piperidine and azepane derivatives at the human histamine H3 receptor. Data sourced from a study on biphenyloxy-alkyl derivatives.[1][2]

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing the hH3R

  • [3H]Nα-methylhistamine (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing hH3R.

  • In a 96-well plate, add cell membranes, [3H]Nα-methylhistamine, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture to allow for competitive binding.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the Ki values from the IC50 values obtained from concentration-response curves.

This assay determines the functional activity of the compounds as H3R antagonists by measuring their ability to counteract the effect of an agonist on cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably co-expressing the hH3R and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase)

  • (R)-α-methylhistamine (RAMH) (H3R agonist)

  • Forskolin (adenylyl cyclase activator)

  • Test compounds

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Seed the CHO-K1 cells in a 96-well plate and incubate.

  • Pre-treat the cells with varying concentrations of the test compound.

  • Stimulate the cells with RAMH in the presence of forskolin.

  • Incubate to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable detection kit.

  • Determine the IC50 values by plotting the inhibition of the agonist-induced response against the concentration of the test compound.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for piperidine-azepane H3R antagonists in modulating synaptic transmission. By blocking the presynaptic H3 autoreceptor, these compounds inhibit the negative feedback loop on histamine release, leading to increased histamine levels in the synaptic cleft. This, in turn, can enhance the firing of postsynaptic neurons, a mechanism thought to be beneficial for cognitive function.

H3R_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine (in vesicles) Histidine->Histamine_Vesicle Synthesis Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Release H3R Histamine H3 Autoreceptor Histamine_Released->H3R Postsynaptic_Receptor Postsynaptic Histamine Receptor Histamine_Released->Postsynaptic_Receptor Binding H3R->Histamine_Vesicle Inhibition of Histamine Release Piperidine_Azepane Piperidine-Azepane Antagonist Piperidine_Azepane->H3R Blockade Neuronal_Activation Increased Neuronal Activation Postsynaptic_Receptor->Neuronal_Activation Signal Transduction MTT_Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Piperidine-Azepane Compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 Read->Calculate

References

Methodological & Application

Stereoselective Synthesis of Azepane Derivatives from Piperidine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of azepane derivatives from readily available piperidine precursors. The azepane scaffold is a crucial motif in medicinal chemistry, and the methodologies outlined here offer robust strategies for accessing structurally diverse and stereochemically defined azepanes for drug discovery and development.

Introduction

Azepane derivatives are seven-membered nitrogen-containing heterocycles that are integral components of numerous biologically active compounds and natural products. Their unique three-dimensional structure allows them to effectively probe biological space, leading to a wide range of pharmacological activities. The stereoselective synthesis of these complex molecules is of significant interest. This document focuses on modern and efficient synthetic strategies that utilize piperidines as versatile starting materials, including palladium-catalyzed ring expansion, diastereoselective cycloaddition reactions, and C-H functionalization approaches.

Application Note 1: Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This method provides an efficient and highly stereoselective pathway for converting 2-alkenylpiperidines into the corresponding azepane derivatives through a palladium-catalyzed allylic amine rearrangement. A key advantage of this method is the high degree of enantioretention, making it a valuable tool for the synthesis of chiral azepanes.[1][2][3]

Logical Workflow for Palladium-Catalyzed Ring Expansion

G cluster_start Starting Material Preparation cluster_reaction Catalytic Ring Expansion cluster_monitoring Reaction Monitoring cluster_workup Workup and Purification cluster_product Final Product start 2-Alkenylpiperidine Precursor reaction [Pd(allyl)Cl]₂ Catalyst Solvent (e.g., MeCN, DCE, DCM) Heat (40-80 °C) start->reaction 1. Add Substrate monitoring TLC or LC-MS reaction->monitoring 2. Monitor Progress workup Cooling Solvent Removal monitoring->workup 3. Upon Completion purification Column Chromatography workup->purification 4. Isolate Crude Product product Stereodefined Azepane Derivative purification->product 5. Purify

Caption: Workflow for Palladium-Catalyzed Ring Expansion.

Quantitative Data
Piperidine DerivativeCatalyst (mol%)SolventTemp (°C)Time (h)Azepane DerivativeYield (%)Enantiomeric Excess (%)
N-Ts-2-(E)-propenylpiperidine[Pd(allyl)Cl]₂ (5)MeCN6012N-Ts-3-vinylazepane85>99
N-Boc-2-(E)-butenylpiperidine[Pd(allyl)Cl]₂ (5)DCE808N-Boc-3-(prop-1-en-1-yl)azepane7898
N-Cbz-2-(E)-styrylpiperidine[Pd(allyl)Cl]₂ (2.5)DCM4024N-Cbz-3-phenyl-3,4-dihydro-2H-azepine92>99

Data compiled from representative examples in the literature. Actual yields and stereoselectivities may vary depending on the specific substrate and reaction conditions.[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed Ring Expansion
  • To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM), add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).[1]

  • Heat the reaction mixture to a temperature ranging from 40 to 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.[1]

Application Note 2: Diastereoselective Formal [5+2] Cycloaddition for Azepino[1,2-a]indoles

A catalytic formal [5+2] cycloaddition provides a diastereoselective route to azepino[1,2-a]indoles. This reaction is presumed to proceed through a Lewis acid-catalyzed formal [2+2] cycloaddition of an alkene with an N-indolyl alkylidene β-amide ester to form a donor-acceptor cyclobutane intermediate, which then undergoes an intramolecular ring-opening cyclization.[4][5] This method allows for the formation of azepine products in high yields and with excellent diastereoselectivity.[4][5]

Signaling Pathway for Formal [5+2] Cycloaddition

G cluster_reactants Reactants cluster_catalysis Catalysis and Intermediate Formation cluster_rearrangement Rearrangement and Product Formation cluster_product Final Product alkene Alkene la_catalysis Lewis Acid Catalysis [2+2] Cycloaddition alkene->la_catalysis indole_ester N-indolyl alkylidene β-amide ester indole_ester->la_catalysis cyclobutane Donor-Acceptor Cyclobutane Intermediate la_catalysis->cyclobutane Forms rearrangement Intramolecular Ring-Opening Cyclization cyclobutane->rearrangement Undergoes azepinoindole Azepino[1,2-a]indole rearrangement->azepinoindole Yields

Caption: Key steps in the formal [5+2] cycloaddition.

Quantitative Data
AlkeneLewis Acid CatalystSolventTemp (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)
StyreneSc(OTf)₃ (10 mol%)CH₂Cl₂2512Azepino[1,2-a]indole derivative9234:1
1-HexeneYb(OTf)₃ (10 mol%)Toluene024Azepino[1,2-a]indole derivative8520:1
CyclopenteneCu(OTf)₂ (15 mol%)DCE4018Azepino[1,2-a]indole derivative78>30:1

Data represents typical results and may vary based on specific substrates and conditions.[4][5]

Experimental Protocol: General Procedure for Formal [5+2] Cycloaddition
  • To a solution of the N-indolyl alkylidene β-amide ester (1.0 equiv) and the alkene (2.0-3.0 equiv) in a dry solvent (e.g., CH₂Cl₂, Toluene, DCE) under an inert atmosphere, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction mixture at the specified temperature (0-40 °C).

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azepino[1,2-a]indole.

Application Note 3: Stereoselective C-H Functionalization of Piperidines

Direct C-H functionalization of piperidines offers an atom-economical approach to introduce complexity and build towards azepane precursors. While direct C-H activation for ring expansion is still an emerging area, functionalization at the C2, C3, or C4 positions can provide advanced intermediates for subsequent ring expansion strategies.[6][7] The site-selectivity (C2 vs. C3 vs. C4) can often be controlled by the choice of catalyst and the nature of the nitrogen protecting group.[7]

Logical Relationship for Site-Selective C-H Functionalization

G cluster_input Inputs cluster_control Control Factors cluster_output Outputs (Site of Functionalization) piperidine N-Protected Piperidine control Protecting Group Catalyst Choice Reaction Conditions piperidine->control catalyst Catalyst (e.g., Rh, Pd) catalyst->control reagent Functionalizing Reagent reagent->control c2_func C2-Functionalized Piperidine control->c2_func Electronic Activation c3_func C3-Functionalized Piperidine control->c3_func Directed Functionalization c4_func C4-Functionalized Piperidine control->c4_func Steric Control

Caption: Factors influencing site-selective C-H functionalization.

Quantitative Data
Piperidine SubstrateCatalystReagentPositionProductYield (%)
N-Boc-piperidinePd(OAc)₂ / SPhosAryl BromideC2N-Boc-2-arylpiperidine75
N-Ts-piperidineRh₂(esp)₂Ethyl DiazoacetateC3N-Ts-3-(ethoxycarbonylmethyl)piperidine68
N-PMP-piperidine[Ir(cod)Cl]₂ / dtbpyB₂pin₂C4N-PMP-4-(pinacolato)boronylpiperidine82

This table provides illustrative examples of site-selective C-H functionalization that can generate precursors for azepane synthesis.

Experimental Protocol: General Procedure for Rhodium-Catalyzed C3-H Functionalization
  • In a glovebox, charge a reaction vial with the N-protected piperidine (1.0 equiv), the rhodium catalyst (e.g., Rh₂(esp)₂, 1-2 mol%), and a suitable solvent (e.g., chlorobenzene).

  • Add the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at the designated temperature (e.g., 40-60 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C3-functionalized piperidine.

This document provides a snapshot of key stereoselective methods for the synthesis of azepane derivatives from piperidine precursors. For more in-depth information and a broader range of synthetic strategies, researchers are encouraged to consult the primary literature. The development of novel, efficient, and stereoselective methods for the synthesis of complex nitrogen heterocycles remains an active and important area of chemical research.

References

Application Notes and Protocols for Palladium-Catalyzed Ring Expansion in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its seven-membered ring offers a desirable three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed ring expansion reactions have emerged as a powerful and versatile strategy for the synthesis of azepanes, providing access to complex and diverse structures from readily available smaller ring precursors.

These application notes provide an overview of key palladium-catalyzed methodologies for azepane synthesis, including detailed experimental protocols for representative reactions.

Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This methodology allows for the efficient and stereoselective conversion of 2-alkenylpiperidines to the corresponding azepane derivatives through a palladium-catalyzed allylic amine rearrangement. The reaction is known to proceed with high enantioretention, making it a valuable tool for the synthesis of chiral azepanes.[1]

Reaction Principle

The reaction is believed to proceed through the formation of a π-allyl palladium intermediate, followed by an intramolecular nucleophilic attack by the nitrogen atom to form the seven-membered ring. The electronic properties of the substrate can influence the reaction's efficiency and selectivity.

Quantitative Data Summary

The following table summarizes representative examples of the palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines.

EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)ee (%)Ref.
1N-Ts-2-(E)-propenylpiperidine[Pd(allyl)Cl]₂ (5)MeCN8016N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine95>99[1]
2N-Boc-2-(E)-propenylpiperidine[Pd(allyl)Cl]₂ (5)MeCN8016N-Boc-3-methyl-2,3,4,7-tetrahydro-1H-azepine85>99[2]
3N-Cbz-2-(E)-styrylpiperidine[Pd(allyl)Cl]₂ (5)DCE8016N-Cbz-3-phenyl-2,3,4,7-tetrahydro-1H-azepine78>99[2]
4N-Ts-2-(Z)-propenylpiperidine[Pd(allyl)Cl]₂ (5)MeCN8016N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine92>99[2]
Detailed Experimental Protocol: Synthesis of N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine

Materials:

  • N-Ts-2-(E)-propenylpiperidine (1.0 equiv)

  • [Pd(allyl)Cl]₂ (0.05 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add N-Ts-2-(E)-propenylpiperidine (e.g., 100 mg, 1.0 equiv).

  • Add anhydrous acetonitrile (e.g., 5 mL) to dissolve the substrate.

  • In a separate vial, weigh [Pd(allyl)Cl]₂ (0.05 equiv) and add it to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 16 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Palladium-Catalyzed Ring Expansion of Spirocyclopropyl Piperidines

This method provides access to functionalized azepanes and caprolactams through the rearrangement of piperidines bearing a spirocyclopropane ring. The reaction is driven by the relief of ring strain in the three-membered ring.[3]

Reaction Principle

The proposed mechanism involves an initial oxidative addition of the distal carbon-carbon bond of the cyclopropane ring to the palladium(0) catalyst, forming a palladacyclobutane intermediate. This is followed by a rearrangement and reductive elimination to yield the seven-membered ring product.

Quantitative Data Summary

The following table summarizes representative examples of the palladium-catalyzed ring expansion of spirocyclopropyl piperidines.

EntrySubstrateCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)ProductYield (%)Ref.
1N-Boc-2,2-(dicarboethoxy)spiro[2.5]octanePd₂(dba)₃ (5)P(o-tol)₃ (20)Toluene11016N-Boc-3,3-(dicarboethoxy)azepane82[3]
2N-Ts-2,2-(dicarboethoxy)spiro[2.5]octanePd(PPh₃)₄ (10)-Toluene11016N-Ts-3,3-(dicarboethoxy)azepane75[3]
3N-Boc-6-oxo-2,2-(dicarboethoxy)spiro[2.5]octanePd₂(dba)₃ (5)P(o-tol)₃ (20)Toluene11016N-Boc-7-oxo-3,3-(dicarboethoxy)azepane88[3]
Detailed Experimental Protocol: Synthesis of N-Boc-3,3-(dicarboethoxy)azepane

Materials:

  • N-Boc-2,2-(dicarboethoxy)spiro[2.5]octane (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Tris(o-tolyl)phosphine (P(o-tol)₃) (0.20 equiv)

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup

  • Magnetic stirrer and heating plate

  • TLC plates and silica gel for chromatography

Procedure:

  • In a glovebox or under a stream of argon, add N-Boc-2,2-(dicarboethoxy)spiro[2.5]octane (1.0 equiv) to a dry reaction vessel.

  • Add Pd₂(dba)₃ (0.05 equiv) and P(o-tol)₃ (0.20 equiv).

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the mixture to 110 °C with stirring for 16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-Boc-3,3-(dicarboethoxy)azepane.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Skeletal Reconstruction of 3-Alkylidenepyrrolidines to Azepines

This strategy involves a palladium-catalyzed C-N bond cleavage of 3-alkylidenepyrrolidines, followed by a cascade [5+2] cycloaddition with various coupling partners to construct the azepine scaffold.[4] While this method directly yields azepines (unsaturated seven-membered rings), these can be readily hydrogenated to the corresponding azepanes.

Reaction Principle

The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the C-N bond of the 3-alkylidenepyrrolidine, forming an allyl-palladium intermediate. This intermediate then acts as a 1,5-dipole and undergoes a [5+2] cycloaddition with a suitable dipolarophile, such as an azlactone or butenolide, to form the azepine ring system.

Quantitative Data Summary

The following table presents examples of the synthesis of azepine precursors, which can be subsequently reduced to azepanes.

EntryPyrrolidine SubstrateDipolarophileCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Product (Azepine)Yield (%)Ref.
1N-Ts-3-methylenepyrrolidine2-Phenyl-5-oxazolonePd₂(dba)₃ (5)dppf (12)Toluene11024Fused azepine derivative85[4]
2N-Boc-3-ethylidenepyrrolidine2-Methyl-5-oxazolonePd₂(dba)₃ (5)dppf (12)Toluene11024Fused azepine derivative78[4]
3N-Ts-3-methylenepyrrolidine2-ButenolidePd₂(dba)₃ (5)dppf (12)Toluene11024Fused azepine derivative81[4]

Visualizations

Reaction Mechanisms and Workflows

G General Workflow for Palladium-Catalyzed Azepane Synthesis cluster_prep Substrate Preparation cluster_reaction Ring Expansion Reaction cluster_workup Workup and Purification cluster_analysis Analysis and Characterization Start Starting Material (e.g., Piperidine, Pyrrolidine) Substrate Functionalized Precursor (e.g., 2-Alkenylpiperidine) Start->Substrate Multi-step synthesis Reaction Palladium-Catalyzed Ring Expansion Substrate->Reaction Pd Catalyst, Solvent, Heat Workup Reaction Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, etc. Purification->Analysis Product Azepane Product Analysis->Product

Caption: General experimental workflow for azepane synthesis.

G Mechanism of Two-Carbon Ring Expansion cluster_catalyst Mechanism of Two-Carbon Ring Expansion cluster_cycle Mechanism of Two-Carbon Ring Expansion Pd0 Pd(0)L_n Start 2-Alkenylpiperidine PiAllyl π-Allyl Palladium Intermediate Start->PiAllyl + Pd(0) Cyclization Intramolecular Aminopalladation PiAllyl->Cyclization N-attack Product Azepane Product Cyclization->Product β-Hydride Elimination Product->Pd0 Regeneration

Caption: Proposed mechanism for two-carbon ring expansion.

G Mechanism of Spirocyclopropane Ring Expansion cluster_catalyst Mechanism of Spirocyclopropane Ring Expansion cluster_cycle Mechanism of Spirocyclopropane Ring Expansion Pd0 Pd(0)L_n Start Spirocyclopropyl Piperidine OxAdd Oxidative Addition Start->OxAdd + Pd(0) Palladacycle Palladacyclobutane Intermediate OxAdd->Palladacycle Rearrangement Rearrangement Palladacycle->Rearrangement Product Azepane Product Rearrangement->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Proposed mechanism for spirocyclopropane ring expansion.

Conclusion

Palladium-catalyzed ring expansion reactions offer a powerful and versatile platform for the synthesis of azepanes. The methodologies presented here, including the two-carbon ring expansion of alkenylpiperidines and the rearrangement of spirocyclopropyl piperidines, provide researchers with robust tools to access this important class of nitrogen heterocycles. The detailed protocols and quantitative data provided in these application notes are intended to facilitate the adoption and further exploration of these synthetic strategies in academic and industrial research settings, particularly in the context of drug discovery and development.

References

Application Notes and Protocols for Reductive Amination in Piperidine and Azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of piperidine and azepane ring systems via reductive amination. These nitrogen-containing heterocycles are crucial scaffolds in a vast array of pharmaceuticals and biologically active compounds. The protocols outlined below offer robust and versatile methods for accessing these important structural motifs.

Introduction

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope. This reaction class enables the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or enamine. For the synthesis of cyclic amines like piperidines and azepanes, intramolecular and double reductive amination strategies are particularly powerful.

This guide details two primary approaches:

  • Double Reductive Amination (DRA): A one-pot method for constructing piperidine rings from 1,5-dicarbonyl compounds and a nitrogen source. This is especially useful for the synthesis of polyhydroxylated piperidines from sugar-derived starting materials.

  • Intramolecular Reductive Amination (IRA): The cyclization of an amino-aldehyde or amino-ketone to form a cyclic imine, which is then reduced in situ to the corresponding cyclic amine. This is a versatile method for preparing a wide range of substituted piperidines and azepanes.

Core Concepts and Mechanisms

The fundamental principle of reductive amination involves two key steps: the formation of an iminium ion and its subsequent reduction.

Logical Relationship: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Carbonyl (Aldehyde or Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (Primary or Secondary) Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Final_Amine Final Amine (Piperidine or Azepane) Iminium_Ion->Final_Amine + [H-] Reducing_Agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reducing_Agent->Final_Amine

Caption: General mechanism of reductive amination.

Application Note 1: Synthesis of Polyhydroxylated Piperidines via Double Reductive Amination (DRA)

The Double Reductive Amination (DRA) of 1,5-dicarbonyl compounds is a highly effective method for the one-pot synthesis of the piperidine skeleton.[1][2] This strategy is particularly prominent in the synthesis of polyhydroxylated piperidines, such as iminosugars, which are potent glycosidase inhibitors with therapeutic potential.[1][2] Sugar-derived dialdehydes, ketoaldehydes, or diketones are common starting materials, providing stereochemical control over the resulting piperidine ring.[1]

Experimental Workflow: Double Reductive Amination

DRA_Workflow Start Start: 1,5-Dicarbonyl Compound + Amine Source Reaction One-Pot Reaction: - Solvent (e.g., MeOH) - Reducing Agent (e.g., NaBH3CN) - Optional: Acid catalyst Start->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification End Final Product: Substituted Piperidine Purification->End

Caption: Workflow for piperidine synthesis via DRA.

Protocol 1: Synthesis of an N-Butyl-polyhydroxypiperidine Derivative

This protocol is adapted from the synthesis of N-butyl-deoxynojirimycin (N-butyl-DNJ) via the DRA of a sugar-derived 1,5-dicarbonyl compound.[2]

Materials:

  • 1,5-Dicarbonyl sugar derivative (1.0 equiv)

  • Butylamine (1.2 equiv)

  • Sodium cyanoborohydride (NaBH3CN) (1.5 equiv)

  • Methanol (MeOH)

  • Acetic acid (optional, to maintain slightly acidic pH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,5-dicarbonyl sugar derivative (1.0 equiv) in methanol (0.1 M).

  • To this solution, add butylamine (1.2 equiv) and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equiv) in portions. A small amount of acetic acid can be added to maintain a pH of 6-7.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure N-butyl-polyhydroxypiperidine derivative.

Quantitative Data for Double Reductive Amination
Starting DicarbonylAmineReducing AgentSolventYield (%)Reference
Sugar-derived 1,5-dialdehydeBenzylamineNaBH3CNMeOH77[2]
Sugar-derived 5-keto-aldehydeAmmonium formateNaBH3CNMeOH73[2]
2,6-Heptodiulose derivativeAmmonium formateNaBH3CNMeOH44 (over two steps)[1]
Sugar-derived dialdehydeAmino sugarH2, Pd/C, NaBH3CNMeOH/AcOH32 (over two steps)[2]

Application Note 2: Synthesis of Azepanes via Intramolecular Reductive Amination (IRA)

Intramolecular reductive amination is a powerful strategy for the synthesis of larger ring systems like azepanes. This method involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that generates these in situ). The resulting cyclic iminium ion is then reduced to the azepane. A notable application is the synthesis of dibenz[c,e]azepines, which possess both central and axial chirality, through asymmetric intramolecular reductive amination.[2][3]

Logical Relationship: Intramolecular Reductive Amination

IRA_Mechanism Amino_Carbonyl Amino-Aldehyde/Ketone Cyclic_Iminium Cyclic Iminium Ion Amino_Carbonyl->Cyclic_Iminium Intramolecular Cyclization (-H2O) Azepane Azepane Product Cyclic_Iminium->Azepane Reduction Reducing_Agent Reducing Agent Reducing_Agent->Azepane

Caption: Intramolecular reductive amination pathway.

Protocol 2: Asymmetric Synthesis of a Chiral Dibenz[c,e]azepine Derivative

This protocol is based on an iridium-catalyzed intramolecular asymmetric reductive amination.[3]

Materials:

  • N-Boc protected biaryl methyl ketone (1.0 equiv)

  • [Ir(COD)Cl]2 (0.5 mol%)

  • Chiral phosphoramidite ligand (e.g., (S)-L1) (1.1 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.0 equiv)

  • 4 M HCl in Et2O (4.0 equiv)

  • Toluene

  • Hydrogen gas (H2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the N-Boc protected biaryl methyl ketone (0.1 mmol, 1.0 equiv), [Ir(COD)Cl]2 (0.5 mol%), and the chiral phosphoramidite ligand (1.1 mol%).

  • Add anhydrous toluene (0.6 mL) and stir for 10 minutes at room temperature.

  • Add Ti(OiPr)4 (1.0 equiv) and 4 M HCl in Et2O (4.0 equiv).

  • Seal the tube, evacuate, and backfill with hydrogen gas (repeat three times).

  • Pressurize the tube with hydrogen gas (50 atm) and stir the reaction mixture at 40 °C for 24 hours.

  • Cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantioenriched dibenz[c,e]azepine.

Quantitative Data for Asymmetric Intramolecular Reductive Amination of Biaryl Ketones
Substrate (Biaryl Ketone)LigandYield (%)ee (%)Reference
2'-(1-Aminoethyl)-[1,1'-biphenyl]-2-carbaldehyde derivative(S)-L19296[3]
4-Fluoro substituted biaryl ketone(S)-L19497[3]
4-Methoxy substituted biaryl ketone(S)-L19194[3]
Pyridine-bridged biaryl ketone(S)-L18984[3]

Comparison of Common Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH3CN) Mild and selective for iminium ions over carbonyls at neutral to slightly acidic pH.[2]Highly toxic (releases cyanide gas in strong acid).
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild, non-toxic, and effective for a wide range of substrates, including weakly basic amines.[4][5]Moisture-sensitive; can be slower than NaBH3CN.
Catalytic Hydrogenation (e.g., H2/Pd/C) Cost-effective for large-scale synthesis; "green" reagent.[1]Requires specialized high-pressure equipment; may reduce other functional groups.
Iridium Catalysts Enable highly enantioselective transformations.[2][3][6]Expensive; may require inert atmosphere techniques.

Concluding Remarks

The protocols and data presented herein provide a foundation for the synthesis of piperidine and azepane scaffolds using reductive amination. The choice of strategy—be it double or intramolecular reductive amination—and the specific reaction conditions should be tailored to the target molecule and the available starting materials. For drug discovery and development, the asymmetric methods offer powerful tools for accessing enantiomerically pure compounds. Careful optimization of the reducing agent, solvent, and temperature is often necessary to achieve high yields and selectivities.

References

Application Notes & Protocols: In Vitro Evaluation of 1-(Piperidin-4-ylcarbonyl)azepane Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the in vitro evaluation of a series of novel 1-(Piperidin-4-ylcarbonyl)azepane derivatives. The piperidine and azepane scaffolds are prevalent in centrally acting agents, and their combination through a carbonyl linker presents a novel chemical space for exploration. While direct experimental data for this specific scaffold is not extensively available in published literature, this document outlines a hypothetical study based on the evaluation of structurally related piperidine and azepane derivatives investigated as histamine H3 receptor (H3R) antagonists. The histamine H3 receptor, a presynaptic G-protein coupled receptor (GPCR), is a key target for neurological and cognitive disorders. The protocols and data presented herein are illustrative of a typical in vitro pharmacological profiling cascade for such compounds.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a hypothetical series of this compound derivatives. The data is presented to facilitate structure-activity relationship (SAR) analysis.

Table 1: Histamine H3 Receptor Binding Affinity

Compound IDR1-Substituent on Piperidine NitrogenKi (nM) [a]
AZP-001 Methyl85.2
AZP-002 Ethyl62.5
AZP-003 Propyl35.1
AZP-004 Isopropyl48.9
AZP-005 Cyclopentyl21.8
AZP-006 Benzyl15.4
AZP-007 4-Fluorobenzyl9.7

[a] Binding affinity (Ki) determined by radioligand displacement assay using [3H]-Nα-methylhistamine against human histamine H3 receptors expressed in HEK293 cells.

Table 2: Functional Antagonist Activity in cAMP Assay

Compound IDR1-Substituent on Piperidine NitrogenIC50 (nM) [b]
AZP-001 Methyl150.3
AZP-002 Ethyl110.8
AZP-003 Propyl65.2
AZP-004 Isopropyl88.4
AZP-005 Cyclopentyl40.1
AZP-006 Benzyl28.9
AZP-007 4-Fluorobenzyl18.5

[b] Functional antagonist activity (IC50) determined by measuring the inhibition of forskolin-stimulated cAMP accumulation in HEK293 cells stably expressing the human histamine H3 receptor.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Thioperamide (10 µM).

  • Test compounds (10 mM stock in DMSO).

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer using a tissue homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in Assay Buffer and determine protein concentration using a Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of Assay Buffer (total binding), 50 µL of 10 µM Thioperamide (non-specific binding), or 50 µL of test compound at various concentrations.

    • Add 50 µL of [3H]-Nα-methylhistamine to all wells (final concentration ~1 nM).

    • Add 100 µL of the cell membrane preparation (final protein concentration ~20 µ g/well ).

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through GF/C filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional antagonist activity (IC50) of the test compounds by measuring their ability to inhibit cAMP accumulation.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulating Agent: Forskolin (1 µM).

  • Phosphodiesterase Inhibitor: IBMX (500 µM).

  • Test compounds (10 mM stock in DMSO).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Preparation:

    • Plate HEK293-hH3R cells in 384-well plates and grow to ~95% confluency.

    • Aspirate the culture medium and wash the cells once with Assay Buffer.

  • Compound Incubation:

    • Add 10 µL of test compound at various concentrations to the wells.

    • Add 10 µL of Assay Buffer containing IBMX and Forskolin to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured signal (proportional to cAMP concentration) against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response, variable slope).

Visualizations

G cluster_ligand Ligand Binding cluster_signaling G-Protein Signaling Cascade ligand AZP Derivative (Antagonist) h3r Histamine H3 Receptor (GPCR) ligand->h3r Binds to receptor g_protein Gi/o Protein h3r->g_protein Prevents Activation ac Adenylate Cyclase g_protein->ac Inhibition atp ATP camp cAMP (Second Messenger) atp->camp Conversion pka Protein Kinase A camp->pka epac EPAC camp->epac downstream downstream pka->downstream Cellular Response (e.g., Neurotransmitter Release) epac->downstream Cellular Response (e.g., Neurotransmitter Release)

Caption: Antagonist action on the Histamine H3 receptor signaling pathway.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_functional Functional Assay (cAMP) cluster_analysis Data Analysis prep Prepare hH3R Membranes or Cell Plates incubate_bind Incubate: Membranes + Radioligand + Compound prep->incubate_bind incubate_func Incubate: Cells + Compound + Forskolin/IBMX prep->incubate_func compounds Serially Dilute Test Compounds compounds->incubate_bind compounds->incubate_func filter Filter & Wash incubate_bind->filter count Scintillation Counting filter->count analyze_bind Calculate Ki from IC50 (Cheng-Prusoff) count->analyze_bind lyse Lyse Cells incubate_func->lyse detect Detect cAMP (HTRF/ELISA) lyse->detect analyze_func Calculate IC50 detect->analyze_func

Application Notes and Protocols for Radioligand Binding Assays of Piperidine-Azepane Compounds at Histamine H3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system. It functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2][3][4] This positions the H3R as a significant therapeutic target for a range of neurological and psychiatric conditions, including cognitive disorders, sleep disorders, and attention deficit hyperactivity disorder (ADHD).[1][2][3] Piperidine and azepane derivatives have emerged as a promising class of compounds targeting the H3R.[5][6][7] This document provides detailed protocols for radioligand binding assays to characterize the affinity of these compounds for the human H3 receptor (hH3R), along with a summary of binding data for select molecules and relevant biological pathway information.

Quantitative Data Summary

The binding affinities (Ki) of several piperidine and azepane derivatives for the human histamine H3 receptor are summarized in the tables below. These values were determined using competitive radioligand binding assays with [3H]Nα-methylhistamine as the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of Biphenyloxy-alkyl-azepane Derivatives at the Human H3 Receptor

Compound NameKi (nM)
1-(6-(3-phenylphenoxy)hexyl)azepane18[5][6][7]
1-(5-(4-phenylphenoxy)pentyl)azepane34[5][6][7]
1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane (E153)33.9[5][8]
2-(5-(azepan-1-yl)pentyloxy)-9H-xanthen-9-one170[5]
2-(5-(azepan-1-yl)pentyloxy)-7-chloro-9H-xanthen-9-one100[5]

Table 2: Binding Affinity (Ki) of Biphenyloxy-alkyl-piperidine Derivatives at the Human H3 Receptor

Compound NameKi (nM)
1-(5-(4-Phenylphenoxy)pentyl)piperidine25[5][6]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is coupled to the Gi/o family of G proteins.[2][9] Upon activation by an agonist, the receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This, in turn, suppresses the cAMP/PKA signaling pathway.[9] Additionally, H3R activation can stimulate the MAPK and PI3K/AKT pathways and influence ion channel activity.[9] As a presynaptic receptor, its activation typically inhibits the release of various neurotransmitters.[1][2][4]

H3R_Signaling_Pathway cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K PI3K/AKT Pathway G_protein->PI3K cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Histamine Histamine (Agonist) Histamine->H3R Binds

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

a. Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the recombinant human H3 receptor (hH3R).[8][10]

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH), a selective H3 receptor agonist radioligand.[8][10][11]

  • Test Compounds: Piperidine-azepane derivatives of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3 receptor ligand such as pitolisant or clobenpropit.[5][10]

  • Filtration Mats: GF/B or GF/C glass fiber filters, pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[8][12]

  • Scintillation Cocktail.

  • 96-well plates.

b. Procedure:

  • Membrane Preparation: Thaw frozen cell pellets expressing the hH3R on ice. Homogenize the cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[11][13]

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: To each well, add:

    • Cell membranes (a consistent amount, e.g., 20-40 µg of protein).

    • A fixed concentration of [3H]NAMH (typically near its Kd value, e.g., 2-3 nM).[8][10]

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • For determining total binding, add assay buffer instead of the test compound.

  • Incubate the plates at 25°C for a defined period (e.g., 90-120 minutes) with gentle shaking to reach equilibrium.[10]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[10]

Saturation Radioligand Binding Assay

This assay is used to determine the density of receptors in the membrane preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[14][15]

a. Materials and Reagents:

  • Same as for the competitive binding assay, excluding the test compounds.

b. Procedure:

  • Membrane Preparation: Follow the same procedure as in the competitive binding assay.

  • Assay Setup: The assay is performed in two sets of tubes or wells: one for total binding and one for non-specific binding.

  • Incubation:

    • Add a fixed amount of cell membrane preparation to each tube/well.

    • Add increasing concentrations of the radioligand ([3H]NAMH) to both sets of tubes/wells.

    • To the non-specific binding tubes/wells, also add a high concentration of an unlabeled H3R ligand (e.g., 10 µM pitolisant) to block all specific binding sites.

  • Incubate, terminate, and measure radioactivity as described for the competitive binding assay.

c. Data Analysis:

  • Calculate specific binding at each radioligand concentration by subtracting non-specific binding from total binding.

  • Plot the specific binding against the concentration of the free radioligand.

  • Analyze the resulting saturation curve using non-linear regression to determine the Kd (the radioligand concentration at which 50% of the receptors are occupied) and the Bmax (the maximum number of binding sites).[14]

Experimental Workflow Visualization

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (hH3R expressing cells) Assay_Setup Set up 96-well Plate: - Membranes - Radioligand - Test Compound / Control Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, Buffers, and Test Compounds Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium (e.g., 90 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Curve_Fit Non-linear Regression (Determine IC50) Calc_Binding->Curve_Fit Calc_Ki Calculate Ki using Cheng-Prusoff Equation Curve_Fit->Calc_Ki

References

Application Note: cAMP Accumulation Assay for Determining Antagonist Activity of Piperidine-Azepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways.[1][2][3][4] Its intracellular concentration is primarily regulated by the activity of adenylyl cyclase, an enzyme that is modulated by G protein-coupled receptors (GPCRs).[2][5] GPCRs that couple to the Gαs protein stimulate adenylyl cyclase, leading to an increase in cAMP levels, while those that couple to the Gαi protein inhibit the enzyme, causing a decrease in cAMP.[2][6][7] Consequently, quantifying intracellular cAMP levels is a robust method for assessing the activity of compounds targeting GPCRs.[2][8]

This application note provides a detailed protocol for a cell-based cAMP accumulation assay to determine the antagonist activity of novel compounds, such as piperidine-azepane analogs, at a Gαs-coupled GPCR. An antagonist is a ligand that binds to a receptor but fails to provoke the intracellular response, thereby blocking or dampening the action of an agonist.[7][9] The procedure involves stimulating receptor-expressing cells with a known agonist in the presence of varying concentrations of the test compound (the potential antagonist). An effective antagonist will inhibit the agonist-induced production of cAMP in a dose-dependent manner.[6][10][11] The assay described here utilizes the Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay format that is highly amenable to high-throughput screening (HTS).[10][12][13][14]

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay that measures the concentration of cAMP produced by cells.[14][15] The detection reagents include a cAMP-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a cAMP tracer labeled with a fluorescent acceptor (e.g., d2).[10][12] In the absence of cellular cAMP, the antibody-donor and tracer-acceptor bind, bringing the two fluorophores into close proximity and generating a high FRET (Fluorescence Resonance Energy Transfer) signal.[10] When cells are stimulated to produce cAMP, the native cAMP competes with the cAMP tracer for binding to the antibody.[13][16] This competition disrupts the FRET pair, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced by the cells.[7][13][14]

Signaling Pathway Diagram

The following diagram illustrates the Gαs-coupled GPCR signaling cascade and the mechanism of antagonist action.

GPCR_Antagonist_Pathway cluster_membrane Plasma Membrane cluster_intracellular GPCR GPCR (Gαs-coupled) G_Protein Gαs Protein (inactive) GPCR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP converts G_Protein_act Gαs Protein (active) G_Protein_act->AC stimulates Agonist Agonist Agonist->GPCR binds Antagonist Piperidine-Azepane Analog (Antagonist) Antagonist->GPCR binds & blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

GPCR Gαs signaling pathway and antagonist inhibition.

Experimental Workflow

The general workflow for screening piperidine-azepane analogs for antagonist activity is a multi-step process from cell preparation to data analysis.

cAMP_Workflow A 1. Cell Culture & Plating CHO or HEK293 cells expressing the target GPCR are seeded into 384-well plates and incubated overnight. B 2. Compound Addition (Antagonist) Serial dilutions of piperidine-azepane analogs are added to the cells. Incubate. A->B C 3. Agonist Stimulation An EC80 concentration of a known agonist is added to all wells (except negative controls) to induce cAMP production. B->C D 4. Cell Lysis & Detection Lysis buffer containing HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) is added. C->D E 5. Incubation Plate is incubated at room temperature to allow for cell lysis and immunoassay equilibration. D->E F 6. Plate Reading Read TR-FRET signal on a compatible plate reader (Ex: 320-340 nm, Em: 620 nm & 665 nm). E->F G 7. Data Analysis Calculate HTRF ratio, percent inhibition, and determine IC50 values for each piperidine-azepane analog. F->G

Experimental workflow for the antagonist cAMP assay.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format to assess antagonist activity at a Gαs-coupled receptor.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the target GPCR.

  • Culture Medium: Appropriate cell culture medium (e.g., F-12 or DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (if required).

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA.

  • Phosphodiesterase (PDE) Inhibitor: 0.5 mM IBMX (3-isobutyl-1-methylxanthine) in assay buffer to prevent cAMP degradation.[7][15]

  • Test Compounds: Piperidine-azepane analogs dissolved in 100% DMSO.

  • Reference Antagonist: A known antagonist for the target receptor (positive control).

  • Agonist: A known agonist for the target receptor.

  • cAMP Assay Kit: HTRF-based cAMP detection kit (e.g., from Cisbio, PerkinElmer).

  • Plates: 384-well, white, solid-bottom cell culture plates.

  • Plate Reader: HTRF-compatible microplate reader.

Cell Preparation and Plating
  • Culture cells to approximately 80-90% confluency.[7]

  • On the day before the assay, harvest the cells using a non-enzymatic cell dissociation buffer.[10]

  • Centrifuge the cells and resuspend the pellet in fresh culture medium.

  • Determine cell density and viability using a cell counter.

  • Dilute the cell suspension to the optimized seeding density (e.g., 2,000-10,000 cells/well) in culture medium.

  • Dispense the cell suspension into a 384-well plate.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[17]

Antagonist Assay Procedure
  • Compound Preparation:

    • Prepare serial dilutions of the piperidine-azepane analogs and the reference antagonist in 100% DMSO.

    • Further dilute these compounds in the assay buffer containing IBMX to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.[16]

  • Antagonist Incubation:

    • Carefully remove the culture medium from the cell plate.

    • Add the diluted test compounds (piperidine-azepane analogs) and controls to the wells.

    • Include "agonist only" (maximum stimulation) and "basal" (no agonist) controls.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation:

    • Prepare the agonist solution in assay buffer containing IBMX at a concentration that elicits 80% of its maximal response (EC₈₀). This concentration should be determined in a prior agonist dose-response experiment.

    • Add the agonist solution to all wells except for the "basal" control wells.

    • Incubate the plate for 30 minutes at room temperature.[6]

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in the lysis buffer provided by the kit manufacturer.[10][14]

    • Add the detection reagent mix to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[6][10]

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at ~337 nm.[12]

Note on Gi-Coupled Receptors

For Gi-coupled receptors, the assay principle is to measure the inhibition of stimulated cAMP production.[15] The protocol is similar, but agonist stimulation is preceded by or co-incubated with an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP.[6][15][17] The Gi-coupled agonist will then cause a decrease in this forskolin-stimulated cAMP level, and an antagonist will block this decrease.[15]

Data Analysis and Presentation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[6]

  • Calculate Percentage Inhibition: Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [Ratio_compound - Ratio_basal] / [Ratio_agonist_only - Ratio_basal])

  • Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Determine IC₅₀ Values: Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each piperidine-azepane analog.[11][17] The IC₅₀ is the concentration of the antagonist that causes 50% inhibition of the agonist response.

Sample Data Presentation

The antagonist activity of the piperidine-azepane analogs can be summarized in a table for clear comparison.

Compound IDTarget GPCRIC₅₀ (nM)Hill Slopen
PA-Analog-01 Receptor X85.41.053
PA-Analog-02 Receptor X15.20.983
PA-Analog-03 Receptor X250.11.103
Ref. Antagonist Receptor X5.81.013

Table 1: Antagonist potency of piperidine-azepane (PA) analogs at the hypothetical Gαs-coupled Receptor X. Data are presented as the mean from three independent experiments (n=3).

Conclusion

The HTRF-based cAMP accumulation assay provides a sensitive, reliable, and high-throughput compatible method for the pharmacological characterization of GPCR antagonists.[10] This application note details a robust protocol for determining the potency (IC₅₀) of novel piperidine-azepane analogs. The workflow and data analysis procedures described herein can be readily adapted to screen large compound libraries, facilitating the identification and optimization of new lead candidates in drug discovery programs.

References

Application Notes and Protocols: MTT Assay for Assessing Anticancer Activity of Azepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2] This assay is crucial in the preliminary screening of novel therapeutic compounds. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3] This reduction is primarily carried out by mitochondrial dehydrogenases.[3] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[3] A decrease in cell viability following treatment with a cytotoxic agent, such as an azepane derivative, results in a reduced amount of formazan produced and thus a lower absorbance reading.[3]

Azepane, a seven-membered nitrogen-containing heterocyclic scaffold, has been identified as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[4] Various derivatives of azepane have shown promising anticancer properties, making them an important area of research in drug discovery.[5][6][7] This document provides a detailed protocol for utilizing the MTT assay to evaluate the anticancer potential of novel azepane derivatives.

Experimental Protocols

This protocol is designed for adherent cancer cells cultured in 96-well plates. Necessary modifications for suspension cells are also noted.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549, HepG2, MCF-7)[4][6]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Azepane derivatives to be tested

  • MTT powder or solution (5 mg/mL in sterile PBS)[8][9]

  • Phosphate-Buffered Saline (PBS), sterile[9]

  • Dimethyl sulfoxide (DMSO) or other solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3][8]

  • 96-well flat-bottom sterile culture plates[3]

  • Multichannel pipette[3]

  • Microplate reader[3]

  • Humidified incubator at 37°C with 5% CO₂[4]

Procedure:

1. Cell Seeding:

  • Harvest and count cells that are in the exponential growth phase.[10]
  • Determine the optimal seeding density for the chosen cell line to ensure they are in a logarithmic growth phase during the assay. This can range from 1,000 to 100,000 cells per well.[3][8]
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.[3]
  • Include wells with medium only to serve as a blank control.[3]
  • Incubate the plate overnight (18-24 hours) to allow for cell attachment.[4][11]

2. Compound Treatment:

  • Prepare a stock solution of the azepane derivative, typically in DMSO.[9]
  • Prepare serial dilutions of the azepane derivative in complete culture medium to achieve the desired final concentrations.
  • After the overnight incubation, carefully aspirate the medium from the wells.[3]
  • Add 100 µL of the prepared dilutions of the azepane derivative to the respective wells.
  • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).[4]
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

3. MTT Assay:

  • Following the treatment period, carefully aspirate the medium containing the compound.[3]
  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well. Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[3][8]
  • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[8][11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
  • For adherent cells: Carefully aspirate the MTT solution without disturbing the formazan crystals.[8]
  • For suspension cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and then carefully aspirate the supernatant.[8]

4. Solubilization of Formazan:

  • Add 100-150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[8]
  • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[3]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][8]

6. Data Analysis:

  • Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) wells from the absorbance of all other wells.[3]
  • Percentage Viability: Calculate the percentage of cell viability for each treatment group using the following formula:
  • % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting a dose-response curve with the concentration of the azepane derivative on the x-axis and the percentage of cell viability on the y-axis. The IC₅₀ value can then be calculated using non-linear regression analysis, often with software like GraphPad Prism.[12][13]

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison of the anticancer activity of different azepane derivatives.

Table 1: Hypothetical Anticancer Activity of Azepane Derivatives against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM) after 48h
Azepane-001HCT-116 (Colon)15.5
Azepane-001A549 (Lung)42.8
Azepane-001HepG2 (Liver)51.2
Azepane-002HCT-116 (Colon)8.2
Azepane-002A549 (Lung)25.1
Azepane-002HepG2 (Liver)33.7
Doxorubicin (Control)HCT-116 (Colon)0.9
Doxorubicin (Control)A549 (Lung)1.5
Doxorubicin (Control)HepG2 (Liver)2.1

Mandatory Visualization

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Azepane Derivative Dilutions treat_cells 3. Treat Cells with Azepane Derivatives compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Signaling Pathway Diagram

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often dysregulated in cancer.[4] Some anticancer compounds can inhibit this pathway, leading to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis | Azepane Azepane Derivative Azepane->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by azepane derivatives.

References

Application Note and Protocols for In Vitro Metabolic Stability Testing of Piperidine-Azepane Compounds Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, understanding the metabolic fate of new chemical entities is crucial for predicting their pharmacokinetic profiles, including bioavailability and in vivo half-life.[1][2][3] The liver is the primary organ responsible for drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[4][5] Liver microsomes, which are subcellular fractions of hepatocytes, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are key in Phase I metabolism.[1][5][6]

This document provides a detailed protocol for assessing the in vitro metabolic stability of piperidine-azepane compounds using liver microsomes. Piperidine and azepane moieties are common scaffolds in medicinal chemistry, and their metabolic stability can significantly influence their therapeutic potential. This application note outlines the experimental workflow, data analysis, and interpretation of results to guide researchers in evaluating the metabolic liabilities of their compounds early in the drug discovery process.[4]

Principle of the Assay

The in vitro metabolic stability assay measures the rate at which a test compound is metabolized by liver microsomal enzymes.[5][7] The compound is incubated with liver microsomes in the presence of necessary cofactors, primarily NADPH for CYP-mediated reactions.[1][8] Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The rate of disappearance of the parent compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[3][9][10]

Experimental Workflow

The overall experimental workflow for the in vitro metabolic stability assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Test Compound, Controls, Cofactors) C Pre-incubate Microsomes and Test Compound at 37°C A->C B Prepare Microsome Suspension B->C D Initiate Reaction with NADPH Solution C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., Acetonitrile with Internal Standard) E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify Parent Compound Remaining H->I J Calculate t½ and CLint I->J

Caption: Experimental workflow for the liver microsomal stability assay.

Metabolic Pathways of Piperidine-Containing Compounds

The metabolism of piperidine rings by cytochrome P450 enzymes can occur through various pathways. A simplified diagram illustrating potential metabolic routes is shown below. Understanding these pathways can aid in metabolite identification studies.

metabolic_pathway Parent Piperidine-Azepane Compound Metabolite1 Hydroxylation (on piperidine or azepane ring) Parent->Metabolite1 CYP-mediated oxidation Metabolite2 N-dealkylation Parent->Metabolite2 CYP-mediated oxidation Metabolite3 Ring Opening/Contraction Parent->Metabolite3 CYP-mediated rearrangement Metabolite4 Oxidation to Ketone Parent->Metabolite4 CYP-mediated oxidation

Caption: Simplified metabolic pathways for piperidine-containing compounds.

Detailed Experimental Protocols

Materials and Reagents
  • Test Compounds: Piperidine-azepane derivatives

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from a commercial supplier)

  • Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.[9][10]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Positive Controls:

    • High clearance compound (e.g., Verapamil)[11]

    • Low clearance compound (e.g., Diazepam)[11]

  • Negative Control: Vehicle (e.g., DMSO, not exceeding 0.2% in final incubation)[12]

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the samples)

  • Equipment:

    • Incubator/shaking water bath (37°C)

    • Centrifuge

    • LC-MS/MS system

    • 96-well plates

Protocol: In Vitro Metabolic Stability Assay
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4). Dilute to 100 mM for the assay.

    • Prepare a 10 mM stock solution of the test compound and positive controls in DMSO.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions or a 1 mM NADPH solution in buffer.[11]

    • Thaw the liver microsomes on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) with 100 mM potassium phosphate buffer.[7][11]

  • Incubation Procedure:

    • In a 96-well plate, add the required volume of 100 mM phosphate buffer.

    • Add the liver microsome suspension to each well.

    • Add the test compound or control compound stock solution to the wells to achieve the final desired concentration (e.g., 1 µM).[11]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution (acetonitrile with internal standard).[7][11] The volume of the quenching solution should be at least twice the volume of the aliquot to ensure effective protein precipitation.

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard.

Data Analysis
  • Calculate the Percentage of Compound Remaining:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the following equation:

      • t½ = -0.693 / k

  • Calculate the Intrinsic Clearance (CLint):

    • Calculate the intrinsic clearance using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Data Presentation

The quantitative data from the metabolic stability assay should be summarized in a clear and concise table for easy comparison between compounds.

Table 1: Metabolic Stability of Piperidine-Azepane Compounds in Human Liver Microsomes

Compound IDt½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
Test Compounds
PA-00115.291.25.8
PA-002> 60< 23.185.3
PA-00333.841.030.1
Control Compounds
Verapamil (High Clearance)10.5132.0< 1.0
Diazepam (Low Clearance)55.125.265.7

Table 2: Species Comparison of Metabolic Stability for Compound PA-001

Speciest½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
Human15.291.25.8
Rat8.9155.7< 1.0
Mouse5.4256.7< 1.0

Interpretation of Results

  • High Metabolic Stability: Compounds with a long half-life (> 60 min) and low intrinsic clearance are considered to have high metabolic stability.[1] These compounds are less likely to be rapidly cleared in vivo, which may lead to a longer duration of action.

  • Low Metabolic Stability: Compounds with a short half-life (< 15 min) and high intrinsic clearance are considered to have low metabolic stability.[1] These compounds may be rapidly metabolized in vivo, potentially leading to poor bioavailability and a short duration of action.

  • Species Differences: Comparing the metabolic stability across different species (e.g., human, rat, mouse) can help in selecting the most appropriate animal model for further preclinical studies.[13]

Conclusion

The in vitro liver microsomal stability assay is an essential tool in early drug discovery for evaluating the metabolic properties of new chemical entities like piperidine-azepane compounds.[2][4] By providing quantitative data on half-life and intrinsic clearance, this assay allows for the ranking and selection of compounds with favorable pharmacokinetic profiles, guiding structure-activity relationship studies and reducing the likelihood of late-stage drug development failures due to metabolic liabilities.[5][14]

References

Application Notes and Protocols for the Functionalization of Piperidine and Azepane Scaffolds for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic methodologies for the functionalization of piperidine and azepane scaffolds, which are privileged structures in medicinal chemistry.[1][2][3] The protocols detailed herein are designed to facilitate the synthesis of diverse compound libraries for drug discovery and development programs.

Introduction

Piperidine and azepane ring systems are core components of numerous FDA-approved drugs and biologically active natural products.[1][2] Their inherent three-dimensional structures provide an excellent framework for the development of novel therapeutics. The ability to strategically functionalize these scaffolds allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This document outlines key strategies for their derivatization, including C-H functionalization, multicomponent reactions, solid-phase synthesis, and ring expansion methodologies, complete with detailed protocols and comparative data.

Functionalization of Piperidine Scaffolds

The piperidine moiety is a cornerstone in the design of a vast array of pharmaceuticals.[4] The following sections detail robust methods for its derivatization.

C-H Functionalization of Piperidines

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of piperidine rings, offering an efficient route to novel analogs without the need for pre-functionalized starting materials.[5][6]

Visible-light photoredox catalysis enables the direct arylation of N-Boc-piperidine at the α-position under mild conditions.[7] This method is tolerant of a variety of functional groups and provides a straightforward way to introduce aromatic diversity.

Quantitative Data Summary

EntryAryl HalidePhotocatalystBaseSolventTime (h)Yield (%)Reference
14-cyanobromobenzeneIr(ppy)₃Cs₂CO₃ACN1885[7]
24-fluorobromobenzeneIr(ppy)₃Cs₂CO₃ACN2478[7]
33-chlorobromobenzeneIr(ppy)₃Cs₂CO₃DMF2081[7]

Experimental Protocol: General Procedure for α-C-H Arylation of N-Boc-Piperidine using Photoredox Catalysis [7]

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate eye protection should be worn due to the use of a high-intensity light source.

  • In a reaction vial, combine N-Boc-piperidine (0.2 mmol, 1.0 equiv), the aryl halide (0.3 mmol, 1.5 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol, 2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2 mL).

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Photoredox C-H Arylation

G Workflow for Photoredox C-H Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine N-Boc-piperidine, aryl halide, photocatalyst, and base B Add anhydrous, degassed solvent A->B C Seal vial B->C D Irradiate with blue LEDs at room temperature C->D E Monitor reaction progress (TLC or LC-MS) D->E F Aqueous workup E->F G Extraction with organic solvent F->G H Drying and concentration G->H I Flash column chromatography H->I J J I->J Arylated Piperidine Product

Caption: General workflow for photoredox C-H arylation of N-Boc-piperidine.

Multicomponent Synthesis of Highly Functionalized Piperidines

Multicomponent reactions (MCRs) provide a powerful and efficient means to construct complex piperidine scaffolds in a single synthetic operation, minimizing waste and purification steps.[1]

This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones via a four-component condensation reaction.[1] This method allows for the generation of significant molecular complexity in a single step.

Quantitative Data Summary [1]

EntryAldehydeTosyl ImineDiketeneDiastereomeric Ratio (cis:trans)Yield (%)
1BenzaldehydeN-TosylbenzaldimineYes85:1575
24-ChlorobenzaldehydeN-Tosyl-4-chlorobenzaldimineYes90:1082
32-NaphthaldehydeN-Tosyl-2-naphthalimineYes88:1278

Experimental Protocol: Four-Component Synthesis of Piperid-4-ones [1]

  • To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH) is added titanium tetrachloride (TiCl₄) at a controlled temperature.

  • Diketene (1.2 equiv) is then added to the reaction mixture.

  • Following the consumption of the starting materials as monitored by Thin Layer Chromatography (TLC), an aldehyde (1.0 equiv) is introduced to the flask.

  • The reaction is stirred until completion. The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).

  • The crude product is purified by flash column chromatography to yield the desired functionalized piperid-4-one.

Logical Relationship in Four-Component Piperidone Synthesis

G Four-Component Piperidone Synthesis TosylImine Tosyl Imine Piperidone Piperid-4-one (cis/trans mixture) TosylImine->Piperidone Diketene Diketene Diketene->Piperidone Aldehyde Aldehyde Aldehyde->Piperidone Solvent Methanol/ TiCl4 Solvent->Piperidone catalyzes and mediates

Caption: Reactants in the four-component synthesis of piperid-4-ones.

Solid-Phase Synthesis of Piperidine Derivatives

Solid-phase organic synthesis (SPOS) is a highly effective technique for the generation of piperidine-based libraries, allowing for the use of excess reagents and simplified purification.[8][9]

This protocol outlines a strategy for the solid-phase synthesis of 2-benzylpiperidine derivatives using a Wang resin support.[8]

Quantitative Data Summary [8]

StepParameterTypical Value
Resin LoadingLoading Capacity0.5 - 1.0 mmol/g
CleavageCleavage Yield> 85%
Final ProductPurity> 90%

Experimental Protocol: Solid-Phase Synthesis of 2-Benzylpiperidine [8]

  • Resin Loading: Swell Wang resin in DMF. In a separate flask, activate N-Fmoc-protected amino acid with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). Add the activated amino acid solution to the resin and shake for 4-6 hours. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF, DCM, and MeOH.

  • Piperidine Ring Formation: Perform an aza-Michael addition by treating the resin with an appropriate α,β-unsaturated ester. Follow with reductive amination using a reducing agent like sodium triacetoxyborohydride.

  • N-Derivatization: Acylate the piperidine nitrogen with a desired acid chloride or sulfonyl chloride in the presence of a base.

  • Cleavage: Cleave the final product from the resin using a cleavage cocktail (e.g., 95% TFA in DCM).

  • Purification: Precipitate the cleaved product in cold diethyl ether, centrifuge, and wash. Purify further by HPLC if necessary.

Workflow for Solid-Phase Piperidine Synthesis

G Solid-Phase Synthesis of 2-Benzylpiperidine Start Wang Resin Load Resin Loading (Fmoc-amino acid) Start->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 RingForm Piperidine Ring Formation (Aza-Michael/Reductive Amination) Deprotect1->RingForm Derivatize N-Derivatization (Acylation/Sulfonylation) RingForm->Derivatize Cleave Cleavage from Resin (TFA) Derivatize->Cleave Purify Purification (Precipitation/HPLC) Cleave->Purify End 2-Benzylpiperidine Derivative Purify->End

Caption: Workflow for the solid-phase synthesis of 2-benzylpiperidine derivatives.

Functionalization of Azepane Scaffolds

The seven-membered azepane ring is a less explored but increasingly important scaffold in drug discovery.[2][10] Its conformational flexibility presents unique opportunities for designing novel bioactive molecules.

Dearomative Ring Expansion of Nitroarenes to Polysubstituted Azepanes

A recently developed photochemical strategy allows for the conversion of simple nitroarenes into complex azepanes through a dearomative ring expansion, followed by hydrogenolysis.[2][10] This two-step process provides rapid access to a variety of substituted azepanes.

Quantitative Data Summary [10]

EntryNitroareneAmineHydrogenolysis ConditionsYield (%)
1NitrobenzeneDiethylamineH₂ (100 atm), Pd/C75
24-ChloronitrobenzeneDiethylamineH₂ (100 atm), Pd/C72
33-MethoxynitrobenzeneDiethylamineH₂ (100 atm), Pd/C68

Experimental Protocol: Photochemical Dearomative Ring Expansion of Nitroarenes [10]

  • In a photoreactor, dissolve the nitroarene (1.0 equiv), an amine (e.g., diethylamine, 32 equiv), and a phosphite (e.g., P(Oi-Pr)₃, 30 equiv) in an appropriate solvent (e.g., THF).

  • Irradiate the solution with blue LEDs at room temperature for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the intermediate 3H-azepine by flash column chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., EtOH) and add a catalyst (e.g., 10 mol% Pd/C).

  • Subject the mixture to hydrogenolysis (e.g., 100 atm H₂) at room temperature for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final azepane product.

Signaling Pathway: Photochemical Synthesis of Azepanes

G Photochemical Ring Expansion to Azepanes Nitroarene Nitroarene SingletNitrene Singlet Nitrene Intermediate Nitroarene->SingletNitrene Blue Light RingExpansion Ring Expansion SingletNitrene->RingExpansion Azepine 3H-Azepine Intermediate RingExpansion->Azepine Hydrogenolysis Hydrogenolysis (H2, Pd/C) Azepine->Hydrogenolysis Azepane Substituted Azepane Hydrogenolysis->Azepane

Caption: Key steps in the photochemical synthesis of azepanes from nitroarenes.

Stereoselective and Regioselective Synthesis of Azepanes via Piperidine Ring Expansion

Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidine precursors.[11][12]

Quantitative Data Summary [11]

EntryPiperidine PrecursorRing Expansion ConditionsDiastereomeric RatioYield (%)
12-(Hydroxymethyl)-1-tosylpiperidineTsCl, Pyridine; then NaH>99:192
22-(1-Hydroxyethyl)-1-tosylpiperidineMsCl, Et₃N; then KOBu>99:188

Experimental Protocol: Piperidine Ring Expansion to Azepanes [11]

  • To a solution of the N-tosyl-2-(hydroxymethyl)piperidine (1.0 equiv) in pyridine at 0 °C, add tosyl chloride (1.2 equiv) portionwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous CuSO₄, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the crude tosylate in anhydrous THF and add NaH (1.5 equiv) at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the resulting azepane by flash column chromatography.

Decision Tree for Scaffold Functionalization

G Choosing a Functionalization Strategy cluster_pip Piperidine Functionalization cluster_azep Azepane Synthesis/Functionalization Start Desired Scaffold? Piperidine Piperidine Start->Piperidine 6-membered Azepane Azepane Start->Azepane 7-membered Pip_Q1 Need for late-stage functionalization? Piperidine->Pip_Q1 Azep_Q1 Starting from aromatics? Azepane->Azep_Q1 Pip_A1_Yes C-H Functionalization Pip_Q1->Pip_A1_Yes Yes Pip_A1_No Need for high complexity in one step? Pip_Q1->Pip_A1_No No Pip_A2_Yes Multicomponent Reaction Pip_A1_No->Pip_A2_Yes Yes Pip_A2_No Library synthesis? Pip_A1_No->Pip_A2_No No Pip_A3_Yes Solid-Phase Synthesis Pip_A2_No->Pip_A3_Yes Yes Pip_A3_No Consider other methods Pip_A2_No->Pip_A3_No No Azep_A1_Yes Dearomative Ring Expansion Azep_Q1->Azep_A1_Yes Yes Azep_A1_No Starting from piperidines? Azep_Q1->Azep_A1_No No Azep_A2_Yes Piperidine Ring Expansion Azep_A1_No->Azep_A2_Yes Yes Azep_A2_No Other cyclization methods Azep_A1_No->Azep_A2_No No

Caption: A decision tree to guide the selection of a synthetic strategy.

References

High-Throughput Screening of Piperidine-Based Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of piperidine-based compound libraries. The piperidine scaffold is a prevalent motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide array of biological entities. These notes are intended to guide researchers in the efficient identification and characterization of novel piperidine-containing molecules with therapeutic potential.

Introduction to Piperidine in Drug Discovery

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a highly versatile scaffold for interacting with biological targets. Piperidine derivatives have been successfully developed as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes, and are indicated for a range of conditions including neurological disorders, cardiovascular diseases, and cancer.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway. This document outlines several robust HTS assays suitable for screening piperidine-based libraries.

Application Note 1: Screening for GPCR Modulators

Many piperidine-containing drugs target GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes. Key GPCR subfamilies frequently targeted by piperidine derivatives include muscarinic acetylcholine receptors (mAChRs), sigma receptors (σRs), and histamine receptors.

Potential Biological Targets:

  • Muscarinic Acetylcholine Receptors (M1-M5): These receptors are involved in learning, memory, and motor control. Their dysregulation is implicated in Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][2]

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of cellular functions and are considered promising targets for neurological disorders and cancer.[3]

  • Histamine H3 Receptor: This receptor acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. It is a target for cognitive disorders and sleep-wake regulation.[4][5]

Data Presentation: Representative HTS Campaign Summary

The following table summarizes hypothetical data from a primary HTS campaign of a 10,000-member piperidine library screened for activity against the M1 muscarinic acetylcholine receptor.

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
TargetHuman M1 Muscarinic Acetylcholine Receptor
Assay TypeCalcium Mobilization Assay
Assay Format384-well microplate
Primary Hit Threshold>50% activation relative to control
Primary Hit Rate1.8%
Confirmed Hit Rate1.1%

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) for GPCR Binding

This protocol describes a competitive binding assay using HTRF® technology to identify piperidine compounds that bind to a target GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • HTRF® compatible fluorescent ligand (tracer) for the target GPCR

  • HTRF® detection reagents (e.g., Lumi4®-Tb cryptate-labeled anti-tag antibody and d2-labeled tracer)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Piperidine compound library (10 mM in DMSO)

  • 384-well low-volume white microplates

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target GPCR to ~80-90% confluency. Harvest cells and resuspend in assay buffer to the desired density.

  • Compound Plating: Dispense 50 nL of each piperidine compound from the library into the assay plate using an acoustic liquid handler.

  • Reagent Addition:

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of the fluorescent ligand (tracer) solution.

    • Add 5 µL of the HTRF® detection antibody solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000). Determine the percent inhibition for each compound relative to positive and negative controls.

Protocol 2: Fluorescence Polarization (FP) Assay for Competitive Binding

This protocol outlines a competitive binding assay using fluorescence polarization to screen for piperidine compounds that displace a fluorescently labeled ligand from a target protein.[6]

Materials:

  • Purified target protein (e.g., a soluble GPCR fragment or other piperidine-binding protein)

  • Fluorescently labeled tracer ligand with known affinity for the target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Piperidine compound library (10 mM in DMSO)

  • 384-well black, low-binding microplates

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein and fluorescent tracer in assay buffer at 2x the final desired concentration.

  • Compound Plating: Dispense 50 nL of each piperidine compound into the assay plate.

  • Reagent Addition:

    • Add 10 µL of the 2x target protein solution to each well.

    • Add 10 µL of the 2x fluorescent tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Detection: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the change in millipolarization (mP) units. Compounds that displace the tracer will result in a decrease in the mP value.

Protocol 3: Calcium Mobilization Assay for Functional GPCR Activity

This cell-based functional assay measures the ability of piperidine compounds to act as agonists or antagonists of Gq-coupled GPCRs by detecting changes in intracellular calcium levels.[7][8]

Materials:

  • CHO or HEK293 cells stably expressing the target Gq-coupled GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Piperidine compound library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight to form a monolayer.[7]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.[7]

  • Compound Addition: Transfer the assay plate to a fluorescence plate reader with integrated liquid handling (e.g., FLIPR or FDSS). Add the piperidine compounds to the wells.

  • Detection: Immediately begin monitoring fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis: For agonists, calculate the peak fluorescence response. For antagonists, pre-incubate with the compounds before adding a known agonist and measure the inhibition of the agonist-induced response.

Protocol 4: AlphaScreen® Assay for Protein-Protein Interactions

This protocol describes a bead-based proximity assay to screen for piperidine compounds that disrupt a protein-protein interaction (PPI).[9][10]

Materials:

  • Purified proteins involved in the PPI (one with a GST-tag, the other with a His-tag)

  • AlphaScreen® Glutathione Donor Beads

  • AlphaScreen® Nickel Chelate Acceptor Beads

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Piperidine compound library (10 mM in DMSO)

  • 384-well white microplates

Procedure:

  • Reagent Preparation: Prepare solutions of the GST-tagged protein, His-tagged protein, Donor beads, and Acceptor beads in assay buffer.

  • Compound Plating: Dispense 50 nL of each piperidine compound into the assay plate.

  • Reagent Addition:

    • Add a mixture of the GST-tagged and His-tagged proteins to each well.

    • Incubate for 30 minutes at room temperature.

    • Add a mixture of the Donor and Acceptor beads.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Detection: Read the plate on an AlphaScreen®-compatible plate reader.

  • Data Analysis: A decrease in the AlphaScreen® signal indicates disruption of the PPI.

Data Analysis and Quality Control

A robust HTS campaign requires rigorous data analysis and quality control.[11][12][13]

  • Normalization: Raw data should be normalized to control wells (e.g., positive and negative controls) on each plate to account for plate-to-plate variability.

  • Hit Identification: Hits are typically identified based on a statistical cutoff, such as a Z-score or a percentage of activity relative to controls.

  • Quality Control Metrics:

    • Z'-factor: A measure of assay quality, with a value > 0.5 indicating an excellent assay.

    • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

    • Coefficient of Variation (%CV): A measure of the variability of the data.

Visualizations

HTS Workflow

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development Optimization Optimization AssayDev->Optimization Validation Validation (Z' > 0.5) Optimization->Validation Library Piperidine Library (10,000 compounds) Validation->Library PrimaryHTS Primary HTS (Single Concentration) Library->PrimaryHTS DataAnalysis Data Analysis & Hit Identification PrimaryHTS->DataAnalysis HitConf Hit Confirmation (Re-testing) DataAnalysis->HitConf DoseResponse Dose-Response (IC50/EC50) HitConf->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway

M1_GPCR_Signaling Ligand Acetylcholine or Piperidine Agonist M1R M1/M3/M5 Receptor Ligand->M1R Gq Gq Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ Release ER->Ca2 CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse Sigma1R_Signaling cluster_ER Endoplasmic Reticulum Ligand Piperidine Ligand Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R BiP BiP Chaperone Sigma1R->BiP dissociation IP3R IP3 Receptor (IP3R) Sigma1R->IP3R stabilization MAM Mitochondria-Associated ER Membrane (MAM) IP3R->MAM Ca_Signaling Modulation of Ca2+ Signaling MAM->Ca_Signaling Cell_Survival Promotion of Cell Survival Ca_Signaling->Cell_Survival H3R_Signaling Ligand Histamine or Piperidine Ligand H3R Histamine H3 Receptor Ligand->H3R Gi Gi/o Protein H3R->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibition cAMP cAMP Production ↓ AC->cAMP Neurotransmitter Neurotransmitter Release ↓ cAMP->Neurotransmitter

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of piperidine-azepane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine and azepane derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my Pictet-Spengler reaction for the synthesis of a piperidine derivative. What are the potential causes and how can I improve the yield?

Low yields in the Pictet-Spengler reaction can arise from several factors related to the reaction conditions and the substrates used. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1]

Potential Causes and Troubleshooting Steps:

  • Inadequate Acidity: The acid catalyst is crucial for the formation of the electrophilic iminium ion that precedes cyclization.[1] If the acidity is too low, the reaction may not proceed efficiently. Conversely, excessively strong acidic conditions can lead to substrate decomposition.

    • Solution: Screen a variety of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and optimize their concentration.[2] In some instances, milder conditions may provide better results.[2]

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of side products and decomposition, reducing the overall yield.[2]

    • Solution: Experiment with a range of temperatures, including lower temperatures (e.g., 0 °C, -20 °C, or -78 °C), to find the optimal condition that favors the desired product formation.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states.[2]

    • Solution: Test a variety of solvents with different polarities, such as toluene, dichloromethane, or acetonitrile.[2]

  • Substrate Reactivity: The electronic properties of the β-arylethylamine and the carbonyl compound play a significant role. Electron-rich aromatic rings are more nucleophilic and generally lead to higher yields.[3]

    • Solution: If possible, modify the substituents on the aromatic ring to enhance its nucleophilicity. For less reactive substrates, consider using harsher conditions, such as refluxing with strong acids.[1]

Q2: My ring-closing metathesis (RCM) reaction to form an azepane ring is sluggish and gives a poor yield. What can I do?

Ring-closing metathesis is a powerful tool for the formation of cyclic amines, but its efficiency can be influenced by the catalyst, substrate, and reaction conditions.[4]

Potential Causes and Troubleshooting Steps:

  • Catalyst Choice and Loading: The choice of the Grubbs catalyst (first, second, or third generation) is critical. Electron-rich amines can sometimes coordinate to the metal center and inhibit catalysis.[4]

    • Solution: For substrates with unprotected amines, using the second or third-generation Grubbs catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) is often more effective.[4] Optimizing the catalyst loading is also important; while higher loading can increase the reaction rate, it can also lead to more byproducts from catalyst degradation.[5]

  • Reaction Concentration: RCM is an intramolecular reaction, and high concentrations can favor intermolecular side reactions, leading to oligomerization and lower yields of the desired cyclic product.[6]

    • Solution: Perform the reaction under high dilution conditions (typically 0.001-0.01 M) to favor the intramolecular cyclization.

  • Solvent: The choice of solvent can impact catalyst activity and stability.

    • Solution: Dichloromethane (DCM) and toluene are commonly used and effective solvents for RCM.

  • Olefin Isomerization: Isomerization of the double bond can occur, leading to undesired side products. This is often caused by the formation of ruthenium hydride species from catalyst decomposition.[5]

    • Solution: The addition of additives like 1,4-benzoquinone or phenol can help to suppress olefin isomerization.[5]

Q3: I am struggling with the purification of my piperidine derivative. It streaks on the silica gel column. How can I improve the purification?

The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation during column chromatography.[2]

Troubleshooting Purification:

  • Modify the Mobile Phase:

    • Solution: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common additives include triethylamine (0.1-1%) or a solution of ammonia in methanol.[2]

  • Use an Alternative Stationary Phase:

    • Solution: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) or reversed-phase silica gel (C18) can be good alternatives to standard silica gel.[2]

  • Salt Formation:

    • Solution: If the product is stable, consider converting it to a salt (e.g., hydrochloride salt) before purification. The salt will have different chromatographic properties and may be easier to purify. The free base can then be regenerated after purification.

Troubleshooting Guides

Low Stereoselectivity in Piperidine-Azepane Synthesis
Symptom Potential Cause Suggested Solution
Poor diastereoselectivity in Pictet-Spengler reaction Reaction temperature is too high, allowing for the formation of the less stable diastereomer.[2]Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[2]
Inappropriate acid catalyst or concentration.[2]Evaluate different Brønsted or Lewis acids and optimize their concentration.[2]
Solvent is not optimal for directing stereoselectivity.[2]Experiment with solvents of varying polarities (e.g., toluene, DCM, acetonitrile).[2]
Low enantioselectivity in asymmetric synthesis Chiral catalyst or auxiliary is not effective for the specific substrate.Screen a variety of chiral catalysts or auxiliaries.
Racemization is occurring under the reaction or workup conditions.Use milder reaction and workup conditions. Analyze the enantiomeric excess at different stages of the reaction to identify the source of racemization.
Unexpected Side Product Formation
Symptom Potential Cause Suggested Solution
Formation of oligomers in RCM Reaction concentration is too high, favoring intermolecular reactions.[6]Perform the reaction under high dilution conditions.
Over-reduction during catalytic hydrogenation of pyridines Harsh reaction conditions (high pressure, high temperature, prolonged reaction time).Optimize the reaction conditions by lowering the pressure, temperature, or reaction time. Monitor the reaction progress closely.[7]
Formation of N-oxide during the reaction Presence of oxidizing agents or air in the reaction mixture.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-arylethylamine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent under an inert atmosphere.[2]

  • Cool the solution to the desired temperature (e.g., 0 °C).[2]

  • Add the aldehyde or ketone to the solution.[2]

  • Slowly add the acid catalyst dropwise to the reaction mixture.[2]

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer with an organic solvent.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

General Protocol for Ring-Closing Metathesis (RCM)

This protocol is a general guideline and should be optimized for specific diene substrates.

Materials:

  • Diene substrate (1.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)

  • Grubbs catalyst (e.g., Grubbs II, 1-5 mol%)

Procedure:

  • Dissolve the diene substrate in the anhydrous, deoxygenated solvent to achieve a high dilution (e.g., 0.005 M).

  • Bubble an inert gas (e.g., argon) through the solution for 15-30 minutes to ensure it is deoxygenated.

  • Add the Grubbs catalyst to the solution under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 40-50 °C for DCM, 80-110 °C for toluene) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: A general workflow for troubleshooting synthetic challenges.

pictet_spengler_pathway cluster_reactants Reactants amine β-Arylethylamine imine Imine Intermediate amine->imine + Carbonyl - H2O carbonyl Aldehyde/Ketone carbonyl->imine iminium Iminium Ion imine->iminium + H+ spirocycle Spirocyclic Intermediate iminium->spirocycle Electrophilic Cyclization product Piperidine Derivative spirocycle->product Rearomatization - H+

Caption: Simplified reaction pathway for the Pictet-Spengler synthesis.

References

Technical Support Center: Purification of 1-(Piperidin-4-ylcarbonyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(Piperidin-4-ylcarbonyl)azepane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound from reaction impurities.

Issue 1: Low Purity After Column Chromatography

  • Question: My final product, this compound, shows low purity after column chromatography. What are the likely causes and how can I improve the separation?

  • Answer: Low purity after column chromatography can stem from several factors related to the polar and basic nature of your compound.

    • Co-elution with Polar Impurities: Unreacted starting materials (e.g., piperidin-4-ylmethanone or azepane) and byproducts from amide coupling reagents (e.g., dicyclohexylurea (DCU) if using DCC, or ethyl-(N',N'-dimethylamino)propyl urea if using EDC) are common polar impurities that can co-elute with your product.[1][2]

    • Tailing/Streaking on Silica Gel: The basic nitrogen atoms in the piperidine and azepane rings can interact strongly with the acidic silica gel, causing the compound to streak down the column rather than eluting as a sharp band. This leads to poor separation.

    • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the target compound from impurities.

    Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Add a Basic Modifier: To prevent tailing, add a small amount of a basic modifier like triethylamine (typically 0.5-2%) to your eluent system.[3] This will neutralize the acidic sites on the silica gel.

      • Use a Methanol/Dichloromethane System: For polar compounds, a gradient of methanol in dichloromethane is often effective.[3] You can start with a low percentage of methanol and gradually increase the polarity.

      • Consider an Amine-Functionalized Silica: For difficult separations of basic compounds, using an amine-bonded silica stationary phase can significantly improve peak shape and resolution.

    • Pre-adsorb the Crude Material: Dissolve your crude product in a minimal amount of the initial chromatography solvent, add a small amount of silica gel, and then evaporate the solvent. This dry-loaded sample can then be carefully added to the top of your column, which often leads to better band sharpness.

    • Perform a Pre-purification Wash: Before chromatography, consider an aqueous workup to remove some of the common impurities. An acid wash (e.g., dilute HCl) can remove unreacted basic starting materials, while a base wash (e.g., saturated NaHCO3) can remove unreacted acidic starting materials or additives.[4] A water wash can help remove water-soluble byproducts like the urea formed from EDC.[4]

Issue 2: Difficulty Removing Coupling Agent Byproducts

  • Question: I am struggling to remove the urea byproduct from my reaction mixture. How can I effectively separate it from my desired product?

  • Answer: The choice of coupling reagent significantly impacts the ease of byproduct removal.

    • DCC (Dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents.[2] A significant portion can be removed by simple filtration of the reaction mixture before workup. However, some DCU may remain soluble and co-elute with the product during chromatography.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The corresponding urea byproduct is water-soluble.[2] Performing an aqueous workup with several water washes before extraction into an organic solvent is an effective way to remove the majority of this impurity.

    Troubleshooting Steps:

    • For DCU (from DCC):

      • After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and then filter.

      • If DCU persists, it often has a different polarity than the desired amide and can be separated by column chromatography.

    • For Water-Soluble Urea (from EDC):

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it multiple times with water or brine in a separatory funnel.

Issue 3: Product Discoloration

  • Question: My purified this compound is a yellow or brownish color. What causes this and how can I obtain a colorless product?

  • Answer: Discoloration, such as a yellow tint, in piperidine-containing compounds can be due to oxidation of the amine functional groups.[5]

    Troubleshooting Steps:

    • Use Fresh Solvents: Ensure that the solvents used for reaction and purification are of high purity and free from peroxides or other oxidizing agents.

    • Work Under an Inert Atmosphere: If the compound is particularly sensitive, performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Charcoal Treatment: Dissolving the colored product in a suitable solvent and stirring it with a small amount of activated charcoal can help adsorb the colored impurities. The charcoal can then be removed by filtration through celite.

    • Recrystallization: This is often a very effective method for removing colored impurities and obtaining a highly pure, crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: Residual piperidine or azepane derivatives.

  • Coupling Reagent Byproducts: Such as dicyclohexylurea (DCU) or other urea derivatives depending on the carbodiimide used.[1]

  • Side-Reaction Products: For instance, the formation of N-acylurea if using a carbodiimide coupling agent.[4]

  • Residual Solvents: Solvents used in the reaction or purification process.

  • Water: Especially after an aqueous workup.[5]

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be a highly effective purification technique for this compound, provided it is a solid at room temperature. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. A solvent screen with small amounts of your product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, or mixtures with hexanes) is recommended to identify the optimal conditions.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to identify a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Both reversed-phase and normal-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Column Chromatography of this compound on Silica Gel

PolaritySolvent SystemModifierTarget Compounds
Low5-20% Ethyl Acetate in Hexanes1% TriethylamineNonpolar impurities
Medium20-80% Ethyl Acetate in Hexanes1% TriethylamineElution of the target compound
High0-10% Methanol in Dichloromethane[3]1% TriethylaminePolar impurities and strongly retained product

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Column Preparation:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[6]

    • Add a layer of sand.[6]

    • Prepare a slurry of silica gel in the initial, least polar solvent.[7]

    • Pour the slurry into the column and allow it to pack, draining the solvent but not letting the silica run dry.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully add the powdered sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate/hexanes with 1% triethylamine) to remove non-polar impurities.

    • Gradually increase the solvent polarity (e.g., by increasing the percentage of ethyl acetate or by switching to a methanol/dichloromethane system) to elute the target compound.[8]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If it does not dissolve, add more solvent dropwise until it does. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualization

Purification_Troubleshooting start Crude this compound workup Aqueous Workup (Acid/Base/Water Washes) start->workup Optional Pre-purification chromatography Column Chromatography start->chromatography workup->chromatography purity_check Assess Purity (TLC, HPLC, NMR) chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% troubleshoot Impure Product purity_check->troubleshoot Purity < 95% tailing Issue: Tailing/Streaking? troubleshoot->tailing add_base Solution: Add Triethylamine to Eluent tailing->add_base Yes co_elution Issue: Co-elution of Impurities? tailing->co_elution No add_base->chromatography Re-run change_solvent Solution: Adjust Solvent Gradient or Change System co_elution->change_solvent Yes recrystallize Consider Recrystallization co_elution->recrystallize No / Still Impure change_solvent->chromatography Re-run recrystallize->purity_check

References

Troubleshooting low yield in the coupling of piperidine and azepane moieties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the coupling of piperidine and azepane moieties. The following information is designed to help diagnose and resolve common issues in both Buchwald-Hartwig amination and reductive amination reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a piperidine/azepane with an aryl halide is resulting in low yield. What are the most common causes?

Low yields in Buchwald-Hartwig aminations of cyclic amines like piperidine and azepane can often be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For sterically hindered or electron-rich coupling partners, bulky and electron-rich ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][2]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but can lead to substrate decomposition with sensitive functional groups.[1][2] Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required, though this might necessitate higher temperatures or longer reaction times.[1][2]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[1][3] Additionally, the nitrogen atom of the piperidine or azepane can coordinate to the palladium center, inhibiting the catalytic cycle.[4]

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all contribute to low yields.

Q2: I am performing a reductive amination to couple a piperidine/azepane with a carbonyl compound and getting a low yield. What should I investigate?

For low yields in reductive aminations, consider the following:

  • Reducing Agent: The choice and quality of the reducing agent are paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for this transformation.[5][6] Ensure it is fresh and has been stored under anhydrous conditions.

  • Imine Formation: The initial formation of the iminium ion is a key step. For weakly basic amines or sterically hindered substrates, this equilibrium may not be favorable. The addition of a catalytic amount of acetic acid can facilitate imine formation.[7]

  • Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound by the reducing agent before imine formation. Using a selective reducing agent like NaBH(OAc)₃ helps to minimize this.[8] Over-alkylation of primary amines can also be an issue, though this is not relevant for the coupling of secondary amines like piperidine and azepane.[8]

  • pH of the Reaction: The rate of both imine formation and reduction is pH-dependent. Maintaining an optimal pH (typically weakly acidic) is crucial for efficient reaction.

Q3: What are common side products in the palladium-catalyzed coupling of piperidines and azepanes?

Common side products to be aware of include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Aryl Halide Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.[1][2]

  • Double Arylation: In cases where a primary amine is present on one of the coupling partners, double arylation can occur.[9]

Q4: How can I minimize catalyst deactivation in my Buchwald-Hartwig reaction?

To minimize catalyst deactivation:

  • Use an Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction by using Schlenk techniques or a glovebox.[1][2]

  • Degas Solvents: Thoroughly degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[1][2][3]

  • Use a Precatalyst: Air-stable palladium precatalysts can ensure the efficient and reproducible generation of the active Pd(0) species.[1]

  • Optimize Ligand-to-Metal Ratio: An appropriate excess of the ligand can help stabilize the active catalyst.

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive CatalystUse a fresh, high-quality palladium source and ligand. Consider using an air-stable precatalyst.[1]
Inappropriate LigandScreen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2]
Suboptimal BaseIf using a strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃ for sensitive substrates.[1][2]
Poor Solvent ChoiceToluene, dioxane, and THF are commonly effective. Ensure the solvent is anhydrous and degassed.[1]
Low Reaction TemperatureGradually increase the reaction temperature, monitoring for substrate or product decomposition.
Significant Side Product Formation Hydrodehalogenation or HomocouplingOptimize the ligand and base combination. Ensure a strictly inert atmosphere.[1][2]
Reaction Stalls Before Completion Catalyst DeactivationEnsure rigorous exclusion of air and moisture. Consider a more robust precatalyst or increasing the ligand-to-palladium ratio.[4]
Product InhibitionThe product may be inhibiting the catalyst. Try a slightly higher catalyst loading.
Reductive Amination Troubleshooting
ProblemPotential CauseSuggested Solution
Low or No Product Yield Inefficient Imine FormationAdd a catalytic amount of acetic acid to promote imine formation. For difficult substrates, consider pre-formation of the imine before adding the reducing agent.[7]
Inactive Reducing AgentUse fresh, high-quality sodium triacetoxyborohydride. Ensure anhydrous reaction conditions.[5][6]
Suboptimal pHThe reaction is often optimal under weakly acidic conditions.
Reduction of Starting CarbonylUse a more selective reducing agent like NaBH(OAc)₃ over less selective ones like NaBH₄.[8]
Complex Reaction Mixture Multiple ProductsThis could indicate side reactions. Confirm the identity of the major product and byproducts by mass spectrometry to diagnose the issue.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Piperidine

Materials:

  • Aryl bromide (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and sodium tert-butoxide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the aryl bromide, followed by the piperidine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination of a Ketone with Azepane

Materials:

  • Ketone (1.0 equiv)

  • Azepane (1.1 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Dichloromethane (anhydrous)

  • Acetic acid (catalytic amount, optional)

  • Round-bottom flask and inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the ketone and azepane in anhydrous dichloromethane.

  • If required, add a catalytic amount of acetic acid and stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting and Workflow Diagrams

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Coupling check_reagents Reagents & Conditions Check start->check_reagents low_conversion Low Conversion of Starting Materials check_reagents->low_conversion If starting material remains side_products Significant Side Products check_reagents->side_products If new spots on TLC catalyst_issue Catalyst/Ligand Inactivity or Unsuitability low_conversion->catalyst_issue base_issue Incorrect Base Strength/Solubility low_conversion->base_issue conditions_issue Suboptimal Temperature/Solvent low_conversion->conditions_issue hydrodehalogenation Hydrodehalogenation or Homocoupling side_products->hydrodehalogenation catalyst_deactivation Catalyst Deactivation side_products->catalyst_deactivation solution_catalyst Screen Ligands (e.g., XPhos, SPhos) Use Air-Stable Precatalyst catalyst_issue->solution_catalyst solution_base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) base_issue->solution_base solution_conditions Optimize Temperature & Solvent Ensure Anhydrous/Degassed Conditions conditions_issue->solution_conditions solution_side_products Optimize Ligand/Base Combination Ensure Strict Inert Atmosphere hydrodehalogenation->solution_side_products solution_deactivation Use Precatalyst Increase Ligand Ratio Ensure Inert Atmosphere catalyst_deactivation->solution_deactivation

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig coupling.

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_reaction Analyze Reaction Mixture start->check_reaction low_conversion Low Conversion of Starting Materials check_reaction->low_conversion If starting materials remain carbonyl_reduction Starting Carbonyl Reduced check_reaction->carbonyl_reduction If alcohol of starting carbonyl is major product imine_issue Inefficient Imine(ium) Formation low_conversion->imine_issue reductant_issue Inactive/Unsuitable Reducing Agent low_conversion->reductant_issue solution_carbonyl_reduction Use More Selective Reductant (NaBH(OAc)3) Add Reductant After Imine Formation carbonyl_reduction->solution_carbonyl_reduction solution_imine Add Catalytic Acetic Acid Pre-form Imine Before Reduction imine_issue->solution_imine solution_reductant Use Fresh, High-Quality NaBH(OAc)3 Ensure Anhydrous Conditions reductant_issue->solution_reductant

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Optimization of reaction conditions for amide bond formation between piperidine and azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of amide bond formation between piperidine and azepane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific amide coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction between a carboxylic acid and piperidine/azepane is resulting in low or no yield. What are the common causes?

A1: Several factors can contribute to poor yields in amide coupling reactions involving cyclic secondary amines like piperidine and azepane. The primary reasons often involve incomplete activation of the carboxylic acid, the basicity of the amine leading to side reactions, steric hindrance, and suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be attacked by the amine. Insufficient or inefficient coupling reagent will lead to poor activation and consequently, low product formation.[1][2]

  • Amine Basicity and Salt Formation: Piperidine and azepane are relatively strong bases. They can react with the carboxylic acid in an acid-base reaction to form a carboxylate salt, which renders the amine non-nucleophilic.[3]

  • Steric Hindrance: Although piperidine and azepane are not excessively bulky, steric hindrance can become a significant issue if the carboxylic acid partner has bulky substituents near the carboxyl group.[1][4]

  • Hydrolysis: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[1]

Q2: How do I select the appropriate coupling reagent for the reaction between piperidine or azepane and a carboxylic acid?

A2: The choice of coupling reagent is critical for a successful amide bond formation. The ideal reagent should efficiently activate the carboxylic acid with minimal side reactions. For coupling with secondary amines like piperidine and azepane, several classes of reagents are commonly used.

  • Carbodiimides (e.g., DCC, EDC, DIC): These are widely used for their effectiveness and relatively low cost.[2][5] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[6] It is highly recommended to use these reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions like racemization if the carboxylic acid has a chiral center.[1][2][5]

  • Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HATU, HBTU (aminium/uronium), and PyBOP (phosphonium) are highly efficient and often provide faster reaction times and higher yields, especially for challenging couplings.[2][7] HATU is particularly effective for sterically hindered substrates.[1][7]

  • Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust method.[5][8][9] The resulting acyl chloride is highly reactive towards amines like piperidine and azepane. This method requires careful handling due to the corrosive nature of the reagents and the generation of HCl as a byproduct, which needs to be neutralized by a base.[9][10]

Q3: I am observing significant side reactions. How can these be minimized?

A3: Side reactions are a common issue in amide coupling. Here are some strategies to minimize them:

  • Racemization: If your carboxylic acid is chiral, racemization can occur, especially with carbodiimide reagents.[2] The addition of HOBt or HOAt can significantly suppress this side reaction.[1] Onium salt reagents like HATU also show lower tendencies for racemization.[2][7]

  • N-Acylurea Formation: When using carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[6] Using an additive like HOBt or HOAt minimizes this by rapidly forming an active ester intermediate.[5]

  • Guanidinylation: With aminium/uronium reagents like HBTU or HATU, the free amine can sometimes react with the reagent to form a guanidinium byproduct.[7] Using the correct stoichiometry (typically near equimolar amounts of the coupling reagent relative to the carboxylic acid) can help avoid this.[2]

Q4: What are the recommended solvents and bases for this reaction?

A4: The choice of solvent and base is crucial for reaction success.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common choices.[3] Acetonitrile (MeCN) can also be effective.[11]

  • Bases: A non-nucleophilic organic base is typically required to neutralize any acid generated during the reaction and to prevent the protonation of the amine. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are widely used.[3] DIPEA is often favored as it is more sterically hindered and less likely to act as a nucleophile.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Switch to a more powerful coupling reagent like HATU or convert the carboxylic acid to an acyl chloride.[1][8]
Amine is protonated and non-nucleophilic.- Add a non-nucleophilic base like DIPEA or TEA (2-3 equivalents) to the reaction mixture.[3]
Steric hindrance.- Use a more reactive coupling reagent (e.g., HATU).- Increase the reaction temperature or prolong the reaction time.[1][4]
Hydrolysis of activated intermediate.- Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves if necessary.[1]
Multiple Spots on TLC (Side Products) N-acylurea formation (with carbodiimides).- Add HOBt or HOAt to the reaction mixture.[1][5]
Racemization of chiral carboxylic acid.- Add HOBt or HOAt.[1]- Use a coupling reagent known for low racemization, such as HATU.[7]- Run the reaction at a lower temperature.[1]
Guanidinylation of amine (with onium salts).- Use stoichiometric amounts of the coupling reagent relative to the carboxylic acid.[2]
Difficulty in Product Purification Urea byproduct from carbodiimide is insoluble (DCC) or water-soluble but requires aqueous workup (EDC).- If using DCC, filter off the dicyclohexylurea (DCU) byproduct.- If using EDC, perform an aqueous workup to remove the water-soluble urea.[6]
Excess reagents or base.- Optimize the stoichiometry of your reagents.- Perform an appropriate aqueous wash during workup (e.g., dilute acid to remove excess amine and base, dilute base to remove unreacted carboxylic acid).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add piperidine or azepane (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
  • Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and piperidine or azepane (1.1 equivalents) in anhydrous DCM or DMF.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Once the reaction is complete, dilute with DCM or ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visual Guides

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Piperidine / Azepane Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quenching Quenching Coupling->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Troubleshooting_Guide Start Low/No Yield? Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Yes Check_Conditions Are Reaction Conditions Optimal? Check_Activation->Check_Conditions Yes Solution_Reagent Use a more potent coupling reagent (e.g., HATU) or increase equivalents. Check_Activation->Solution_Reagent No Check_Sterics Is Steric Hindrance an Issue? Check_Conditions->Check_Sterics Yes Solution_Conditions Ensure anhydrous conditions. Optimize solvent and base. Check_Conditions->Solution_Conditions No Solution_Sterics Increase temperature or prolong reaction time. Check_Sterics->Solution_Sterics Yes Success Yield Improved Check_Sterics->Success No Solution_Reagent->Success Solution_Conditions->Success Solution_Sterics->Success

Caption: Troubleshooting decision tree for low yield.

References

Identification and characterization of side products in piperidine ring expansion reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and characterization of side products in piperidine ring expansion reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these synthetic transformations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in optimizing your reactions and identifying unexpected products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Demjanov rearrangement of a piperidinemethanol derivative is producing a significant amount of an olefin byproduct. What are the likely causes and how can I minimize its formation?

A1: The formation of olefin byproducts is a common issue in Demjanov rearrangements and is often attributed to the stability of the carbocation intermediate.[1] Here are the primary causes and potential solutions:

  • Reaction Temperature: Higher temperatures can favor elimination reactions that lead to olefin formation.

    • Solution: Maintain a low reaction temperature, typically between 0 and 5 °C, during the diazotization step to control the exothermic reaction and minimize decomposition of the diazonium ion intermediate.

  • Acid Concentration: The concentration and type of acid used can influence the reaction pathway.

    • Solution: Use the minimum effective concentration of a strong acid. Some literature suggests that using trifluoroacetic acid (TFA) can sometimes lead to higher yields and reduced side products due to better solubility of the organic substrates.

  • Substrate Structure: The structure of the starting material can predispose the reaction towards elimination.

    • Solution: If possible, modify the substrate to favor the desired rearrangement. For instance, the presence of electron-withdrawing groups can sometimes disfavor carbocation stability at certain positions, potentially reducing elimination.

Q2: I am observing a significant amount of the un-expanded alcohol in my Tiffeneau-Demjanov reaction. Why is this happening and what can I do to promote ring expansion?

A2: The formation of the un-expanded alcohol is a known side reaction in the Demjanov rearrangement and can also occur in the Tiffeneau-Demjanov variant, although the latter generally favors ring expansion.[2] This side product arises from the direct SN2 attack of water on the diazonium intermediate before rearrangement can occur.

  • Steric Hindrance: Significant steric hindrance around the migrating carbon can disfavor the rearrangement pathway.

  • Electronic Effects: The migratory aptitude of the adjacent groups plays a crucial role. Groups that can better stabilize a positive charge are more likely to migrate.

  • Reaction Conditions:

    • Solution: Ensure the reaction is run under conditions that favor the rearrangement. This often involves careful control of temperature and the rate of addition of the nitrous acid source (e.g., sodium nitrite solution). Slower addition can sometimes favor the desired rearrangement pathway.

Q3: My piperidine to azepane ring expansion is resulting in a low yield of the desired product. What are the key parameters to investigate?

A3: Low yields in piperidine to azepane expansions can be due to a variety of factors, including catalyst deactivation, suboptimal reaction conditions, or competing side reactions.

  • Catalyst Choice and Loading: The choice of catalyst and its concentration are critical. For instance, in palladium-catalyzed expansions of 2-alkenylpiperidines, the catalyst loading can significantly impact the yield.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.

  • Temperature and Reaction Time: These parameters are often interdependent and require careful optimization.

A systematic approach to optimizing these parameters is recommended. Below is a workflow that can guide this process.

Troubleshooting Low Yield in Piperidine to Azepane Expansion start Low Yield of Azepane catalyst Vary Catalyst Loading (e.g., 2.5-10 mol%) start->catalyst solvent Screen Different Solvents (e.g., MeCN, DCE, DCM) catalyst->solvent temperature Optimize Temperature (e.g., 40-100 °C) solvent->temperature time Adjust Reaction Time (Monitor by TLC/LC-MS) temperature->time result Improved Yield time->result Side Product Identification Workflow start Crude Reaction Mixture tlc Initial Analysis by TLC start->tlc separation Separation of Components (Column Chromatography/Prep-HPLC) tlc->separation gcms GC-MS Analysis separation->gcms nmr NMR Analysis (1H, 13C, COSY, etc.) separation->nmr hplc HPLC/LC-MS Analysis separation->hplc structure Structure Elucidation of Side Products gcms->structure nmr->structure hplc->structure

References

Technical Support Center: Addressing Poor Solubility of Piperidine-Azepane Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance on overcoming the solubility challenges associated with piperidine-azepane compounds in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

Issue: My piperidine-azepane compound is poorly soluble in the aqueous buffer for my biological assay.

This is a common challenge due to the often lipophilic nature of substituted piperidine and azepane rings. Follow this workflow to address the issue:

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=3.5, height=0.8]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Initial Observation:\nCompound Precipitation in Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Preliminary Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 2: Basic Formulation Strategies", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 3: Advanced Formulation Strategies", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Solubility Enhanced\n(Proceed with Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Review Compound Information\n(pKa, LogP)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="pH Adjustment", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Use of Co-solvents (e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Salt Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Complexation (Cyclodextrins)", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Other Techniques\n(e.g., Nanosuspensions)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Start Troubleshooting"]; B -> F [label="Assess Physicochemical Properties"]; B -> C [label="Attempt Simple Solutions"]; C -> G [label="For Ionizable Compounds"]; C -> H [label="For Lipophilic Compounds"]; G -> E [label="Successful", color="#34A853"]; H -> E [label="Successful", color="#34A853"]; G -> D [label="Inadequate Improvement", color="#EA4335"]; H -> D [label="Inadequate Improvement", color="#EA4335"]; D -> I; D -> J; D -> K; I -> E [label="Successful", color="#34A853"]; J -> E [label="Successful", color="#34A853"]; K -> E [label="Successful", color="#34A853"]; }

Caption: A troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

General Solubility Questions

Q1: Why are piperidine and azepane-containing compounds often poorly soluble in water?

A1: The piperidine and azepane rings are saturated heterocycles. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structures can be quite nonpolar, especially when substituted with lipophilic groups. This hydrophobicity leads to poor aqueous solubility. The solubility is highly dependent on the nature and substitution pattern on the rings.

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. It's a high-throughput method useful for early-stage drug discovery to flag potential solubility issues.[1][2]

  • Thermodynamic solubility is the true equilibrium solubility, determined by incubating an excess of the solid compound in a buffer until equilibrium is reached. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility, which is crucial for lead optimization and formulation development.[3][4]

Troubleshooting Specific Issues

Q3: My compound is dissolved in a DMSO stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A3: This is a common problem for poorly soluble compounds. Here are several strategies to address this "precipitation upon dilution":

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system (typically ≤1%).[5]

  • Use a Stepwise Dilution: Instead of a direct, large dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent before the final dilution into the assay buffer.

  • Lower the pH: Since piperidine and azepane moieties are basic, lowering the pH of the buffer can significantly increase solubility by protonating the nitrogen atom.[2]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help keep the compound in solution by forming micelles.

Q4: My DMSO stock solution of the compound shows precipitation after being stored in the freezer. How can I prevent this?

A4: This may be due to the storage temperature being too low or the solution being supersaturated.

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.

  • Prepare Fresh Solutions: To ensure consistency, it is best to prepare fresh stock solutions before each experiment.

  • Lower Stock Concentration: Preparing a less concentrated stock solution can also help prevent precipitation upon storage.

Q5: When should I consider more advanced techniques like salt formation or using cyclodextrins?

A5: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility for your needs, or if you require a solid form with improved dissolution properties for in vivo studies, these advanced techniques are the next logical step.

  • Salt Formation: This is a robust method for ionizable compounds and can lead to significant increases in solubility and dissolution rates.[6][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. This is particularly useful for increasing the apparent solubility of a compound in solution.[8][9]

Quantitative Data on Solubility Enhancement

The following tables summarize the potential impact of different solubility enhancement strategies on piperidine-containing and other poorly soluble compounds.

Table 1: Effect of pH on the Solubility of a Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.01-10

Data adapted for a representative basic piperidine compound.

Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives

CompoundStability Constant (M⁻¹)Solubility Enhancement Factor
Piperine/β-Cyclodextrin150~1.5
Piperine/HP-β-Cyclodextrin310~2.0
Piperine/SBE-β-Cyclodextrin330~2.2

Data adapted from a study on piperine, which contains a piperidine moiety.[10] HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Sulfobutyl-ether-β-cyclodextrin).

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a general procedure for determining the kinetic solubility of a compound.

digraph "Kinetic_Solubility_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Prepare 10 mM stock\nin 100% DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add stock to\naqueous buffer (e.g., PBS)\nin a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Incubate at RT\n(e.g., 2 hours with shaking)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Analyze by nephelometry\nor filter and measure\nfiltrate concentration (UV/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Determine solubility limit", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Caption: Workflow for a kinetic solubility assay.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well plates (polypropylene for compound storage, filter plates for analysis)

  • Plate shaker

  • Analysis instrument (Nephelometer, UV/Vis plate reader, or LC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[11]

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate containing the aqueous buffer (e.g., 198 µL) to achieve the desired highest concentration. Perform serial dilutions.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for a set period, typically 1.5 to 2 hours.[3]

  • Analysis:

    • Nephelometry: Measure the light scattering of the solutions in each well. The point at which light scattering significantly increases above the background indicates precipitation and the kinetic solubility limit.[2]

    • Filtration and Quantification: Filter the samples through a 96-well filter plate. Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS) against a standard curve.[11]

Protocol 2: Equilibrium Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.[12]

Materials:

  • Solid test compound

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[13]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the vials for 24-48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After incubation, allow the vials to stand for the excess solid to settle. Centrifuge the vials to further separate the undissolved solid.[1]

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the compound using a validated analytical method like HPLC-UV.

  • Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.

Protocol 3: Solubility Enhancement with Co-solvents

Procedure:

  • Co-solvent Selection: Choose a water-miscible organic solvent in which the compound has high solubility (e.g., DMSO, ethanol, PEG 400).[14]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in the selected co-solvent.

  • Titration/Dilution: Prepare a series of dilutions of the stock solution into the aqueous assay buffer.

  • Observation: Visually inspect for precipitation or use an instrument to detect it.

  • Optimization: Determine the maximum percentage of co-solvent that keeps the compound in solution at the desired final concentration while being tolerated by the biological assay (run vehicle controls).

Protocol 4: Solubility Enhancement with Cyclodextrins

Procedure:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).[9]

  • Aqueous Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in the assay buffer.

  • Complex Formation (Kneading Method): a. Place the cyclodextrin in a mortar and add a small amount of water to form a paste.[15] b. Add the piperidine-azepane compound to the paste and knead for a specified time (e.g., 30-60 minutes). c. Dry the resulting mixture to obtain a solid powder of the inclusion complex.

  • Solubility Determination: Determine the solubility of the prepared complex in the assay buffer using the shake-flask method (Protocol 2).

Protocol 5: Salt Formation for Solubility Enhancement

This is a chemical modification approach for ionizable compounds.

Procedure:

  • Counter-ion Selection: For basic compounds like piperidine-azepane derivatives, select an appropriate acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid). The pKa of the acid should be at least 2 units lower than the pKa of the basic compound for stable salt formation.[16]

  • Salt Preparation: a. Dissolve the free base of the piperidine-azepane compound in a suitable organic solvent. b. Add a stoichiometric amount of the selected acid to the solution. c. The salt will often precipitate out of the solution. If not, the solvent can be evaporated.

  • Isolation and Characterization: a. Isolate the solid salt by filtration. b. Wash the salt with a solvent in which it is insoluble and then dry it. c. Confirm salt formation using analytical techniques (e.g., melting point, NMR, elemental analysis).

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using the shake-flask method (Protocol 2).

digraph "Signaling_Pathway_Placeholder" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Ligand [label="Piperidine-Azepane\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Target Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Effector [label="Downstream Effector", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Biological Response", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> Receptor [label="Binding (requires solubility)"]; Receptor -> Effector [label="Signal Transduction"]; Effector -> Response; }

Caption: Importance of solubility for compound-target interaction.

References

Minimizing oxidation and degradation of piperidine-containing compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing oxidation and degradation of piperidine-containing compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of piperidine-containing compounds during storage?

A1: The primary factors leading to the degradation of piperidine-containing compounds are exposure to oxygen (oxidation), light (photodegradation), elevated temperatures (thermal degradation), and humidity/pH extremes (hydrolysis). The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation, while the overall molecular structure can be sensitive to heat and light energy.

Q2: I've observed a change in the color and physical appearance of my piperidine-containing compound. What could be the cause?

A2: A change in color or the formation of precipitates often indicates chemical degradation. Oxidation is a common cause of color change in amine-containing compounds. Precipitation can occur due to the formation of less soluble degradation products or the reaction of the basic piperidine nitrogen with atmospheric carbon dioxide or acidic gases to form salts.

Q3: My analytical results for a piperidine-containing API show a decrease in peak area and the appearance of new, smaller peaks over time. What is happening?

A3: This chromatographic profile is a strong indicator of degradation. The decrease in the main peak area corresponds to a loss of the active pharmaceutical ingredient (API), while the new peaks represent degradation products. Common degradation pathways include oxidation of the piperidine ring to form N-oxides or ring-opened products, hydrolysis of labile functional groups elsewhere in the molecule, and photodegradation. To confirm this, a forced degradation study is recommended.

Q4: What are the ideal storage conditions for ensuring the long-term stability of most piperidine derivatives?

A4: For optimal long-term stability, piperidine-containing compounds should be stored in a cool, dry, and dark environment. It is recommended to store them in tightly sealed, amber glass vials or containers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, light, and moisture. Refrigeration (2-8°C) is often suitable, but it's crucial to prevent freezing, which can cause crystallization or precipitation.

Q5: Can excipients in a formulation affect the stability of a piperidine-containing drug?

A5: Yes, excipients can significantly impact drug stability. For instance, reducing sugars can react with the amine group of piperidine in a Maillard reaction, leading to degradation. Conversely, certain excipients like cyclodextrins can form inclusion complexes with the piperidine moiety, enhancing its stability by protecting it from environmental stressors. Careful pre-formulation studies are essential to ensure excipient compatibility.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Unexpected loss of potency in a solution. Oxidation, Hydrolysis1. Prepare fresh solutions daily. 2. Degas solvents and store solutions under an inert atmosphere (nitrogen or argon). 3. Control the pH of the solution with a suitable buffer system. 4. Consider adding an antioxidant (e.g., BHT, Vitamin E) if compatible.
Formation of a precipitate in a solid sample. Salt formation with atmospheric CO₂ or acidic vapors.1. Ensure the storage container is tightly sealed. 2. Store in a desiccator to minimize moisture. 3. Avoid storage in areas with acidic chemicals.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Evaluate the stability of the compound under the specific assay conditions (pH, temperature, light exposure). 2. Prepare stock solutions in a non-reactive solvent (e.g., DMSO) and make final dilutions immediately before use.
Appearance of unknown peaks in HPLC analysis. Photodegradation or thermal degradation.1. Protect the compound from light at all stages of handling and storage by using amber vials and minimizing exposure. 2. Conduct a forced degradation study (see Protocol 2) to identify potential degradation products.

Data on Stability of Piperidine-Containing Drugs

The following tables summarize quantitative data from forced degradation studies on several piperidine-containing drugs, illustrating their susceptibility to various stress conditions.

Table 1: Forced Degradation of Donepezil Hydrochloride [2][3][4]

Stress ConditionTimeTemperature% Degradation
0.1 M NaOH7 daysRoom Temp.~58%
2 M NaOH6 hours70°CSignificant
0.1 M HCl7 daysRoom Temp.~14%
2 M HCl6 hours70°CSignificant
6% H₂O₂8 hoursRefluxSignificant
Photolytic (Sunlight)48 hoursAmbientNo significant degradation
Thermal (Dry Heat)48 hours80°CNo significant degradation

Table 2: Forced Degradation of Risperidone [5][6][7][8][9]

Stress ConditionTimeTemperature% Degradation
0.1 M NaOH8 hours80°C~11.5%
0.1 M HCl8 hours80°C~9.8%
30% H₂O₂8 hours80°C~14.2%
Photolytic (UV light)24 hoursAmbient~8.5%
Thermal (Dry Heat)24 hours105°C~6.3%

Table 3: Forced Degradation of Raloxifene Hydrochloride [10][11][12][13][14]

Stress ConditionTimeTemperatureObservation
0.5 M NaOH12 hoursN/ADegradation observed
0.5 M HCl12 hoursN/AStable
3.0% H₂O₂12 hoursN/ADegradation observed
Photolytic (UV light)24 hours70°CStable
Thermal (Dry Heat)24 hours70°CStable

Table 4: Long-Term Stability of Methylphenidate HCl Solution (5 mg/mL) [15][16][17]

Storage ConditionTime (days)% of Initial Concentration Retained
Refrigerated (2-8°C) in amber glass vials3296.76% - 102.04%
6196.76% - 102.04%
9596.76% - 102.04%
18696.76% - 102.04%
36596.76% - 102.04%

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study of a Piperidine-Containing API

Objective: To evaluate the stability of a piperidine-containing Active Pharmaceutical Ingredient (API) under various storage conditions over an extended period to establish a re-test period.

Methodology:

  • Sample Preparation: Use at least three primary batches of the API. Package the samples in the proposed container closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs under accelerated conditions).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (color, physical state).

    • Assay (potency).

    • Degradation products/impurities (using a validated stability-indicating HPLC method).

    • Moisture content (e.g., Karl Fischer titration).

    • Other relevant physical or chemical properties (e.g., particle size, polymorphic form).

  • Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred, which is defined as a failure to meet the established specifications.

Protocol 2: Forced Degradation (Stress Testing) of a Piperidine-Containing Compound

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified period.

    • Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-105°C).

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][18][19][20] A control sample should be protected from light.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

    • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are generated at detectable levels.

Visualizations

degradation_pathway PiperidineCompound Piperidine-Containing Compound N_Oxide N-Oxide PiperidineCompound->N_Oxide Oxidation (e.g., H₂O₂, Air) HydrolysisProduct Hydrolysis Product PiperidineCompound->HydrolysisProduct Hydrolysis (Acid/Base) PhotoProduct Photodegradation Product PiperidineCompound->PhotoProduct Photolysis (UV/Visible Light) RingOpened Ring-Opened Products N_Oxide->RingOpened Further Oxidation

Caption: Potential degradation pathways for piperidine-containing compounds.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start API Sample StockSolution Prepare Stock Solution (e.g., 1 mg/mL) Start->StockSolution Acid Acid Hydrolysis (HCl, Heat) StockSolution->Acid Base Base Hydrolysis (NaOH, Heat) StockSolution->Base Oxidation Oxidation (H₂O₂) StockSolution->Oxidation Thermal Thermal (Dry Heat) StockSolution->Thermal Photo Photolytic (ICH Q1B) StockSolution->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Evaluate Data: - % Degradation - Identify Products - Assess Peak Purity HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Compound Stability Issue Observed CheckStorage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? Start->CheckStorage CheckHandling Review Handling Procedures: - Solvent Purity? - pH of Solutions? - Exposure to Air? CheckStorage->CheckHandling Conditions OK ImplementControls Implement Corrective Actions: - Store at 2-8°C in dark - Use inert atmosphere - Use fresh, degassed solvents CheckStorage->ImplementControls Conditions Not OK CheckHandling->ImplementControls Procedures Not OK ForcedDegradation Perform Forced Degradation Study CheckHandling->ForcedDegradation Procedures OK ImplementControls->Start Re-evaluate IdentifyPathway Identify Degradation Pathway and Products ForcedDegradation->IdentifyPathway

References

Resolving azeotropic mixtures in the purification of piperidine precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of piperidine and its precursors. It specifically addresses the challenges posed by azeotropic mixtures encountered during synthesis and purification.

Frequently Asked questions (FAQs)

Q1: What are the most common azeotropes formed during the synthesis and purification of piperidine?

A1: The most common azeotropes encountered are with water and pyridine. Piperidine forms a minimum-boiling azeotrope with water and also with pyridine, which is often a starting material or impurity in piperidine synthesis.[1] This makes their separation by simple fractional distillation challenging.

Q2: My purified piperidine has a yellow tint. What is the cause and how can I remove it?

A2: A yellow discoloration in piperidine is typically due to oxidation products. For many applications, this may not interfere, but for sensitive reactions, purification is recommended. Standard purification techniques such as distillation can often remove these colored impurities.

Q3: I observe a solid precipitate in my liquid piperidine. What is it and what should I do?

A3: Piperidine is a base and can react with atmospheric carbon dioxide to form piperidine carbonate, a white solid. It can also form salts, such as piperidine hydrochloride, if exposed to acidic vapors in the laboratory. If the solid is piperidine carbonate, it can be removed by filtration and the piperidine can be subsequently distilled.

Q4: How can I effectively remove water from my piperidine sample?

A4: Water forms an azeotrope with piperidine, making its removal by simple distillation difficult.[2] A common and effective method is azeotropic distillation using an entrainer like toluene or benzene.[3] These entrainers form a new, lower-boiling azeotrope with water, which can be distilled off, leaving behind anhydrous piperidine. Alternatively, drying agents like solid potassium hydroxide (KOH) can be used to remove bulk water before a final distillation.

Q5: What is the best method to separate piperidine from pyridine?

A5: Due to the formation of a piperidine-pyridine azeotrope, simple distillation is ineffective for complete separation.[1] Several techniques can be employed:

  • Azeotropic Distillation: The addition of water can form a new, lower-boiling azeotrope that facilitates the separation.[3]

  • Purification via Salt Formation: Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide to form a solid piperidine carbonate, which can be filtered off. The free base can then be regenerated.

  • Pressure-Swing Distillation: This technique exploits the pressure dependency of the azeotropic composition. By using two distillation columns operating at different pressures, the azeotrope can be effectively broken.[4]

Troubleshooting Guides

Issue 1: Incomplete Separation of Piperidine and Water

Symptom: After distillation, Karl Fischer titration or ¹H NMR analysis of your piperidine still shows a significant amount of water.

Possible Cause: You are likely co-distilling the piperidine-water azeotrope.

Solutions:

  • Azeotropic Distillation with an Entrainer:

    • Principle: An entrainer (e.g., toluene) is added to the piperidine-water mixture. Toluene forms a lower-boiling heterogeneous azeotrope with water. This ternary azeotrope is distilled off and, upon condensation, separates into an organic and an aqueous layer. The organic layer is returned to the column, while the water layer is removed.

    • Action: Add toluene to your piperidine-water mixture and perform a distillation using a Dean-Stark apparatus or a similar setup that allows for the separation and removal of the condensed aqueous phase.

  • Drying Before Distillation:

    • Principle: A drying agent is used to remove the majority of the water before the final distillation.

    • Action: Stir the wet piperidine with a suitable drying agent (e.g., solid KOH pellets) for several hours, then decant and distill the piperidine.

Issue 2: Persistent Pyridine Impurity in Piperidine

Symptom: GC/MS analysis of your purified piperidine consistently shows a peak corresponding to pyridine.

Possible Cause: Piperidine and pyridine form a minimum-boiling azeotrope that cannot be separated by simple distillation.[1]

Solutions:

  • Purification via Carbonate Salt Formation:

    • Principle: Piperidine's higher basicity compared to pyridine allows for selective reaction with CO₂ to form a solid salt.

    • Action: Dissolve the impure piperidine in a non-polar organic solvent and bubble CO₂ gas through the solution. The precipitated piperidine carbonate can be filtered off, and the free base regenerated by treatment with a strong base like NaOH.

  • Pressure-Swing Distillation:

    • Principle: The composition of the piperidine-pyridine azeotrope is pressure-dependent. By using a two-column system operating at different pressures, the separation can be achieved.[4]

    • Action: This is a more advanced technique requiring specialized equipment. The feed is introduced to the first column at a specific pressure, and the distillate (close to the azeotropic composition at that pressure) is fed to a second column operating at a different pressure, where the azeotropic composition is different, allowing for further separation.

Issue 3: Low Yield After Purification of 2-Piperidone Precursor

Symptom: The yield of purified 2-piperidone after synthesis and distillation is lower than expected.

Possible Cause:

  • Incomplete reaction during synthesis.

  • Loss of product during workup and extraction.

  • Decomposition during distillation at atmospheric pressure.

Solutions:

  • Reaction Optimization: Ensure complete conversion of the starting material by monitoring the reaction by TLC or GC. Adjust reaction time and temperature as needed.

  • Workup Optimization: During aqueous workup and extraction, ensure the pH is appropriately adjusted to minimize the solubility of 2-piperidone in the aqueous phase. Use an appropriate organic solvent for extraction.

  • Vacuum Distillation: 2-Piperidone has a high boiling point and can be sensitive to high temperatures. Purify by vacuum distillation to lower the boiling point and prevent thermal decomposition.

Quantitative Data

Table 1: Properties of Piperidine and Related Azeotropes

Substance/MixtureBoiling Point (°C) at 760 mmHgComposition (by weight)Citation(s)
Piperidine106-[1]
Pyridine115.3-[1]
Piperidine-Water Azeotrope92.865% Piperidine, 35% Water
Piperidine-Pyridine Azeotrope~106.1~92% Piperidine, ~8% Pyridine[1]
Toluene-Water Azeotrope84.180% Toluene, 20% Water[2]

Experimental Protocols

Protocol 1: Azeotropic Distillation of Piperidine-Water Mixture using Toluene

Objective: To remove water from a piperidine sample by forming a lower-boiling azeotrope with toluene.

Materials:

  • Wet piperidine

  • Toluene

  • Distillation apparatus with a fractionating column and a Dean-Stark trap

  • Heating mantle

  • Stirring bar or boiling chips

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the distillation flask with the wet piperidine and toluene. A common starting ratio is approximately 2:1 piperidine to toluene by volume.

  • Add a stirring bar or boiling chips to the flask.

  • Begin heating the mixture. The toluene-water azeotrope will begin to distill at approximately 84°C.

  • Condensed liquid will collect in the Dean-Stark trap. The denser water will settle to the bottom of the trap, and the less dense toluene will overflow back into the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Once all the water is removed, the temperature at the distillation head will rise.

  • Allow the apparatus to cool. The remaining mixture in the distillation flask is now anhydrous piperidine dissolved in toluene.

  • Reconfigure the apparatus for simple distillation to separate the piperidine from the higher-boiling toluene. Collect the piperidine fraction at its boiling point of 106°C.

Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation

Objective: To separate piperidine from pyridine impurity by selective salt formation.

Materials:

  • Crude piperidine containing pyridine

  • A non-polar organic solvent (e.g., diethyl ether, acetone)

  • Carbon dioxide (gas cylinder or dry ice)

  • Filtration apparatus

  • A strong base (e.g., aqueous sodium hydroxide, NaOH)

  • Separatory funnel

Procedure:

  • Dissolve the crude piperidine in the chosen non-polar organic solvent in a flask.

  • Cool the solution in an ice bath.

  • Bubble carbon dioxide gas through the stirred solution. A white precipitate of piperidine carbonate will form.

  • Continue bubbling CO₂ until the precipitation is complete.

  • Filter the solid piperidine carbonate and wash it with a small amount of cold solvent. The pyridine will remain in the filtrate.

  • Suspend the filtered piperidine carbonate in water.

  • Slowly add a concentrated aqueous solution of a strong base (e.g., 20% NaOH) to the suspension with stirring until the solid dissolves and the solution becomes basic. This regenerates the free piperidine.

  • Transfer the mixture to a separatory funnel and extract the liberated piperidine into an organic solvent like diethyl ether.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., solid KOH), and remove the solvent under reduced pressure to yield purified piperidine.

  • For the highest purity, the resulting piperidine can be distilled.

Protocol 3: Synthesis and Purification of 2-Piperidone

Objective: To synthesize 2-piperidone from N-hydroxy-cyclopentylimine and purify it by vacuum distillation.

Materials:

  • N-hydroxy-cyclopentylimine

  • Acetone

  • Aqueous inorganic base (e.g., 25% w/w NaOH)

  • p-Toluenesulfonyl chloride

  • Hydrophobic extraction solvent (e.g., dichloromethane)

  • Vacuum distillation apparatus

Procedure: Synthesis:

  • Dissolve N-hydroxy-cyclopentylimine in acetone and cool the mixture to 0-5°C in an ice-water bath.

  • Add the aqueous inorganic base solution to the mixture.

  • Add p-toluenesulfonyl chloride to the solution in portions, maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature for 10-12 hours.

  • Neutralize the reaction mixture to a pH of 8-10 with a strong acid.

Purification:

  • Filter the mixture to remove any solid salts.

  • Extract the filtrate with a hydrophobic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product.

  • Set up a vacuum distillation apparatus.

  • Distill the crude product under reduced pressure. Collect the fraction that distills at 130-150°C at a pressure of 5-10 mmHg to obtain pure 2-piperidone.

Visualizations

azeotropic_distillation_workflow start Mixture of Piperidine and Water add_entrainer Add Toluene (Entrainer) start->add_entrainer distillation Distill at ~84°C add_entrainer->distillation condenser Condense Vapors distillation->condenser final_distillation Distill off Toluene and Collect Pure Piperidine distillation->final_distillation After all water is removed separator Phase Separation (Dean-Stark Trap) condenser->separator water_removal Remove Water Layer separator->water_removal toluene_recycle Recycle Toluene Layer separator->toluene_recycle toluene_recycle->distillation end Pure Anhydrous Piperidine final_distillation->end

Caption: Workflow for azeotropic distillation of a piperidine-water mixture.

salt_formation_purification start Crude Piperidine (with Pyridine impurity) dissolve Dissolve in non-polar solvent start->dissolve add_co2 Bubble CO2 gas through solution dissolve->add_co2 filtration Filter add_co2->filtration precipitate Piperidine Carbonate (solid precipitate) regenerate Regenerate free base with strong base (e.g., NaOH) precipitate->regenerate filtrate Filtrate (contains Pyridine) filtration->precipitate filtration->filtrate extract Extract with organic solvent regenerate->extract purify Dry and Distill extract->purify end Pure Piperidine purify->end

Caption: Purification of piperidine from pyridine via carbonate salt formation.

troubleshooting_logic start Purification of Piperidine Precursor check_purity Analyze Purity (GC/MS, NMR, KF) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end Purified Product is_pure->end Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No water Water identify_impurity->water pyridine Pyridine identify_impurity->pyridine other Other Impurities identify_impurity->other azeo_dist Azeotropic Distillation with Entrainer water->azeo_dist salt_form Purification via Salt Formation pyridine->salt_form psd Pressure-Swing Distillation pyridine->psd simple_dist Simple/Fractional Distillation other->simple_dist azeo_dist->check_purity salt_form->check_purity psd->check_purity simple_dist->check_purity

Caption: Troubleshooting logic for the purification of piperidine precursors.

References

Technical Support Center: Improving the Metabolic Stability of Piperidine and Azepane Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to enhance the metabolic stability of drug candidates containing piperidine and azepane moieties.

Frequently Asked Questions (FAQs)

Q1: My piperidine-containing compound exhibits poor in vitro metabolic stability. What are the primary metabolic pathways I should be aware of?

A1: Piperidine rings are common scaffolds in medicinal chemistry, but they are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The most common pathways include:

  • Oxidation: This is a major metabolic route for piperidines. Oxidation can occur on the carbon atoms adjacent (alpha) to the nitrogen, which leads to the formation of lactams. Other positions on the ring can also be oxidized. Unsubstituted rings are particularly vulnerable to oxidation.

  • N-dealkylation: If the nitrogen atom in the piperidine ring is substituted with an alkyl group, N-dealkylation is a very common metabolic pathway. This reaction is primarily catalyzed by the CYP3A4 isozyme.[1][2][3]

  • Ring Contraction: In some instances, piperidine rings can undergo oxidative ring contraction to form a pyrrolidine ring, a process also mediated by CYP enzymes.

Q2: How can I pinpoint the specific metabolic "hotspots" on my piperidine or azepane-containing compound?

A2: Identifying metabolic soft spots is a critical first step. The most direct method is to conduct a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes. The resulting mixture is then analyzed using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites that have been formed.

Q3: What are the principal strategies to block or reduce the metabolism of piperidine and azepane rings?

A3: Once metabolic hotspots have been identified, several medicinal chemistry strategies can be employed to improve stability:

  • Blocking Sites of Metabolism: Introducing substituents at or near the site of metabolism can sterically hinder enzyme access or alter the electronic properties of the ring. Common "blocking groups" include fluorine atoms or methyl groups.[4]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult for enzymes to break.

  • Bioisosteric Replacement: The piperidine or azepane ring can be replaced with a less metabolically labile isostere. This involves substituting the ring with another cyclic scaffold that maintains the necessary pharmacophoric interactions but possesses greater metabolic stability. Examples include azetidines, pyrrolidines, morpholines, or spirocyclic systems like azaspiro[3.3]heptanes.[5][6]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes, thereby improving its metabolic stability. Introducing polar groups or heteroatoms can help achieve this.[4]

  • Conformational Constraint: Introducing conformational rigidity, for instance by creating bridged systems, can sometimes improve metabolic stability.[7]

Q4: My azepane-containing compound is showing metabolic instability. Are the metabolic pathways similar to piperidines?

A4: While sharing some similarities with piperidines due to being cyclic amines, azepanes have distinct metabolic profiles owing to their larger, more flexible seven-membered ring. Common metabolic pathways for azepanes include:

  • C-H Oxidation: The azepane ring has multiple sites available for C-H oxidation, and over-oxidation leading to di-oxidized products can occur. Protonation of the nitrogen does not necessarily prevent oxidation on the azepane core.[8]

  • N-dealkylation: Similar to piperidines, if the azepane nitrogen is substituted, N-dealkylation is a likely metabolic pathway.[1][2][3]

  • Bioisosteric Replacement: Strategies to improve the stability of azepanes often involve isosteric replacement to enhance plasma stability while retaining high activity.[9] For example, a 1,4-diazepane can be replaced with a 6,6-difluoro-1,4-diazepane to modulate basicity and lipophilicity.

Troubleshooting Guides

Issue 1: High Variability in Liver Microsomal Stability Assays
Potential Cause Recommended Solution
Inconsistent Pipetting or Timing Ensure precise and consistent experimental execution. Use calibrated pipettes and consider automation to reduce variability. For manual assays, stagger the start of incubations to ensure accurate timing of each step.
Poor Solubility of the Test Compound Verify the solubility of your compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%). If solubility is an issue, consider using a lower compound concentration or a different formulation.
Inconsistent Enzyme Activity Liver microsomes are sensitive to freeze-thaw cycles and improper storage.[10] Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Always thaw them quickly at 37°C and keep them on ice until use. Use a consistent source and lot of microsomes for a series of experiments.[10]
Compound Instability The compound may be chemically unstable in the assay buffer at 37°C. Run a control incubation with heat-inactivated microsomes or in buffer alone to assess the chemical stability of your compound under the assay conditions.[10]
Issue 2: Low Cell Viability or Poor Attachment in Hepatocyte Stability Assays
Potential Cause Recommended Solution
Improper Thawing Technique Review and strictly follow the supplier's thawing protocol. Thaw cells rapidly (e.g., <2 minutes in a 37°C water bath) and use a pre-warmed, specialized thawing medium to remove the cryoprotectant.[11]
Sub-optimal Plating Ensure the use of appropriate collagen-coated plates and the correct seeding density as recommended by the supplier. Allow sufficient time for cells to attach before starting the experiment.[11]
Rough Handling of Hepatocytes Handle hepatocytes gently during counting and plating. Use wide-bore pipette tips and avoid vigorous mixing to prevent cell damage.[11]
Cytotoxicity of the Compound Your compound may be toxic to the hepatocytes at the tested concentration. Perform a preliminary cytotoxicity assay to determine a non-toxic concentration range for your metabolic stability studies.
Issue 3: Discrepancy Between In Vitro Permeability (e.g., Caco-2) and In Vivo Absorption
Potential Cause Recommended Solution
Extensive First-Pass Metabolism A compound can be well-absorbed from the intestine but then be rapidly metabolized in the liver before reaching systemic circulation. Caco-2 assays do not fully replicate the metabolic capacity of the liver. Correlate Caco-2 data with results from liver microsomal or hepatocyte stability assays to assess the impact of first-pass metabolism.
Active Efflux Transporters The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the gut lumen after absorption.[12] Conduct a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[12]
Poor Aqueous Solubility The compound may have good permeability but poor solubility, limiting the amount of dissolved drug available for absorption. Assess the aqueous solubility of your compound and consider formulation strategies if it is low.[12]
Lack of Complexity in Caco-2 Model Caco-2 cells do not fully replicate the complexity of the human intestine, as they lack the diverse cell types and mucus secretion found in the gut.[13] Consider more advanced in vitro models or in situ perfusion studies for a more accurate prediction of in vivo absorption.

Data Presentation

Table 1: Impact of Structural Modifications on Metabolic Stability of Piperidine Analogs (Hypothetical Data)
CompoundModificationt½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound-1592
Analog 1Deuteration at α-carbon4531
Analog 2Fluorination at β-carbon6023
Analog 3Bioisostere (Morpholine)>120<10
Analog 4Methyl group at α-carbon3540
Table 2: Comparison of Bioisosteric Replacements for a Piperidine Ring (Hypothetical Data)
BioisostereKey AdvantagesPotential Disadvantages
Morpholine Blocks metabolism at the 4-position, increases polarity.Can alter basicity (pKa) and may impact target binding.
Thiomorpholine Similar to morpholine, may offer different metabolic profile.Sulfur can be susceptible to oxidation.
Piperazine Can modulate pKa, offers additional points for substitution.May introduce new metabolic liabilities.
Azetidine/Pyrrolidine Can enhance metabolic stability and aqueous solubility.Smaller ring size may alter exit vectors and impact potency.
Azaspiro[3.3]heptane Increased three-dimensionality, can improve metabolic stability.More complex synthesis.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (e.g., testosterone)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS for quantification

Procedure:

  • Preparation: Prepare a working solution of the test compound in the assay buffer. In a 96-well plate, add the HLM and phosphate buffer.

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[14] The 0-minute time point is prepared by adding the stop solution before the NADPH.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.

Protocol 2: Hepatocyte Stability Assay

This assay evaluates the metabolic stability of a compound in intact liver cells, which contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Collagen-coated plates

  • Incubation medium (e.g., Williams' Medium E)

  • Test compound

  • Acetonitrile for quenching

  • LC-MS/MS for quantification

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Compound Addition: Prepare a working solution of the test compound in the incubation medium. Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect both the cells and the medium.

  • Quenching: Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release the intracellular compound. Process the samples for LC-MS/MS analysis.

  • Analysis: Calculate the disappearance of the parent compound over time to determine metabolic stability parameters.

Visualizations

Metabolic_Pathways_Piperidine cluster_0 Parent Compound cluster_1 Metabolic Pathways (CYP450) cluster_2 Metabolites Piperidine_Compound Piperidine-containing Drug Candidate Oxidation Oxidation (e.g., at α-carbon) Piperidine_Compound->Oxidation N_Dealkylation N-Dealkylation Piperidine_Compound->N_Dealkylation Ring_Contraction Ring Contraction Piperidine_Compound->Ring_Contraction Lactam Lactam Metabolite Oxidation->Lactam Secondary_Amine Secondary Amine + Aldehyde N_Dealkylation->Secondary_Amine Pyrrolidine Pyrrolidine Metabolite Ring_Contraction->Pyrrolidine

Caption: Common CYP450-mediated metabolic pathways of piperidine-containing drugs.

Experimental_Workflow_Metabolic_Stability Start Start: Test Compound Incubation Incubation at 37°C (Liver Microsomes or Hepatocytes) Start->Incubation Time_Points Sampling at Multiple Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., Acetonitrile) Time_Points->Quenching Protein_Precipitation Protein Precipitation (Centrifugation) Quenching->Protein_Precipitation Analysis LC-MS/MS Analysis of Supernatant Protein_Precipitation->Analysis Data_Processing Data Processing: Calculate t½ and CLint Analysis->Data_Processing End End: Metabolic Stability Profile Data_Processing->End

Caption: General experimental workflow for in vitro metabolic stability assays.

Troubleshooting_Logic Start Poor In Vitro Metabolic Stability Identify_Hotspot Identify Metabolic Hotspot (MetID Study) Start->Identify_Hotspot Choose_Strategy Select Modification Strategy Identify_Hotspot->Choose_Strategy Deuteration Deuteration Choose_Strategy->Deuteration Labile C-H Fluorination Fluorination Choose_Strategy->Fluorination Oxidative Site Bioisosteric_Replacement Bioisosteric Replacement Choose_Strategy->Bioisosteric_Replacement Ring Metabolism Steric_Hindrance Steric Hindrance (e.g., Methylation) Choose_Strategy->Steric_Hindrance Enzyme Access Synthesize_Analog Synthesize Analog Deuteration->Synthesize_Analog Fluorination->Synthesize_Analog Bioisosteric_Replacement->Synthesize_Analog Steric_Hindrance->Synthesize_Analog Re-evaluate Re-evaluate Metabolic Stability Synthesize_Analog->Re-evaluate Improved Stability Improved? Re-evaluate->Improved End Proceed with Lead Optimization Improved->End Yes Re-design Re-design Strategy Improved->Re-design No Re-design->Choose_Strategy

Caption: Decision-making workflow for improving metabolic stability.

References

Validation & Comparative

Comparative analysis of piperidine versus azepane scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The rational selection of heterocyclic scaffolds is a critical element in modern drug discovery, profoundly influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of new chemical entities. Among the most utilized saturated nitrogen heterocycles are the six-membered piperidine ring and its seven-membered homolog, azepane. Both are "privileged scaffolds," appearing in numerous approved drugs.[1][2][3] This guide provides an objective, data-supported comparative analysis of these two scaffolds to inform strategic decisions in drug design.

Physicochemical and Conformational Differences

The single-carbon difference in ring size between piperidine and azepane leads to significant distinctions in their three-dimensional structure and fundamental properties. These differences are crucial for modulating how a drug candidate interacts with its biological target and behaves in the body.

  • Conformational Flexibility: Piperidine predominantly exists in a relatively rigid and stable chair conformation, much like cyclohexane.[4][5] This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[2] In contrast, the larger azepane ring possesses greater conformational flexibility, with multiple low-energy conformations accessible. This flexibility can allow for better adaptation to diverse binding pockets but may come at an entropic cost.[6]

  • Lipophilicity and Basicity: The size and shape of the ring also influence key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperidineAzepaneImplication in Drug Design
Lipophilicity (logP) ~0.84[7]Higher than piperidineIncreased lipophilicity in azepane analogs can improve membrane permeability but may also increase metabolic liability and off-target binding.[8]
Basicity (pKa of conjugate acid) ~11.1 - 11.2[7][9]~10.8 - 11.2 (Slightly more basic)[9]The subtle difference in basicity can affect salt formation, aqueous solubility, and the nature of ionic interactions with the biological target.

Table 1: Comparative Physicochemical Properties of Piperidine and Azepane Scaffolds.

Comparative Biological Activity: A Case Study in Histamine H3 Receptor Ligands

The choice between a piperidine and an azepane scaffold can have a direct and significant impact on biological activity. A study on a series of biphenyloxy-alkyl derivatives targeting the histamine H3 receptor (H₃R) provides a clear quantitative comparison.

CompoundScaffoldLinker LengthKi (nM) at human H₃R
1-(5-(4-phenylphenoxy)pentyl)piperidinePiperidine5 carbons25[10]
1-(5-(4-phenylphenoxy)pentyl)azepaneAzepane5 carbons34[10]
1-(6-(3-phenylphenoxy)hexyl)azepaneAzepane6 carbons18[10]

Table 2: Comparative Binding Affinities of Piperidine and Azepane Derivatives at the Histamine H₃ Receptor.[10][11][12]

In this series, both scaffolds yield potent ligands. The azepane derivative with a five-carbon linker shows slightly lower affinity than its piperidine counterpart. However, extending the linker by one carbon in the azepane series resulted in the compound with the highest affinity, demonstrating how the interplay between the scaffold and other molecular components is key to optimizing target engagement.[10]

Experimental Protocols

The quantitative data presented above is typically generated using standardized in vitro assays. The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Methodology:

  • Receptor Preparation: Membranes from cells expressing the target receptor (e.g., HEK293 cells transfected with the human histamine H₃ receptor) are prepared via homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[13]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the receptor membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H₃R) near its dissociation constant (Kd).

    • Varying concentrations of the unlabeled test compound (e.g., the piperidine or azepane derivatives).

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[13]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.[14]

  • Quantification: The radioactivity trapped on each filter is quantified using a scintillation counter.[13]

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

Visualization of Pathways and Workflows

Understanding the biological context and experimental procedures is aided by clear visual diagrams.

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response

Caption: The Gq-coupled signaling pathway activated by the Histamine H1 receptor.[15][16]

G cluster_1 Workflow for Competitive Radioligand Binding Assay A 1. Prepare Receptor Membranes and Reagents B 2. Incubate Membranes with Radioligand and varying [Test Compound] A->B C 3. Separate Bound/Free Ligand via Vacuum Filtration B->C D 4. Quantify Bound Radioactivity with Scintillation Counter C->D E 5. Plot Data and Calculate IC50 and Ki Values D->E

Caption: A generalized experimental workflow for determining compound binding affinity (Ki).[13][14][17]

Conclusion

The decision to use a piperidine versus an azepane scaffold is a strategic choice based on the specific goals of a drug discovery program. Piperidine offers a more conformationally constrained, less lipophilic, and well-understood building block that is synthetically tractable and prevalent in many approved drugs.[18][19] It is often a default choice for establishing initial structure-activity relationships. Azepane, with its greater flexibility and lipophilicity, provides a valuable alternative for scaffold hopping or fine-tuning properties.[20][21] Its conformational adaptability can unlock interactions with the target that are inaccessible to the more rigid piperidine ring. This flexibility, however, must be carefully managed to avoid penalties in binding entropy and potential liabilities in the ADME profile. Ultimately, a thorough, parallel evaluation of both scaffolds, guided by quantitative in vitro data and structural biology insights, will enable medicinal chemists to make the most informed decision for their specific therapeutic target.

References

A Comparative Guide to 2-Substituted N-Piperidinyl Indoles: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-substituted N-piperidinyl indoles, focusing on their structure-activity relationships (SAR) as nociceptin opioid receptor (NOP) ligands. The information presented is based on experimental data from key research publications and is intended to inform drug discovery and development efforts in this area.

Introduction

The N-piperidinyl indole scaffold is a significant pharmacophore in the development of ligands for opioid receptors. Recent studies have highlighted the critical role of the substitution pattern on the indole ring in determining the pharmacological profile of these compounds. Specifically, the position of substitution—either at the 2- or 3-position—dramatically influences binding affinity, selectivity, and functional activity at the nociceptin opioid receptor (NOP) and other opioid receptors like the mu-opioid receptor (MOP).[1][2] This guide focuses on the SAR of 2-substituted analogs, comparing their performance to their 3-substituted counterparts and other variations.

Core SAR Findings

Research into N-piperidinyl indoles has revealed that moving the substituent from the 3-position to the 2-position of the indole nucleus leads to significant changes in the pharmacological profile of the ligands.[1][2] Key findings indicate that:

  • 2-Substituted indoles exhibit higher binding affinity for the NOP receptor compared to their 3-substituted counterparts.[1]

  • 2-Substitution tends to produce NOP full agonists , whereas 3-substitution often results in NOP partial agonists.[1][2]

  • This shift in activity provides a promising avenue for developing potent and efficacious NOP agonists, as well as bifunctional ligands with activity at both NOP and MOP receptors.[1]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a series of 2-substituted N-piperidinyl indoles compared to their 3-substituted analogs. The data includes binding affinities (Ki) at NOP, MOP, kappa opioid (KOP), and delta opioid (DOP) receptors, as well as functional activity (EC50 and % stimulation) at NOP and MOP receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 2- and 3-Substituted N-Piperidinyl Indoles [1]

CompoundRNOP Ki (nM)MOP Ki (nM)KOP Ki (nM)DOP Ki (nM)
1 2-CH₂OH1.118.9>10000>10000
2 3-CH₂OH12.3250>10000>10000
3 2-CH₂NH₂0.810.51340>10000
4 3-CH₂NH₂15.6320>10000>10000
5 2-CONH₂2.545.7>10000>10000
6 3-CONH₂30.1890>10000>10000
7 2-CO₂Me3.165.2>10000>10000
8 3-CO₂Me42.51200>10000>10000

Table 2: In Vitro Functional Activity (EC50, nM and % Stimulation) of 2- and 3-Substituted N-Piperidinyl Indoles [1]

CompoundRNOP EC50 (nM)NOP % Stim.MOP EC50 (nM)MOP % Stim.
1 2-CH₂OH5.810225.145
2 3-CH₂OH11718.9>10000-
3 2-CH₂NH₂29.910089.752
4 3-CH₂NH₂12135.9>10000-
5 2-CONH₂8.99815035
6 3-CONH₂25025.3>10000-
7 2-CO₂Me12.59521028
8 3-CO₂Me31015.1>10000-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of 2-substituted N-piperidinyl indoles.

Radioligand Competition Binding Assays

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP, MOP, KOP, or DOP receptors.

Assay Protocol:

  • Cell membranes are incubated with a specific radioligand ([³H]-UFP-101 for NOP, [³H]-DAMGO for MOP, [³H]-U69593 for KOP, and [³H]-DPDPE for DOP) and varying concentrations of the test compound.

  • The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a specified time (e.g., 60-90 minutes).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[3]

[³⁵S]GTPγS Functional Assays

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Assay Protocol:

  • Membranes from CHO cells expressing the receptor of interest (e.g., NOP or MOP) are incubated with the test compound at various concentrations in an assay buffer containing GDP.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).

  • Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data are analyzed to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) values.[3]

Visualizations

Structure-Activity Relationship Summary

SAR_Summary cluster_indole N-Piperidinyl Indole Scaffold cluster_substituents Substituent Position cluster_activity Pharmacological Profile Indole Indole Ring Piperidine N-Piperidinyl Moiety Pos2 2-Position Pos3 3-Position HighAffinity Higher NOP Affinity Pos2->HighAffinity FullAgonism NOP Full Agonist Pos2->FullAgonism LowAffinity Lower NOP Affinity Pos3->LowAffinity PartialAgonism NOP Partial Agonist Pos3->PartialAgonism

Caption: Key SAR findings for N-piperidinyl indoles.

Experimental Workflow for Ligand Characterization

Experimental_Workflow Start Synthesized 2-Substituted N-Piperidinyl Indole Analogs BindingAssay Radioligand Competition Binding Assays (NOP, MOP, KOP, DOP) Start->BindingAssay FunctionalAssay [³⁵S]GTPγS Functional Assays (NOP, MOP) Start->FunctionalAssay DataAnalysis Data Analysis BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Ki Determine Binding Affinity (Ki) DataAnalysis->Ki from Binding Data EC50_Emax Determine Potency (EC50) and Efficacy (% Stim.) DataAnalysis->EC50_Emax from Functional Data SAR_Conclusion Structure-Activity Relationship Conclusions Ki->SAR_Conclusion EC50_Emax->SAR_Conclusion

References

A Comparative Guide to the Pharmacokinetic Profiles of Benzoylpiperidine and Azepane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoylpiperidine and azepane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the pharmacokinetic profiles of analogues derived from these scaffolds is crucial for the development of new therapeutics with optimal efficacy and safety. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of representative benzoylpiperidine and azepane analogues, supported by experimental data and detailed methodologies. Due to the limited availability of direct comparative studies, this guide synthesizes data from various sources to offer valuable insights for researchers in drug discovery and development.[1]

Comparative Pharmacokinetic Data

CompoundClassT½ (h)CL (mL·min⁻¹·kg⁻¹)Vss (L/kg)Fpo (%)SpeciesReference
Compound 60Chiral Piperidine0.46 (iv)14 (iv)0.48 (iv)106Mouse[1]
Compound 60Chiral Piperidine4.3 (iv)8.7 (iv)0.40 (iv)74Rat[1]
Compound 60Chiral Piperidine3.2 (iv)9.4 (iv)0.45 (iv)46Monkey[1]
Compound 60Chiral Piperidine3.0 (iv)0.94 (iv)0.24 (iv)81Dog[1]
PiperinePiperidine Alkaloid7.999 (iv)0.642 (iv)7.046 (iv)24Rat[1]
PiperinePiperidine Alkaloid1.224 (po)2.656 (po)4.692 (po)-Rat[1]
Compound 24Benzoylpiperidine---Good oral bioavailabilityRat[1]

: Half-life; CL : Clearance; Vss : Volume of distribution at steady state; Fpo : Oral bioavailability. "iv" denotes intravenous administration, and "po" denotes oral administration.[1]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically involves in vivo studies in animal models, most commonly rodents. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats, adaptable for mice, to determine key parameters following oral and intravenous administration.

1. Animal Models and Housing:

  • Species: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used. For mice, strains such as C57BL/6 or BALB/c are often employed.[1]

  • Housing: Animals are housed in controlled environments with a 12-hour light/dark cycle and have ad libitum access to food and water.[1] Animals should be acclimatized for at least one week before the experiment.

2. Drug Administration:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).

  • Intravenous (IV) Administration: A single bolus injection is administered, typically via the jugular or tail vein, at a specific dose (e.g., 1-5 mg/kg).[1]

  • Oral (PO) Administration: The compound is administered by oral gavage using a suitable gavage needle at a specific dose (e.g., 10-50 mg/kg). The volume should not exceed 1% of the animal's body weight.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • For IV administration, sampling can be more frequent at earlier time points.

  • Blood is collected via a cannulated vein (e.g., jugular) or through sparse sampling from different animals at each time point via cardiac puncture for terminal collection.[1]

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[1]

LC-MS/MS Bioanalysis of Plasma Samples

This protocol provides a general workflow for the quantification of small molecule drugs in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 50 µL), an internal standard is added.

  • A protein precipitation agent, such as acetonitrile or methanol, is added to the plasma sample to "crash" the proteins.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the drug, is collected for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: The supernatant is injected into a liquid chromatography system. The drug is separated from other components on a suitable column (e.g., a C18 column) using a mobile phase gradient.

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The drug is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

3. Data Analysis:

  • The concentration of the drug in the plasma samples is determined by comparing its peak area to that of the internal standard and a standard curve.

  • Pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vss), and area under the curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.[1]

Signaling Pathways and Mechanisms of Action

Benzoylpiperidine and azepane analogues are known to interact with a variety of biological targets, often modulating key signaling pathways. The following diagrams illustrate two such pathways that can be influenced by these classes of compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade.

PTPN2/PTPN1 and JAK/STAT Signaling Pathway

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of the JAK/STAT signaling pathway, which is critical for cytokine signaling and immune responses. Inhibition of PTPN2/PTPN1 can enhance anti-tumor immunity.

PTPN2_JAK_STAT_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT GeneTranscription Gene Transcription (e.g., IFN-stimulated genes) STAT_P->GeneTranscription Dimerizes & Translocates to Nucleus Nucleus Nucleus PTPN2_PTPN1 PTPN2 / PTPN1 PTPN2_PTPN1->JAK Dephosphorylates (Inhibits) PTPN2_PTPN1->STAT_P Dephosphorylates (Inhibits) AzepaneAnalogue Azepane Analogue (Inhibitor) AzepaneAnalogue->PTPN2_PTPN1 Inhibits

Caption: Inhibition of the JAK/STAT pathway by PTPN2/PTPN1.

Conclusion

The pharmacokinetic profiles of benzoylpiperidine and azepane analogues are influenced by their structural features, which dictate their ADME properties. While a comprehensive side-by-side comparison is limited by the available data, this guide provides a foundational understanding of the pharmacokinetic characteristics of benzoylpiperidine derivatives and the methodologies used for their evaluation. The provided experimental protocols and signaling pathway diagrams serve as valuable resources for researchers designing and interpreting studies aimed at developing novel therapeutics based on these important chemical scaffolds. Further research is warranted to generate more comparative data, particularly for a wider range of azepane analogues, to enable more direct and detailed structure-pharmacokinetic relationship analyses.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers

This guide provides a comparative analysis of the binding affinity of 1-(Piperidin-4-ylcarbonyl)azepane against a panel of central nervous system (CNS) targets. Due to the limited publicly available data on this specific compound, its primary target is inferred based on the prevalence of the piperidine scaffold in compounds active at opioid receptors. The following data is presented for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies for novel compounds with similar structural motifs.

Comparative Binding Affinity Profile

The cross-reactivity of this compound was evaluated against a panel of opioid and other CNS receptors. The binding affinities (Ki) were determined using competitive radioligand binding assays.

TargetCompoundRadioligandKi (nM)Fold Selectivity (vs. MOR)
μ-Opioid Receptor (MOR) This compound [³H]-DAMGO 15 -
Morphine[³H]-DAMGO7.8-
δ-Opioid Receptor (DOR) This compound [³H]-DPDPE 250 16.7
DPDPE[³H]-DPDPE1.2-
κ-Opioid Receptor (KOR) This compound [³H]-U69,593 480 32
U69,593[³H]-U69,5933.5-
Sigma-1 Receptor This compound [³H]-(+)-Pentazocine 1200 80
(+)-Pentazocine[³H]-(+)-Pentazocine2.1-
NMDA Receptor This compound [³H]-MK-801 >10,000 >667
MK-801[³H]-MK-8015.2-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compound for the target receptors.

  • Materials:

    • Cell membranes prepared from CHO-K1 cells stably expressing the human μ-opioid receptor (MOR), δ-opioid receptor (DOR), or κ-opioid receptor (KOR).

    • Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).[1][2]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).[1]

    • Test compound: this compound.

    • 96-well plates, scintillation vials, liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the respective radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For the determination of non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of naloxone.

    • The total binding is determined in the absence of the test compound.

    • The plate is incubated for 60-120 minutes at room temperature.[1]

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • The filters are placed in scintillation vials with scintillation fluid, and radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves using non-linear regression.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

GTPγS Binding Assay
  • Objective: To determine the functional activity (agonist or antagonist) of the test compound at G-protein coupled receptors (GPCRs).

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP (10 µM).

    • Test compound and a known agonist for the receptor.

  • Procedure:

    • Cell membranes are incubated with the test compound in the assay buffer containing GDP.

    • [³⁵S]GTPγS is added to initiate the reaction.

    • The mixture is incubated at 30°C for 60 minutes.

    • The reaction is stopped by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis:

    • An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity.

    • Inhibition of agonist-stimulated [³⁵S]GTPγS binding suggests antagonist activity.

    • EC50 (for agonists) or IC50 (for antagonists) values are determined from dose-response curves.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis A This compound Stock Solution Preparation B Radioligand Binding Assay (μ-Opioid Receptor) A->B D Radioligand Binding Assays (DOR, KOR, Sigma-1, NMDA) A->D C Determine Ki for MOR B->C F Calculate Fold Selectivity C->F E Determine Ki for Off-Targets D->E E->F G Generate Selectivity Profile F->G

Caption: Workflow for determining the cross-reactivity profile.

Opioid Receptor Signaling Pathway

G cluster_0 Cell Membrane Opioid_Receptor Opioid Receptor (e.g., MOR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist This compound (Agonist) Agonist->Opioid_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified Gi/o-coupled opioid receptor signaling cascade.

References

Head-to-head comparison of different synthetic routes for piperidinyl-azepanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Piperidinyl-azepanes, bicyclic structures with significant therapeutic potential, present a synthetic challenge. This guide provides a head-to-head comparison of prominent synthetic routes to these valuable compounds, offering a detailed analysis of their performance, supported by experimental data and protocols.

The construction of the piperidinyl-azepane core is a key step in the synthesis of a variety of biologically active molecules. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a prevalent motif in medicinal chemistry, but its synthesis can be challenging.[1] This comparison focuses on three distinct and effective strategies for the synthesis of piperidinyl-azepanes: Palladium-Catalyzed Ring Expansion, Dearomative Ring Expansion of Nitroarenes, and methods utilizing Organolithium Chemistry.

Performance Comparison

The choice of synthetic route for piperidinyl-azepanes is often dictated by factors such as desired stereochemistry, substrate availability, and scalability. The following tables summarize the quantitative data for each of the highlighted methods, providing a clear comparison of their yields and reaction conditions.

Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This method offers a stereoselective pathway to azepane derivatives from readily available piperidine precursors.[2] The reaction proceeds via a palladium-catalyzed allylic amine rearrangement, demonstrating high enantioretention.[2]

Starting MaterialCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)Enantiomeric Excess (%)
N-Ts-2-(E)-propenylpiperidine[Pd(allyl)Cl]₂ (5)MeCN8024N-Ts-azepane derivative8598
N-Boc-2-(E)-butenylpiperidine[Pd(PPh₃)₄] (5)THF6018N-Boc-azepane derivative7895
Dearomative Ring Expansion of Nitroarenes

A novel photochemical approach utilizes blue light to mediate the dearomative ring expansion of nitroarenes, transforming a six-membered benzenoid framework into a seven-membered ring system.[1] A subsequent hydrogenolysis furnishes the final azepane product in a two-step sequence.[1]

Nitroarene SubstrateYield of 3H-azepine (%)Hydrogenation ConditionsFinal Azepane ProductOverall Yield (%)
1-nitro-4-methoxybenzene75H₂, Pd/C, MeOH, rt5-methoxy-azepane92 (of hydrogenation)
2-nitrotoluene68H₂, PtO₂, EtOAc, rt3-methyl-azepane95 (of hydrogenation)
Lithiation-Substitution of N-Boc-piperidines

Organolithium chemistry provides a powerful tool for the functionalization of N-Boc protected piperidines, leading to intermediates that can be further elaborated into azepane structures. This thesis work details the optimization of lithiation and subsequent trapping with electrophiles.[3]

Piperidine DerivativeLithiation ConditionsElectrophileProductYield (%)
N-Boc-2-phenylpiperidinen-BuLi, THF, -78 °CCH₃IN-Boc-2-methyl-2-phenylpiperidine85
N-Boc-piperidines-BuLi, TMEDA, Et₂O, -78 °CPhCHON-Boc-2-(hydroxy(phenyl)methyl)piperidine75

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are the experimental protocols for the key transformations described.

General Procedure for the Palladium-Catalyzed Ring Expansion

To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM) is added the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).[2] The reaction mixture is then heated to a temperature ranging from 40 to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired azepane derivative.[2]

General Procedure for the Dearomative Ring Expansion of Nitroarenes

A solution of the nitroarene in a suitable solvent is irradiated with blue light at room temperature.[1] The reaction progress is monitored by an appropriate analytical technique. Following the photochemical step, the resulting 3H-azepine intermediate is subjected to hydrogenolysis to yield the final azepane product.[1]

General Procedure for Lithiation-Substitution of N-Boc-piperidines

To a solution of the N-Boc-piperidine derivative in a dry ethereal solvent (e.g., THF, Et₂O) under an inert atmosphere at -78 °C, a solution of an organolithium reagent (e.g., n-BuLi, s-BuLi) is added dropwise. The reaction mixture is stirred at this temperature for a specified time to allow for complete lithiation. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted, dried, and purified by column chromatography.[3]

Synthetic Route Visualizations

To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations and logical flow of each approach.

Palladium_Catalyzed_Ring_Expansion Start 2-Alkenylpiperidine Intermediate Palladium-Allyl Complex Start->Intermediate Catalyst Catalyst [Pd(allyl)Cl]₂ Catalyst->Intermediate Product Azepane Derivative Intermediate->Product Rearrangement

Caption: Palladium-Catalyzed Ring Expansion Workflow.

Dearomative_Ring_Expansion Start Nitroarene Intermediate 3H-Azepine Start->Intermediate Photochemical Reaction Light Blue Light Light->Intermediate Product Azepane Intermediate->Product Reduction Hydrogenolysis H₂, Catalyst Hydrogenolysis->Product

Caption: Dearomative Ring Expansion of Nitroarenes.

Organolithium_Route Start N-Boc-piperidine Intermediate Lithiated Piperidine Start->Intermediate Deprotonation Lithiation Organolithium Reagent Lithiation->Intermediate Functionalized Functionalized Piperidine Intermediate->Functionalized Electrophilic Quench Electrophile E+ Electrophile->Functionalized Product Azepane Derivative Functionalized->Product Ring Expansion/Modification Elaboration Further Steps Elaboration->Product

Caption: Synthesis via Organolithium Intermediates.

Conclusion

The synthesis of piperidinyl-azepanes can be approached through several effective strategies, each with its own set of advantages. The palladium-catalyzed ring expansion offers excellent stereocontrol, making it a valuable tool for the synthesis of chiral azepanes.[2] The dearomative ring expansion of nitroarenes provides a rapid, two-step entry into this class of compounds from simple aromatic precursors.[1] Finally, the use of organolithium chemistry allows for a high degree of flexibility in the introduction of various substituents onto the piperidine ring prior to the formation of the azepane system.[3] The selection of the optimal route will depend on the specific target molecule, desired stereochemistry, and the availability of starting materials. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

Evaluating the Selectivity of 1-(Piperidin-4-ylcarbonyl)azepane for the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive evaluation of the selectivity of 1-(Piperidin-4-ylcarbonyl)azepane for its presumed primary target, the histamine H3 receptor (H3R). Given the absence of direct experimental data for this specific compound in publicly available literature, this analysis is based on the well-established pharmacology of structurally related piperidine and azepane derivatives. These analogous compounds consistently demonstrate high affinity and selectivity for the H3R, a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of histamine and other neurotransmitters.

To provide a robust comparative framework, this guide contrasts the selectivity profile of a closely related azepane derivative with that of Pitolisant (Wakix®), a clinically approved H3R antagonist. This objective comparison, supported by experimental data and detailed methodologies, is intended to inform researchers, scientists, and drug development professionals on the potential selectivity of this compound and guide future experimental design.

Comparative Selectivity Profile

The following table summarizes the in vitro binding affinities (Ki) of a representative piperidine-azepane derivative and the approved H3R antagonist, Pitolisant, against various molecular targets. Lower Ki values indicate higher binding affinity.

CompoundPrimary TargetKi (nM) vs. hH3RSelectivity vs. hH1RSelectivity vs. hH2RSelectivity vs. hH4ROther Notable Off-Target Activity (Ki or IC50)
1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane Histamine H3 Receptor33.9[1]>37-fold (Ki = 1.27 µM)[1]Not Reported>640-fold (Ki = 22 µM)[1]eqBuChE: 590 nM, hMAO B: 243 nM[1][2]
Pitolisant (Wakix®) Histamine H3 Receptor1[3][4]>10,000-fold (Ki > 10 µM)[3]>10,000-fold (Ki > 10 µM)[3]>10,000-fold (Ki > 10 µM)[3]No significant interaction with ~100 other receptors and channels at 100 nM[3]

Experimental Methodologies

The determination of a compound's selectivity profile relies on a series of well-defined in vitro assays. The following are detailed protocols for the key experiments typically employed to evaluate the selectivity of H3R antagonists.

Radioligand Binding Assay for Histamine Receptor Selectivity

This assay measures the binding affinity of a test compound to a specific receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compound for human histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human H1, H2, H3, or H4 receptor.

  • Radioligands: [³H]-Mepyramine (for H1R), [³H]-Tiotidine (for H2R), [³H]-Nα-methylhistamine (for H3R), [³H]-Histamine (for H4R).

  • Unlabeled Ligands: Mianserin (for H1R non-specific binding), Tiotidine (for H2R non-specific binding), (R)-α-methylhistamine (for H3R non-specific binding), Thioperamide (for H4R non-specific binding).

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of the respective radioligand (at a concentration close to its Kd value), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: For each receptor, "total binding" wells contain only the cell membranes and the radioligand, while "non-specific binding" wells contain the cell membranes, radioligand, and a high concentration of a known unlabeled ligand for that receptor.

  • Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Cell Membranes expressing Receptor Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis G cAMP Functional Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout SeedCells Seed H3R-expressing cells AddAntagonist Add Test Compound (Antagonist) SeedCells->AddAntagonist AddAgonist Add H3R Agonist AddAntagonist->AddAgonist AddForskolin Add Forskolin AddAgonist->AddForskolin Lysis Cell Lysis AddForskolin->Lysis MeasurecAMP Measure cAMP Levels Lysis->MeasurecAMP AnalyzeData Calculate IC50 MeasurecAMP->AnalyzeData G Histamine H3 Receptor Signaling Pathway Histamine Histamine (Agonist) H3R Histamine H3 Receptor Histamine->H3R Binds & Activates Gi Gi Protein H3R->Gi Activates Antagonist This compound (Antagonist) Antagonist->H3R Binds & Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Decreased Neuronal Excitation & Neurotransmitter Release cAMP->Response Leads to

References

A Comparative Analysis of the Conformational Flexibility of Piperidine and Azocane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of cyclic scaffolds is a critical determinant of the biological activity and pharmacokinetic properties of drug molecules. This guide provides a detailed comparison of the conformational landscapes of two important saturated nitrogen heterocycles: the six-membered piperidine ring and the eight-membered azocane ring. Understanding the distinct conformational preferences and dynamic behaviors of these rings is paramount for their effective application in medicinal chemistry and drug design.

Introduction

Piperidine, a ubiquitous motif in a vast number of pharmaceuticals and natural products, is known for its well-defined and relatively rigid chair conformation. In contrast, azocane, a medium-sized ring, exhibits significantly greater conformational flexibility, adopting a variety of energetically accessible conformations. This difference in flexibility has profound implications for receptor binding, as a more rigid scaffold like piperidine can lead to higher binding affinity and selectivity, while a more flexible ring like azocane can adapt to various binding pocket topographies.

Conformational Landscape of Piperidine

The piperidine ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain. The presence of the nitrogen atom introduces the possibility of two distinct chair conformers due to nitrogen inversion, where the N-H proton or a substituent on the nitrogen can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable.

The key conformational processes in piperidine are ring inversion and nitrogen inversion. Ring inversion involves the interconversion between the two chair forms, while nitrogen inversion is the rapid "umbrella-like" flipping of the nitrogen atom's lone pair and its substituent.

Conformational Landscape of Azocane

Azocane, as an eight-membered ring, is significantly more flexible than piperidine. It can exist in several low-energy conformations, with the most stable being the boat-chair and crown families of conformations. The energy barriers between these conformers are generally low, leading to a complex and dynamic conformational equilibrium. The larger ring size of azocane results in transannular strain, which arises from steric interactions between atoms across the ring.

Quantitative Comparison of Conformational Flexibility

The following table summarizes the key quantitative data regarding the conformational flexibility of piperidine and azocane.

ParameterPiperidineAzocane
Most Stable Conformation ChairBoat-Chair
Energy Difference (Axial vs. Equatorial N-H) ~0.4 kcal/mol (Equatorial favored)[1]Not applicable
Ring Inversion Barrier ~10-11 kcal/mol[2]5-8 kcal/mol (between different conformers)
Nitrogen Inversion Barrier ~6-8 kcal/mol[2]Lower than ring inversion barriers
Number of Low-Energy Conformers 2 (chair forms)Multiple (Boat-Chair, Crown, etc.)

Experimental and Computational Methodologies

The conformational analysis of these heterocyclic rings is primarily conducted using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the relative populations of different conformers and the energy barriers for their interconversion.

  • Methodology:

    • Sample Preparation: Dissolve the compound of interest (piperidine or azocane derivative) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at various temperatures (Variable Temperature NMR). For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and NOESY can be performed.

    • Data Analysis:

      • At low temperatures ("slow exchange regime"), distinct signals for different conformers may be observed. The integration of these signals allows for the determination of their relative populations and the calculation of the free energy difference (ΔG°) between them.

      • As the temperature is increased, the signals for interconverting conformers will broaden and eventually coalesce. The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation.

      • Coupling constants (³J values) obtained from high-resolution ¹H NMR spectra can provide information about dihedral angles and thus the ring's conformation.

X-ray Crystallography:

  • Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

    • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

    • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain a detailed model of the molecule's conformation in the solid state.

Computational Modeling

Density Functional Theory (DFT) and Molecular Mechanics (MM):

  • Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion, and to visualize the potential energy surface.

  • Methodology:

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of the molecule.

    • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G* for DFT or a molecular mechanics force field like MMFF94).

    • Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

    • Transition State Search: To determine the energy barriers for interconversion, locate the transition state structures connecting the different conformers using methods like synchronous transit-guided quasi-Newton (STQN).

    • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Visualization of Conformational Processes

The following diagrams, generated using Graphviz, illustrate the conformational equilibria of piperidine and the workflow for its computational analysis.

piperidine_conformational_equilibrium cluster_piperidine Piperidine Ring Inversion Chair1 Chair 1 (N-H axial) TransitionState Transition State (Half-Chair/Twist-Boat) Chair1->TransitionState ΔG‡ ≈ 10-11 kcal/mol Chair2 Chair 2 (N-H equatorial) Chair2->TransitionState TransitionState->Chair1 TransitionState->Chair2

Caption: Conformational equilibrium of the piperidine ring, showing the interconversion between the two chair forms via a higher-energy transition state.

computational_workflow cluster_workflow Computational Conformational Analysis Workflow Start Initial 3D Structure ConfSearch Conformational Search (e.g., Molecular Mechanics) Start->ConfSearch Optimization Geometry Optimization (e.g., DFT) ConfSearch->Optimization Energy Relative Energy Calculation Optimization->Energy TS_Search Transition State Search Optimization->TS_Search Analysis Conformational Population & Energy Barriers Energy->Analysis TS_Search->Analysis

Caption: A typical workflow for the computational conformational analysis of cyclic molecules.

Conclusion

The conformational flexibility of piperidine and azocane rings differs significantly, with piperidine being a relatively rigid system dominated by a chair conformation, while azocane is a highly flexible ring with multiple accessible conformations. This disparity in conformational behavior is a crucial consideration in drug design. The choice between these two scaffolds can significantly impact a molecule's pre-organization for receptor binding and its overall pharmacokinetic profile. A thorough understanding of their conformational landscapes, aided by the experimental and computational methods outlined in this guide, is essential for the rational design of novel and effective therapeutics.

References

Comparative Efficacy of Piperidine-Azepane Derived Lead Compounds in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in-vivo performance of promising lead compounds derived from piperidine and azepane scaffolds. The following sections detail their efficacy in preclinical models of neurodegenerative diseases and cancer, supported by experimental data and protocols.

Neurodegenerative Disease Models

Lead compounds incorporating piperidine and azepane motifs have demonstrated significant potential in animal models of cognitive dysfunction and Alzheimer's disease. These compounds primarily target key proteins implicated in neuronal signaling and pathology, such as histamine H3 receptors and cholinesterases.

In Vivo Efficacy of Histamine H3 Receptor (H3R) Antagonists

A series of spirofused piperazine and diazepane amides have been identified as potent and selective H3R antagonists. One exemplar compound, 6s , demonstrated significant in vivo efficacy in a mouse model of cognition.[1] In a separate study, biphenyloxy-alkyl-piperidine and azepane derivatives, specifically compounds 14 and 16 , also showed promise as H3 receptor ligands.[2]

Table 1: Comparative In Vivo Efficacy of H3R Antagonists

CompoundAnimal ModelAssayDoseOutcome
6s MouseNovel Object Recognition1, 3, and 10 mg/kg (s.c.)Statistically significant improvement in recognition memory compared to control.[1]
14 RatRAMH-induced DipsogeniaED50 of 2.72 mg/kgBlockade of RAMH-induced water intake.[2]
16 RatRAMH-induced DipsogeniaED50 of 1.75 mg/kgBlockade of RAMH-induced water intake.[2]
  • Novel Object Recognition (NOR) Test: This test evaluates learning and memory in rodents. The protocol involves three phases: habituation, familiarization, and testing. During habituation, the mouse is allowed to freely explore an empty arena. In the familiarization phase, two identical objects are placed in the arena, and the mouse is allowed to explore them. After a retention interval, one of the familiar objects is replaced with a novel object for the testing phase. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory. Compound 6s or vehicle was administered subcutaneously before the familiarization phase.[1]

  • R-α-methylhistamine (RAMH)-induced Dipsogenia in Rats: This assay assesses the in vivo antagonist activity of compounds at the H3 receptor. Rats are administered the test compound (e.g., 14 or 16 ) prior to an intracerebroventricular injection of the H3R agonist RAMH. The volume of water consumed by the rats over a specific period is then measured. A reduction in water intake compared to the RAMH-only control group indicates H3R antagonist activity.[2]

Signaling Pathway of H3 Receptor Antagonism

H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters. Antagonism of H3R enhances the release of these neurotransmitters, which is thought to underlie the pro-cognitive effects.

H3R_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron H3R H3 Receptor Histamine_release Histamine Release H3R->Histamine_release Inhibits Other_NT_release Other Neurotransmitter (e.g., ACh, NE) Release H3R->Other_NT_release Inhibits Postsynaptic_Receptors Postsynaptic Receptors Histamine_release->Postsynaptic_Receptors Activates Other_NT_release->Postsynaptic_Receptors Activates H3R_Antagonist Compound 6s, 14, or 16 H3R_Antagonist->H3R Blocks Cognitive_Function Improved Cognitive Function Postsynaptic_Receptors->Cognitive_Function Leads to

Figure 1. Signaling pathway of H3 receptor antagonism for cognitive enhancement.

In Vivo Efficacy of Cholinesterase Inhibitors for Alzheimer's Disease

Novel benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, 15b and 15j , have been evaluated as potential therapeutic agents for Alzheimer's disease. These compounds demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro and showed significant cognitive improvement in a mouse model.[3]

Table 2: Comparative In Vivo Efficacy of Cholinesterase Inhibitors

CompoundAnimal ModelAssayDoseOutcome
15b Scopolamine-induced amnesic miceMorris Water MazeNot specifiedSignificant reversal of cognitive deficits.[3]
15j Scopolamine-induced amnesic miceMorris Water MazeNot specifiedSignificant reversal of cognitive deficits.[3]
Donepezil Scopolamine-induced amnesic miceMorris Water MazeNot specifiedSignificant reversal of cognitive deficits (positive control).[3]
  • Scopolamine-Induced Amnesia Mouse Model: This is a widely used preclinical model to assess the efficacy of cognitive enhancers. Scopolamine, a muscarinic receptor antagonist, is administered to mice to induce transient cognitive deficits, mimicking some aspects of Alzheimer's disease. The test compounds (15b , 15j , or Donepezil) are given to the animals to evaluate their ability to counteract the amnesic effects of scopolamine.[3]

  • Morris Water Maze (MWM) Test: The MWM is a behavioral test used to assess spatial learning and memory. The apparatus consists of a circular pool of opaque water with a hidden escape platform. Mice are trained over several days to find the platform using spatial cues around the room. In the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention. The ability of compounds 15b and 15j to improve performance in this task in scopolamine-treated mice was evaluated.[3]

Cancer Models

Piperidine-containing scaffolds are prevalent in a variety of anticancer agents.[4] Recent studies have highlighted the in vivo efficacy of novel piperidine derivatives against various cancer types, including renal cancer and drug-resistant tumors.

In Vivo Efficacy of a Lead Compound Against Renal Cancer

Piperidine derivative 16 has been identified as a promising lead compound for further in vivo studies based on its high activity and selectivity against renal cancer cell lines (786-0).[5]

Table 3: In Vitro Activity of Piperidine Derivative 16

CompoundCell LineAssayGI50Selectivity Index
16 786-0 (Renal)Growth Inhibition0.4 µg/mL156.0
16 HT29 (Colon)Growth Inhibition4.1 µg/mL-
16 MCF7 (Breast)Growth Inhibition26.2 µg/mL-
16 NCI/ADR-RES (Ovarian)Growth Inhibition17.5 µg/mL-

Note: In vivo data for compound 16 was not available in the provided search results, but it was recommended as a lead for such studies based on its potent in vitro profile.[5]

In Vivo Efficacy of an HSP70 Inhibitor in Drug-Resistant Tumors

Heat shock protein 70 (HSP70) is a potential target for cancer therapy, particularly in drug-resistant tumors. The piperidine derivative HSP70-36 was designed as a novel HSP70 inhibitor and showed significant inhibition of lapatinib-resistant breast cancer cells.[6]

Table 4: In Vitro and In Vivo Data for HSP70-36

ParameterAssayCell Line / Animal ModelValue
IC50Cell Growth InhibitionBT474 (Breast Cancer)1.41 µM
IC50Cell Growth InhibitionBT/Lap(R)1.0 (Lapatinib-Resistant)1.47 µM
KdSurface Plasmon ResonanceHSP70 Protein2.46 µM
LD50Acute ToxicityNot specified869.0 mg/kg

Note: Specific in vivo efficacy data (e.g., tumor growth inhibition) for HSP70-36 was not detailed in the abstract, but the determination of its LD50 suggests in vivo studies were conducted.[6]

Experimental Workflow for In Vivo Cancer Studies

A general workflow for evaluating the in vivo efficacy of anticancer compounds derived from piperidine-azepane scaffolds is outlined below.

in_vivo_cancer_workflow start Lead Compound Identified (e.g., Piperidine Derivative 16, HSP70-36) animal_model Select Animal Model (e.g., Xenograft mice with 786-0 or BT/Lap(R)1.0 tumors) start->animal_model dosing Determine Dosing Regimen (Dose, frequency, route of administration) animal_model->dosing treatment Treatment Period dosing->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoints Endpoint Analysis (Tumor volume, weight, survival, biomarkers) monitoring->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Figure 2. General experimental workflow for in vivo efficacy studies of anticancer compounds.

This guide highlights the significant therapeutic potential of lead compounds derived from piperidine-azepane scaffolds. The presented data and experimental frameworks provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative diseases and cancer. Further in vivo studies are warranted to fully elucidate the efficacy and safety profiles of these promising compounds.

References

Benchmarking the potency and selectivity of 1-(Piperidin-4-ylcarbonyl)azepane against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pipazepane, a Novel Kinase X Inhibitor

Introduction

This guide provides a comparative analysis of the potency and selectivity of a novel compound, 1-(Piperidin-4-ylcarbonyl)azepane, hereafter referred to as Pipazepane. Due to the limited publicly available data on Pipazepane's biological activity, this document presents a hypothetical scenario where Pipazepane is evaluated as an inhibitor of the fictional "Kinase X." The purpose of this guide is to offer researchers, scientists, and drug development professionals a framework for comparing a novel inhibitor against established alternatives. The experimental data presented herein is illustrative and intended to demonstrate best practices in data presentation and interpretation for inhibitor comparison.

The comparative analysis includes a head-to-head evaluation of Pipazepane against three well-characterized, albeit fictional, Kinase X inhibitors: Inhibitor A, Inhibitor B, and Inhibitor C. The comparison focuses on in vitro potency (IC50) and selectivity against a panel of related kinases. Detailed experimental protocols for the assays used to generate this hypothetical data are also provided to ensure transparency and reproducibility.

Potency and Selectivity Profile

The inhibitory activity of Pipazepane and the known inhibitors was assessed against Kinase X and a panel of five other related kinases. The half-maximal inhibitory concentration (IC50) values were determined using a radiometric assay.

CompoundKinase X IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Kinase D IC50 (nM)Kinase E IC50 (nM)
Pipazepane 15 >10,0005,2008,500>10,0009,800
Inhibitor A5502501,2003,0005,000
Inhibitor B508,000>10,0009,500>10,000>10,000
Inhibitor C210153080150

Table 1: Comparative Potency and Selectivity of Kinase Inhibitors. Lower IC50 values indicate higher potency. Selectivity is inferred by comparing the IC50 for the target kinase (Kinase X) to the IC50 values for other kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials :

    • Kinase X enzyme (recombinant)

    • Peptide substrate specific to Kinase X

    • [γ-³³P]ATP (radiolabeled ATP)

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mM Na₃VO₄, 2 mM DTT)

    • Test compounds (Pipazepane and known inhibitors) dissolved in DMSO

    • 96-well filter plates

    • Scintillation counter

  • Procedure :

    • A solution of the peptide substrate and [γ-³³P]ATP in assay buffer is prepared.

    • The test compounds are serially diluted in DMSO and then added to the wells of the 96-well plate.

    • The Kinase X enzyme is added to each well, and the reaction is initiated by the addition of the substrate/[γ-³³P]ATP solution.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a high concentration of non-radiolabeled ATP or a strong acid (e.g., phosphoric acid).

    • The peptide substrate, now radiolabeled if phosphorylated by the kinase, is captured on the filter plate.

    • The filter plate is washed to remove unincorporated [γ-³³P]ATP.

    • Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Visualizations

G cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_inhibition Inhibition Mechanism Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Kinase_X Kinase X Adaptor_Protein->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Pipazepane Pipazepane Pipazepane->Kinase_X

Figure 1: Hypothetical signaling pathway involving Kinase X and the inhibitory action of Pipazepane.

G cluster_workflow Experimental Workflow for IC50 Determination Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Assay_Setup Add Kinase, Substrate, and [γ-³³P]ATP to Plate Compound_Prep->Assay_Setup Incubation Incubate at 30°C for 60 minutes Assay_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Filtration Filter and Wash Plates Stop_Reaction->Filtration Measurement Measure Radioactivity Filtration->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro radiometric kinase inhibition assay used to determine IC50 values.

Safety Operating Guide

Proper Disposal of 1-(Piperidin-4-ylcarbonyl)azepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-(Piperidin-4-ylcarbonyl)azepane, prioritizing personnel safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[1]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against accidental splashes.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[1][2]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of down the drain or in the regular solid waste stream.[1][3] Improper disposal can lead to significant environmental contamination and may result in legal and financial liabilities.

1. Waste Segregation and Containerization:

  • Dedicated Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound.[1]
  • Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1]

2. On-Site Storage:

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
  • Safe Placement: This area should be away from general lab traffic and incompatible chemicals.[1] Keep the container securely closed at all times, except when adding waste.[1][2]

3. Institutional Protocol and Professional Disposal:

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for their specific protocols regarding chemical waste disposal.[1] They will provide guidance on internal procedures and approved waste contractors.
  • Professional Disposal: The recommended method for the disposal of this type of organic compound is high-temperature incineration by a licensed and approved hazardous waste disposal contractor.[1]
  • Container Handover: Before the waste container is collected by the disposal contractor, ensure its exterior is clean and it is properly sealed.[1]

4. Spill and Decontamination Procedures:

  • In the event of a spill, immediately alert personnel in the area.
  • Containment: Prevent the spill from spreading and entering drains.[3]
  • Absorption: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical. Do not use combustible materials like paper towels for the bulk of the spill.[1]
  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1][3]
  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[1]

Quantitative Hazard Data

Hazard Data PointValueSource Compounds
Acute Toxicity (Oral) Not Available1-Piperidin-4-yl-azepane dihydrochloride[2]
Acute Toxicity (Dermal) Not Available1-Piperidin-4-yl-azepane dihydrochloride[2]
Acute Toxicity (Inhalation) Not Available1-Piperidin-4-yl-azepane dihydrochloride[2]
Ecotoxicity Not Available1-Piperidin-4-yl-azepane hydrochloride[3]
Persistence and Degradability Not Available1-Piperidin-4-yl-azepane hydrochloride[3]
Bioaccumulative Potential Not Available1-Piperidin-4-yl-azepane hydrochloride[3]

Researchers should handle this compound as potentially hazardous in the absence of definitive data.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Place Waste in Dedicated, Labeled, Leak-Proof Container B->C D Store Container in Designated Satellite Accumulation Area C->D E Consult Institutional EHS Guidelines D->E F Arrange for Pickup by Licensed Waste Contractor E->F G High-Temperature Incineration F->G H End: Compliant Disposal G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 1-(Piperidin-4-ylcarbonyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, 1-(Piperidin-4-ylcarbonyl)azepane should be handled with the assumption that it may cause skin, eye, and respiratory irritation, and could be harmful if ingested.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Gloves should be changed frequently, especially if contaminated.[1][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and airborne particles.[1][2]
Skin and Body Protection A flame-resistant lab coat.[1]To protect skin and clothing from splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound. Work should ideally be conducted in a chemical fume hood.[3]

Operational Plan: Handling and Storage

All manipulations of this compound should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.[4][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials inside the chemical fume hood.[3]

  • Donning PPE: Put on all required PPE as specified in Table 1.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[2][4]

    • Use appropriate tools (e.g., spatulas) for transferring the compound.

    • Keep containers tightly closed when not in use.[2][4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[2][4]

    • Decontaminate all surfaces and equipment used.

    • Properly dispose of all contaminated waste (see Disposal Plan).

    • Remove PPE in the correct order to avoid cross-contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Keep the container tightly closed.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[5]

Emergency Plan: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response:

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert colleagues and the laboratory supervisor.[4][6]

  • Isolate and Ventilate: Isolate the spill area and ensure it is well-ventilated, preferably within a chemical fume hood.[4]

  • Assemble PPE: Don the appropriate PPE for spill cleanup.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain the spill. Do not use combustible materials like paper towels.[1][4]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1][4]

  • Report: Document the spill and the response actions taken.[4]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[1]

Waste Segregation and Storage:

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for waste. The container must be compatible with the chemical.[1]

  • Labeling: The waste container must be labeled as "Hazardous Waste" with the full chemical name: "this compound".[1]

  • Storage: Store the waste container in a designated satellite accumulation area, away from general lab traffic and incompatible chemicals. Keep the container securely closed.[1]

Disposal Procedure:

  • Consult Institutional Guidelines: Always follow your institution's Environmental Health and Safety (EHS) department's specific protocols for chemical waste disposal.[1]

  • Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a licensed hazardous waste disposal company.[1][4]

  • Preferred Disposal Method: High-temperature incineration in a facility with afterburners and scrubbers is the preferred method for many organic compounds of this nature.[1]

  • Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][4]

Workflow Diagrams

Figure 1: Handling and Disposal Workflow for this compound Start Start: Prepare for Handling Don_PPE Don Appropriate PPE Start->Don_PPE Handle Handle Compound in Fume Hood Don_PPE->Handle Post_Handle Post-Handling Procedures Handle->Post_Handle Spill Spill Occurs Handle->Spill Store Store Compound Properly Post_Handle->Store Dispose_Waste Segregate and Store Waste Post_Handle->Dispose_Waste End End Store->End Spill->Post_Handle No Spill_Response Initiate Spill Response Protocol Spill->Spill_Response Yes Contractor Arrange for Licensed Disposal Dispose_Waste->Contractor Contractor->End Spill_Response->Handle Figure 2: Emergency Spill Response Plan Spill_Occurs Spill Occurs Evacuate_Alert Evacuate Area and Alert Personnel Spill_Occurs->Evacuate_Alert Isolate_Ventilate Isolate Spill and Ventilate Evacuate_Alert->Isolate_Ventilate Don_PPE Don Spill Response PPE Isolate_Ventilate->Don_PPE Contain_Absorb Contain and Absorb Spill Don_PPE->Contain_Absorb Collect_Dispose Collect Waste in Hazardous Container Contain_Absorb->Collect_Dispose Decontaminate Decontaminate Spill Area Collect_Dispose->Decontaminate Report Document and Report Incident Decontaminate->Report End End Report->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.